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  • Product: 4-Chloro-2-methyl-1,7-naphthyridine
  • CAS: 61319-98-0

Core Science & Biosynthesis

Foundational

Technical Guide: 4-Chloro-2-methyl-1,7-naphthyridine (CAS 61319-98-0)

[1][2] Executive Summary 4-Chloro-2-methyl-1,7-naphthyridine (CAS 61319-98-0) is a high-value heterocyclic intermediate belonging to the naphthyridine class—a group of diazanaphthalenes characterized by two fused pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

4-Chloro-2-methyl-1,7-naphthyridine (CAS 61319-98-0) is a high-value heterocyclic intermediate belonging to the naphthyridine class—a group of diazanaphthalenes characterized by two fused pyridine rings.[1] This specific isomer (1,7-naphthyridine) is recognized as a "privileged scaffold" in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., PIP4K2A, p38 MAPK) and anti-infective agents.

The presence of the chlorine atom at the C4 position renders the molecule highly electrophilic, serving as a critical "handle" for nucleophilic aromatic substitution (


) and palladium-catalyzed cross-coupling reactions. This guide details the physicochemical properties, process chemistry, and reactivity profile of this compound, providing researchers with a roadmap for its utilization in drug discovery.

Chemical Identity & Physicochemical Profile[3][4][5][6]

The 2-methyl substituent distinguishes this compound from the parent 4-chloro-1,7-naphthyridine, introducing steric bulk that can influence binding affinity in enzyme pockets and modulate solubility.

PropertyData
CAS Number 61319-98-0
IUPAC Name 4-Chloro-2-methyl-1,7-naphthyridine
Molecular Formula

Molecular Weight 178.62 g/mol
Physical State Solid (Off-white to pale yellow powder)
Solubility Soluble in DCM, DMSO, Methanol; sparing in water
Acidity (Calculated pKa) ~3.5 (Pyridine nitrogen)
LogP (Calculated) ~2.1
Key Functional Groups Chloropyridine moiety (C4), Methyl group (C2), Naphthyridine core

Synthetic Routes & Process Chemistry

The synthesis of 4-chloro-2-methyl-1,7-naphthyridine is non-trivial due to the regioselectivity challenges inherent in forming the 1,7-naphthyridine core from pyridine precursors. The most robust industrial route involves the Conrad-Limpach or Knorr type cyclization, followed by deformylative chlorination.

Regioselective Synthesis Workflow

Step 1: Enamine Formation Reaction of 3-aminopyridine with ethyl acetoacetate in the presence of an acid catalyst (e.g., p-TsOH) yields the enamine intermediate.

Step 2: Thermal Cyclization (The Critical Step) The enamine is subjected to high-temperature cyclization (250°C+ in Dowtherm A or diphenyl ether).

  • Expert Insight: This cyclization typically yields a mixture of 1,7-naphthyridine (desired) and 1,5-naphthyridine isomers. The ratio depends on the electronic directing effects of the pyridine nitrogen. The 1,7-isomer is formed via cyclization at the C2 position of the pyridine ring, while the 1,5-isomer results from cyclization at C4. Chromatographic separation or fractional crystallization is often required at the hydroxy-intermediate stage.

Step 3: Chlorination The purified 2-methyl-1,7-naphthyridin-4-ol (tautomer of the 4-one) is treated with phosphorus oxychloride (


) to install the chlorine atom.
Detailed Protocol: Chlorination of the Hydroxy Precursor
  • Reagents: 2-methyl-1,7-naphthyridin-4-ol (1.0 eq),

    
     (excess, solvent/reagent), 
    
    
    
    (optional catalytic booster).
  • Conditions: Reflux (100–110°C) for 2–4 hours.

  • Workup: Quench reaction mixture carefully into crushed ice/ammonia solution (exothermic!). Extract with Dichloromethane (DCM).

  • Purification: Silica gel chromatography (Gradient: Hexanes/Ethyl Acetate).

Visualization of Synthetic Logic

SynthesisWorkflow Start 3-Aminopyridine + Ethyl Acetoacetate Inter Enamine Intermediate Start->Inter Condensation Cyclization Thermal Cyclization (Dowtherm A, 250°C) Inter->Cyclization -EtOH Isomers Isomer Mixture (1,7- and 1,5-OH) Cyclization->Isomers Separation Purification (Isolation of 1,7-isomer) Isomers->Separation Crystallization/Chrom. Chlorination Chlorination (POCl3, Reflux) Separation->Chlorination 2-methyl-1,7-naphthyridin-4-ol Product 4-Chloro-2-methyl- 1,7-naphthyridine Chlorination->Product Deoxychlorination

Figure 1: Step-wise synthetic pathway highlighting the critical isomer separation stage prior to chlorination.

Reactivity & Functionalization[7][8]

The C4-chlorine atom is activated by the electron-deficient nature of the naphthyridine ring (specifically the N1 and N7 nitrogens), making it an excellent substrate for Nucleophilic Aromatic Substitution (


) .
Nucleophilic Aromatic Substitution ( )
  • Mechanism: Addition-Elimination. The nucleophile attacks C4, forming a Meisenheimer-like complex stabilized by the ring nitrogens, followed by chloride expulsion.

  • Scope:

    • Amines: Primary and secondary amines react readily (often requiring mild heat or DIPEA base) to form 4-amino-1,7-naphthyridines.

    • Alkoxides: Reaction with NaOMe or NaOEt yields the corresponding ethers.

  • Self-Validating Protocol (Amination):

    • Dissolve 1 eq of chloro-naphthyridine in DMF or n-Butanol.

    • Add 1.2 eq of amine and 2.0 eq of DIPEA.

    • Heat to 80°C.

    • Validation: Monitor via LC-MS. Disappearance of M+ (178/180 ratio 3:1) and appearance of Product M+ confirms conversion.

Palladium-Catalyzed Coupling

The C-Cl bond is also viable for Pd-catalyzed cross-coupling, enabling carbon-carbon bond formation.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids using

    
     or 
    
    
    
    and carbonate base.
  • Buchwald-Hartwig: For difficult amine couplings where

    
     fails (e.g., electron-poor anilines).
    
Reactivity Map

ReactivityMap Core 4-Chloro-2-methyl- 1,7-naphthyridine (Electrophile) Amination Amination (SnAr) Reagent: R-NH2, Base Product: 4-Amino-naphthyridine Core->Amination Displacement Suzuki Suzuki Coupling Reagent: Ar-B(OH)2, Pd(0) Product: 4-Aryl-naphthyridine Core->Suzuki C-C Bond Formation Etherification Etherification Reagent: NaOR Product: 4-Alkoxy-naphthyridine Core->Etherification O-Nucleophile Reduction Hydrodehalogenation Reagent: H2, Pd/C Product: 2-Methyl-1,7-naphthyridine Core->Reduction Removal of Cl

Figure 2: Functionalization pathways for the 4-chloro-1,7-naphthyridine scaffold.

Therapeutic Applications

The 1,7-naphthyridine core acts as a bioisostere of quinoline and isoquinoline, offering distinct hydrogen-bonding patterns and solubility profiles.

  • Kinase Inhibition: The N1 nitrogen often serves as a hydrogen bond acceptor in the hinge region of kinase ATP-binding pockets. Derivatives synthesized from CAS 61319-98-0 have shown potency against:

    • PIP4K2A: Phosphatidylinositol-5-phosphate 4-kinase type 2 alpha (involved in tumor growth).

    • p38 MAPK: Mitogen-activated protein kinase (inflammation).

  • Structure-Activity Relationship (SAR): The 2-methyl group provides a hydrophobic anchor, often occupying a small lipophilic pocket (e.g., the gatekeeper region) within the enzyme active site, enhancing selectivity over other kinase isoforms.

Handling & Safety Information

  • Hazards: Classified as Acute Tox. 4 (Oral) and Eye Irritant 2 .

  • Handling:

    • Avoid inhalation of dust.

    • The compound can hydrolyze slowly in moist air to release HCl and revert to the hydroxy form; store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

    • Incompatibility: Strong oxidizing agents and strong bases.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 158195936, 4-Chloro-2-methyl-1,7-naphthyridine. Available at: [Link]

  • Wortmann, L., et al.Design and Synthesis of PIP4K2A Inhibitors. (Contextual citation based on search results linking 1,7-naphthyridines to PIP4K2A inhibition).
  • Litvic, M., et al.Regioselective synthesis of 1,7-naphthyridines.

Sources

Exploratory

The 1,7-Naphthyridine Scaffold in Medicinal Chemistry

Executive Summary: The "Privileged" Isomer While the 1,8-naphthyridine scaffold (e.g., nalidixic acid) has historically dominated the pharmaceutical landscape, the 1,7-naphthyridine isomer has emerged as a high-value pha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Isomer

While the 1,8-naphthyridine scaffold (e.g., nalidixic acid) has historically dominated the pharmaceutical landscape, the 1,7-naphthyridine isomer has emerged as a high-value pharmacophore in modern drug discovery. This scaffold is characterized by a bicyclic structure containing one nitrogen atom in a quinoline-like position (N1) and another in an isoquinoline-like position (N7).

This specific arrangement confers unique physicochemical properties—lower lipophilicity (logP ~1.[1]1) and distinct hydrogen-bonding vectors—that distinguish it from its isomers.[1] It is currently a critical core in the development of selective kinase inhibitors (PIP4K2A, FGFR), anti-infectives, and Wnt signaling modulators.

Physicochemical Profile & Structural Logic[2]

The 1,7-naphthyridine core (


) offers a rigid, planar platform for displaying substituents in defined vectors. Its advantage over the ubiquitous quinoline scaffold lies in the introduction of a second nitrogen, which modulates basicity and solubility without significantly increasing molecular weight.
Comparative Properties
Property1,7-Naphthyridine1,8-NaphthyridineQuinolineSignificance
Structure N at 1, 7 positionsN at 1, 8 positionsN at 1 positionVector for H-bond acceptance.
LogP (Exp) 1.1 1.52.01,7-isomer is less lipophilic, aiding solubility.
Melting Point 60–64 °C98–99 °C-15 °C (liquid)Solid state handling/crystallinity.[1]
H-Bond Acceptors 2 (N1, N7)2 (N1, N8)1 (N1)N7 provides a unique "isoquinoline-like" binding point.
Electronic Character & Basicity

The 1,7-naphthyridine system is


-deficient.[2] The presence of two nitrogen atoms lowers the energy of the HOMO, making the ring system resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic aromatic substitution (

)
, particularly at the C2, C4, and C8 positions.
  • N7 Basicity: The nitrogen at position 7 (isoquinoline-like) is generally more accessible for hydrogen bonding than N1, a feature exploited in kinase inhibitor design (see Case Study: BAY-091).

Synthetic Strategies

Constructing the 1,7-naphthyridine core requires robust methodologies that allow for regioselective functionalization. Two primary strategies dominate the literature: the classical Friedländer Annulation and modern Metal-Catalyzed Cross-Couplings .[1]

Method A: Modified Friedländer Annulation

This is the most convergent route for generating substituted 1,7-naphthyridines. It involves the condensation of 2-aminopyridine-3-carbaldehyde with a ketone or aldehyde containing an active methylene group.

  • Mechanism: Acid or base-catalyzed aldol-type condensation followed by cyclodehydration.[1]

  • Utility: Ideal for introducing alkyl or aryl groups at the C2 and C3 positions.[1]

Method B: Halogenation & Cross-Coupling (The "BAY" Route)

For high-complexity medicinal chemistry, a pre-formed halogenated scaffold is often preferred. This allows for late-stage diversification via Suzuki, Buchwald-Hartwig, or Sonogashira couplings.

Protocol: Synthesis of 8-Aryl-1,7-Naphthyridines (Adapted from BAY-091 optimization)

  • Core Formation: React 3-amino-4-picoline with ethyl acrylate (via Heck or cyclization) or use a pre-functionalized pyridine.[1]

  • Activation: Convert the lactam or N-oxide intermediate to 5-bromo-8-chloro-1,7-naphthyridine .

  • Regioselective Coupling: The C8-chlorine is typically more reactive toward

    
    , while the C5-bromide is preferred for Pd-catalyzed couplings, allowing sequential functionalization.
    
Experimental Protocol: Suzuki Coupling on 1,7-Naphthyridine Core
  • Reagents: 5-bromo-1,7-naphthyridine derivative (1.0 eq), Arylboronic acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions:

    • Degas solvents with

      
       for 15 mins.
      
    • Add reactants and catalyst under inert atmosphere.

    • Heat to 90°C for 4–12 hours (monitor by LCMS).

    • Workup: Dilute with EtOAc, wash with brine, dry over

      
      . Purify via flash chromatography (Hex/EtOAc).[1]
      

Visualization: Synthetic & Biological Logic[4]

The following diagram illustrates the synthetic pathway for a generic 1,7-naphthyridine kinase inhibitor and its binding logic.

Naphthyridine_Workflow Start 2-Aminopyridine- 3-carbaldehyde Core 1,7-Naphthyridine Scaffold Start->Core Friedländer Annulation Reagent Active Methylene (Ketone/Aldehyde) Reagent->Core Funct Functionalization (e.g., Halogenation) Core->Funct POCl3 / NBS Drug Kinase Inhibitor (e.g., BAY-091) Funct->Drug Suzuki Coupling (Pd-cat) Target Target: PIP4K2A (Val199 H-bond) Drug->Target Binding Mode (N7 Interaction)

Caption: Figure 1. Convergent synthetic workflow for 1,7-naphthyridine kinase inhibitors, highlighting the transition from raw materials to bioactive ligand interaction.

Medicinal Chemistry Applications

Case Study: PIP4K2A Inhibitors (BAY-091)

The lipid kinase PIP4K2A (Phosphatidylinositol-5-phosphate 4-kinase type 2 alpha) is a target for p53-mutant cancers.

  • Discovery: High-throughput screening identified the 1,7-naphthyridine core as a hit.

  • SAR Logic:

    • N7 Interaction: X-ray crystallography (PDB 6YM3) revealed a critical hydrogen bond between the N7 nitrogen of the naphthyridine and the backbone amide of Val199 in the kinase hinge region.

    • Pi-Stacking: The planar naphthyridine ring engages in T-shaped

      
      -stacking with Phe200 .[3]
      
    • Selectivity: The specific geometry of the 1,7-isomer provided superior selectivity over other lipid kinases compared to quinoline analogues.

Emerging Therapeutic Areas
  • Wnt Signaling: The natural alkaloid Bisleuconothine A , which contains a complex fused 1,7-naphthyridine system, has shown potent inhibition of the Wnt pathway in colon cancer cells.

  • Anti-Infectives: 2,4-Disubstituted 1,7-naphthyridines are under investigation as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), offering a new resistance profile compared to standard therapies.

References

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Source: Journal of Medicinal Chemistry (2021).[1] URL:[Link]

  • Bisleuconothine A, an eburnane-aspidosperma bisindole alkaloid from Leuconotis griffithii. Source:[1] Bioorganic & Medicinal Chemistry Letters (2010).[1] URL:[Link]

  • Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. Source: International Journal of Chemical and Physical Sciences (2014).[1] URL:[Link]

  • 1,7-Naphthyridine | PubChem Compound Summary. Source: National Center for Biotechnology Information (2025).[1] URL:[Link]

Sources

Foundational

4-chloro-2-methyl-1,7-naphthyridine molecular weight and formula

Advanced Scaffolds for Medicinal Chemistry & Kinase Inhibitor Design Executive Summary This technical guide profiles 4-chloro-2-methyl-1,7-naphthyridine (CAS: 61319-98-0), a critical heterocyclic building block in modern...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffolds for Medicinal Chemistry & Kinase Inhibitor Design

Executive Summary

This technical guide profiles 4-chloro-2-methyl-1,7-naphthyridine (CAS: 61319-98-0), a critical heterocyclic building block in modern drug discovery. Unlike its more common 1,5- and 1,8-isomers, the 1,7-naphthyridine scaffold offers unique vector orientation for hydrogen bonding, making it a "privileged structure" in the design of ATP-competitive kinase inhibitors (e.g., PIP4K2A, Tpl2). This document details its physicochemical identity, validated synthetic pathways, and reactivity profile, serving as a reference for researchers optimizing lead compounds.

Part 1: Physicochemical Identity

The following data characterizes the specific 1,7-isomer. Researchers must distinguish this from the 1,5-naphthyridine (Conrad-Limpach product) and 1,8-naphthyridine isomers often co-generated in non-selective syntheses.

Table 1: Core Chemical Constants
PropertyValue / Description
IUPAC Name 4-chloro-2-methyl-1,7-naphthyridine
CAS Registry Number 61319-98-0
Molecular Formula

Molecular Weight (Average) 178.62 g/mol
Monoisotopic Mass 178.0298 Da (

)
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, Methanol; limited water solubility
pKa (Calculated) ~3.6 (N-7 protonation), N-1 is less basic due to Cl substitution
InChI Key ANAARUOUJJHNRR-UHFFFAOYSA-N

Part 2: Synthetic Architecture & Methodology

Accessing the 1,7-naphthyridine core with high regioselectivity is chemically challenging due to the competing formation of 1,5-isomers when starting from 3-aminopyridine. The most robust "Authoritative Route" utilizes 2-aminopyridine-3-carbaldehyde via a Friedländer-type condensation, followed by functionalization.

Diagram 1: Synthetic Pathway & Regiocontrol

SynthesisPath Start 2-Aminopyridine-3-carbaldehyde Reagent1 Acetone / Base (Friedländer) Start->Reagent1 Inter1 2-Methyl-1,7-naphthyridine Reagent1->Inter1 Cyclization Step2 mCPBA / Oxidation Inter1->Step2 Inter2 N-Oxide Intermediate Step2->Inter2 N-Oxidation Step3 POCl3 / Reflux (Chlorination) Inter2->Step3 Final 4-Chloro-2-methyl-1,7-naphthyridine Step3->Final Regioselective Cl insertion

Caption: Step-wise construction of the 1,7-core avoiding 1,5-isomer contamination common in aminopyridine condensations.

Detailed Experimental Protocol

Objective: Synthesis of 4-chloro-2-methyl-1,7-naphthyridine from the N-oxide precursor.

Context: Direct chlorination of the parent naphthyridine is difficult. The standard protocol involves activating the ring via N-oxide formation, followed by Meisenheimer-type rearrangement/chlorination using phosphorus oxychloride (


).
  • N-Oxidation:

    • Dissolve 2-methyl-1,7-naphthyridine (1.0 eq) in dichloromethane (DCM).

    • Cool to 0°C. Add m-chloroperbenzoic acid (m-CPBA, 1.2 eq) portion-wise.

    • Stir at room temperature for 12 hours. Monitor via TLC (DCM:MeOH 9:1).

    • Workup: Wash with saturated

      
       to remove benzoic acid byproducts. Dry organic layer (
      
      
      
      ) and concentrate to yield the 1,7-naphthyridine-7-oxide (or 1-oxide depending on steric control, typically 7-N is more nucleophilic).
  • Regioselective Chlorination (

    
    ): 
    
    • Safety Warning:

      
       is highly corrosive and reacts violently with water. Perform in a fume hood.
      
    • Suspend the N-oxide (1.0 eq) in neat

      
       (10 vol).
      
    • Heat to reflux (105°C) for 2–4 hours. The solution will darken.

    • Mechanism: The oxygen attacks the phosphorus, creating a good leaving group. Chloride ion attacks C4 (para to Nitrogen), restoring aromaticity and eliminating the phosphate group.

    • Quenching (Critical): Cool the mixture. Pour slowly onto crushed ice/ammonia mixture to neutralize. Do not add water to the reaction vessel.

    • Isolation: Extract with Ethyl Acetate (

      
      ). Wash with brine.[1][2] Purify via flash chromatography (Hexane/EtOAc gradient).
      

Part 3: Reactivity Profile & Drug Design Context

The 4-chloro substituent is a "chemical warhead" activated by the electron-deficient nature of the naphthyridine rings. It serves as the primary site for Nucleophilic Aromatic Substitution (


) .
Diagram 2: Reactivity Logic & Scaffold Selection

Reactivity Core 4-Chloro-2-methyl-1,7-naphthyridine SNAr SNAr Displacement (Amines/Alkoxides) Core->SNAr C4-Cl Activation Suzuki Pd-Catalyzed Coupling (Suzuki-Miyaura) Core->Suzuki C4-Cl Oxidative Addition Fragment FBDD Fragments (MW < 200) Core->Fragment High Ligand Efficiency Kinase Kinase Inhibitors (PIP4K2A, Tpl2) SNAr->Kinase Introduction of Hinge Binder

Caption: The C4-chlorine atom is the primary vector for library expansion, enabling rapid access to kinase inhibitors.

Mechanistic Insight: The Advantage

The 1,7-naphthyridine ring contains two nitrogen atoms.[3] The nitrogen at position 1 exerts a strong electron-withdrawing effect on position 4 (para-like relationship). This makes the C4-Cl bond significantly more labile than a chlorobenzene, allowing substitution with amines (e.g., anilines, piperazines) under mild conditions (EtOH, reflux, or microwave irradiation).

Drug Development Application:

  • PIP4K2A Inhibition: Derivatives of 1,7-naphthyridine have been patented as inhibitors of Phosphatidylinositol-5-phosphate 4-kinase type 2 alpha, a target in immunology and oncology.

  • Fragment-Based Drug Discovery (FBDD): With a MW of ~178 Da, the core molecule leaves ample "mass budget" (up to 300 Da) to add solubilizing groups or specific pharmacophores while staying within Lipinski's Rule of 5.

Part 4: Handling and Safety (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but can degrade upon prolonged exposure to moisture and light.

References

  • Sigma-Aldrich. (2024). Product Specification: 4-Chloro-2-methyl-1,7-naphthyridine (CAS 61319-98-0).

  • BenchChem. (2025).[1][3] Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes and Protocols.

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 1,7-Naphthyridine Derivatives.[3][4][5][6][7][8]

  • Srivastava, K.P., et al. (2014). "Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines." International Journal of Chemical and Physical Sciences, 3(4).

  • Lovering, F., et al. (2016). "Verification of 1,7-Naphthyridine as a Privileged Scaffold in Kinase Inhibitor Discovery." Journal of Medicinal Chemistry.

Sources

Exploratory

The Pharmacochemical Scaffold: A Technical Guide to 1,7-Naphthyridine SAR

The following technical guide details the structure-activity relationship (SAR) of 1,7-naphthyridine derivatives. This document is structured to support medicinal chemists and pharmacologists in scaffold optimization, mo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure-activity relationship (SAR) of 1,7-naphthyridine derivatives. This document is structured to support medicinal chemists and pharmacologists in scaffold optimization, moving beyond generic descriptions to actionable, data-driven insights.

Scaffold Architecture & Electronic Profile

The 1,7-naphthyridine core is a bicyclic, heteroaromatic system functioning as a bioisostere of quinoline, isoquinoline, and pteridine. For the medicinal chemist, this scaffold offers a unique electronic footprint characterized by two nitrogen atoms (N1 and N7) that significantly alter the lipophilicity (LogP) and hydrogen bond acceptor (HBA) capability compared to its carbocyclic analogs.

Electronic Distribution and Reactivity

Unlike the symmetrical 1,5- or 1,8-naphthyridines, the 1,7-isomer possesses an asymmetric electron distribution that drives regio-selective functionalization.

  • N1 Position: Located in the "quinoline-like" segment, this nitrogen typically exhibits lower basicity due to the electron-withdrawing effect of the fused ring system. It often serves as a hinge-binding motif in kinase inhibitors.

  • N7 Position: Located in the "isoquinoline-like" segment, N7 is generally more accessible for protonation and metal coordination.

  • C8 Position: Highly sensitive to steric bulk. Substituents here can force the molecule into non-planar conformations, often exploited to induce "atropisomer-like" selectivity in enzyme pockets.

  • C4 Position: The primary vector for introducing hydrophobic bulk (Aryl/Heteroaryl groups) to occupy deep hydrophobic pockets (e.g., the Gatekeeper region in kinases).

Pharmacophore Mapping (DOT Visualization)

The following diagram maps the "Zones of Optimization" on the 1,7-naphthyridine core, defining where to modulate solubility versus potency.

NaphthyridineSAR Core 1,7-Naphthyridine Core N1 N1: Hinge Binder (H-Bond Acceptor) Core->N1 Kinase Affinity C2 C2/C3: Solubility Vector (Morpholine/Piperazine) Core->C2 ADME Optimization C4 C4: Potency Driver (Hydrophobic Pocket) Core->C4 Pi-Stacking N7 N7: Electronic Tuning (Basicity Modulation) Core->N7 pKa Shift C8 C8: Steric Gate (Selectivity Control) Core->C8 Conformation

Figure 1: Functional mapping of the 1,7-naphthyridine scaffold. Red zones indicate potency drivers; Green zones indicate pharmacokinetic (PK) modulation sites.

Synthetic Accessibility (The Foundation)

A robust SAR campaign requires reliable synthetic vectors. The Friedländer Annulation and Suzuki-Miyaura Cross-Coupling are the industry standards for accessing this core.

Primary Synthetic Route: Modified Friedländer

This route allows for the rapid construction of the bicyclic core with pre-installed substituents at C2, C3, and C4.

Protocol 1: Synthesis of 2,4-Disubstituted 1,7-Naphthyridines

  • Starting Material: 3-Amino-4-acetylpyridine (commercially available or synthesized via nitration/reduction of 4-acetylpyridine).

  • Condensation: React 3-amino-4-acetylpyridine with an appropriate ketone (e.g., acetophenone derivatives) in the presence of a base (KOH or t-BuOK) in ethanol at reflux.

  • Mechanism: Aldol condensation followed by intramolecular imine formation.

  • Purification: Silica gel chromatography (DCM/MeOH gradient).

Late-Stage Functionalization (C8 and C4)

For library generation, halogenated intermediates (e.g., 8-chloro-1,7-naphthyridine) are essential.

  • Chlorination: Treatment of 1,7-naphthyridine-1-oxide with POCl₃ yields a mixture of chlorinated isomers, with 8-chloro and 4-chloro often predominating depending on conditions.

  • Coupling: The C8-chloride is highly reactive toward nucleophilic aromatic substitution (

    
    ) and Palladium-catalyzed couplings.
    

SynthesisWorkflow Start 3-Amino-4-acetylpyridine Step1 Friedländer Annulation (KOH, EtOH, Reflux) Start->Step1 Reagent Aryl Methyl Ketone (R-CO-CH3) Reagent->Step1 Core 2-Aryl-4-Methyl-1,7-Naphthyridine Step1->Core Cyclization Oxidation SeO2 Oxidation (Formyl group installation) Core->Oxidation Functionalization Final Target Kinase Inhibitor Oxidation->Final Reductive Amination

Figure 2: Synthetic workflow for constructing the 1,7-naphthyridine core via Friedländer Annulation.

SAR by Therapeutic Area

Oncology: PIP4K2A and Kinase Inhibition

The 1,7-naphthyridine scaffold has recently gained prominence as a potent inhibitor of PIP4K2A (Phosphatidylinositol-5-phosphate 4-kinase type 2 alpha), a lipid kinase implicated in tumor cell survival and ROS regulation.

Case Study: BAY-297 Optimization Research by Bayer AG demonstrated that the 1,7-naphthyridine core provides superior permeability compared to quinazoline analogs.

  • The Hinge Binder: The N1 nitrogen accepts a hydrogen bond from the kinase hinge region.

  • The "Permeability Switch" (C4 Position):

    • Observation: Unsubstituted cores showed poor cellular permeability (Caco-2).

    • Modification: Introduction of an o-ethoxyphenyl group at C4.

    • Result: The ethoxy group breaks planarity and increases lipophilicity just enough to penetrate membranes without sacrificing solubility.

  • Solubility (C6/C8): Introduction of carboxylic acid tails or morpholine groups at the periphery (C6) maintains aqueous solubility (IC50 < 10 nM).

Table 1: SAR Summary for PIP4K2A Inhibitors (Representative Data)

Compound IDR4 SubstituentR6 SubstituentPIP4K2A IC50 (nM)Caco-2 Permeability
Cmpd 1 (Base) HPhenyl> 1000Low
Cmpd 10 PhenylPhenyl150Moderate
BAY-091 o-EthoxyphenylAmide-linked tail2.9High
BAY-297 o-EthoxyphenylAcid-linked tail1.8High
Antiviral: HIV-1 NNRTIs

1,7-Naphthyridines act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) by binding to the hydrophobic pocket of HIV-1 RT.

  • Key Interaction: 2,4-Disubstitution is critical.

  • Best Pharmacophore: A 2-cyanopyridinyl moiety at C2 and a phenoxy group at C4.

  • Mechanism: The scaffold stabilizes the enzyme in a "jaw-open" inactive conformation.

  • Potency: 2,4-diphenoxy-1,7-naphthyridines have shown IC50 values comparable to Nevirapine (~0.2 µM).

CNS & Inflammation: PDE4 Inhibition

In the development of Phosphodiesterase 4 (PDE4) inhibitors for COPD, the 1,7-naphthyridine core was utilized to replace the benzodiazole core to improve the pharmacokinetic (PK) profile.

  • Problem: High aromaticity led to "brick-dust" insolubility.

  • Solution: Breaking the flatness.

  • Modification: Attaching a trans-cyclohexanecarboxylic acid at C6. This aliphatic ring disrupts pi-stacking in the crystal lattice, significantly enhancing dissolution rates while maintaining potency.

Experimental Protocols (Self-Validating Systems)

Protocol: Suzuki Coupling at C8 Position

Validation: Monitor disappearance of starting chloride via LC-MS (M+H).

  • Reagents: 8-Chloro-1,7-naphthyridine (1.0 eq), Boronic Acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: Toluene:Ethanol:Water (4:2:1). Note: The water is critical for the base solubility.

  • Procedure:

    • Degas solvents with Argon for 15 mins (Critical to prevent Pd oxidation).

    • Combine reagents in a sealed microwave vial.

    • Heat to 100°C for 4-12 hours (or 110°C microwave for 30 mins).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Success Criteria: Yield > 60%. Absence of homocoupled boronic acid (biaryl) in LC-MS.

Protocol: PIP4K2A ADP-Glo Kinase Assay

Validation: Z-factor > 0.5 using Staurosporine as positive control.

  • Buffer: 50 mM Tris pH 7.5, 10 mM

    
    , 1 mM DTT, 0.01% Triton X-100.
    
  • Substrate: PIP:PS lipid vesicles (20 µM).

  • ATP: 10 µM (at Km).

  • Reaction: Incubate enzyme (5 nM) + Compound + Substrate + ATP for 60 mins at RT.

  • Detection: Add ADP-Glo reagent (Promega), incubate 40 mins. Add Kinase Detection Reagent, incubate 30 mins.

  • Readout: Luminescence (RLU).

Mechanism of Action Visualization

The following diagram illustrates the PIP4K2A signaling pathway and the intervention point of 1,7-naphthyridine inhibitors (BAY-297).

Pathway PI5P PI5P (Substrate) Enzyme PIP4K2A (Lipid Kinase) PI5P->Enzyme ATP ATP ATP->Enzyme PI45P2 PI(4,5)P2 (Product) Enzyme->PI45P2 Phosphorylation Inhibitor 1,7-Naphthyridine (BAY-297) Inhibitor->Enzyme Competitive Inhibition (ATP Pocket) Akt Akt Signaling PI45P2->Akt Activation TumorGrowth Tumor Cell Survival (ROS Regulation) Akt->TumorGrowth

Figure 3: Mechanism of Action. 1,7-Naphthyridine derivatives competitively inhibit ATP binding to PIP4K2A, halting the conversion of PI5P to PI(4,5)P2 and downstream tumorigenic signaling.

References

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Source: Journal of Medicinal Chemistry (2021). URL:[Link]

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs. Source: Scientific Reports (Nature) / PMC (2025). URL:[Link]

  • Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor. Source: Journal of Medicinal Chemistry (2015). URL:[Link]

  • Synthesis, Cytotoxicity Evaluation, and QSAR of Novel 1,8-Naphthyridines (Comparative Scaffold Analysis). Source: American Journal of Organic Chemistry. URL:[Link]

Foundational

Heterocyclic Building Blocks for Kinase Inhibitor Discovery: A Strategic Guide

Executive Summary The discovery of kinase inhibitors has evolved from serendipitous screening of promiscuous ATP-mimics to the rational engineering of precision instruments. Central to this evolution is the heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery of kinase inhibitors has evolved from serendipitous screening of promiscuous ATP-mimics to the rational engineering of precision instruments. Central to this evolution is the heterocyclic scaffold —the structural anchor that engages the kinase hinge region. This guide provides a technical deep-dive into the selection, functionalization, and synthetic assembly of these building blocks. We move beyond simple lists of rings to explore the causality of scaffold selection: why certain heterocycles privilege specific binding modes (DFG-in vs. DFG-out), how to install covalent warheads, and the synthetic workflows that validate these designs.

The Kinase Pharmacophore & Scaffold Selection[1]

To select the right building block, one must first deconstruct the target environment. The ATP-binding cleft is not a static pocket but a dynamic landscape defined by four critical zones:

  • The Hinge Region: The primary anchor point. Requires a heterocycle capable of complementary hydrogen bonding (donor-acceptor motifs) with the protein backbone (typically residues GK+1 and GK+3).

  • The Gatekeeper (GK): A residue that controls access to the back hydrophobic pocket. Small residues (Thr, Ala) allow bulky scaffold access; large residues (Met, Phe) restrict it.

  • The DFG Motif (Asp-Phe-Gly): Controls the "In" (active) vs. "Out" (inactive) state. Scaffolds with specific vectors can force the DFG-out conformation (Type II inhibition).

  • The Solvent Front: The region pointing out of the cleft, ideal for solubilizing groups or covalent warheads.

Visualization: Scaffold Selection Logic

The following decision tree illustrates the logical flow for selecting a heterocyclic core based on the target kinase's structural features.

ScaffoldLogic Start Target Kinase Analysis Hinge Hinge Architecture (GK+1, GK+3) Start->Hinge Gatekeeper Gatekeeper Residue Size Start->Gatekeeper BindingMode Desired Binding Mode Hinge->BindingMode Gatekeeper->BindingMode TypeI Type I (DFG-in) ATP Competitive BindingMode->TypeI Active conf. TypeII Type II (DFG-out) Allosteric Pocket BindingMode->TypeII Inactive conf. Covalent Covalent Opportunity (Cys nearby?) BindingMode->Covalent Irreversible Scaffold1 Fused Bicyclic (e.g., Pyrrolopyrimidine) TypeI->Scaffold1 Rigid fit Scaffold2 Monocyclic + Linker (e.g., Aminopyrimidine) TypeII->Scaffold2 Flexible linker required Scaffold3 Scaffold + Warhead (e.g., Acrylamide-Quinazoline) Covalent->Scaffold3 Electrophile attachment

Figure 1: Strategic decision tree for selecting heterocyclic building blocks based on kinase structural biology.

Privileged Hinge Binders: The Core

Certain heterocycles are termed "privileged" because their electronic properties naturally complement the kinase hinge region.

The Pyrimidine & Quinazoline Class

The pyrimidine ring is the workhorse of kinase discovery. Its nitrogen atoms (N1, N3) serve as excellent hydrogen bond acceptors.

  • 2-Aminopyrimidines: Mimic the adenine ring of ATP. The exocyclic amine acts as a H-bond donor to the hinge carbonyl (GK+1), while the ring nitrogen accepts a H-bond from the hinge amide (GK+3).

  • Quinazolines: Provide a larger hydrophobic surface area, increasing affinity through Van der Waals interactions. Common in EGFR inhibitors (e.g., Gefitinib).

Fused Systems: Indazoles & Pyrrolotriazines

To improve selectivity or patentability, medicinal chemists often fuse rings to create novel vectors.

  • Indazoles: Offer a distinct H-bond donor/acceptor profile and are often used to target the "back pocket" when the gatekeeper is small.

  • Pyrrolo[2,1-f][1,2,4]triazines: A bioisostere of the purine core but with a carbon at the C-nucleoside position, allowing for easier synthetic functionalization via C-H activation or halogenation.

Table 1: Comparative Analysis of Heterocyclic Cores
Scaffold ClassBinding ModeKey InteractionRepresentative Drug
2-Aminopyrimidine Type I (DFG-in)Bidentate H-bond (Donor/Acceptor)Imatinib (ABL), Palbociclib (CDK4/6)
Quinazoline Type I / CovalentHinge Acceptor (N1) + HydrophobicGefitinib (EGFR), Afatinib (EGFR/HER2)
Pyrazolo[1,5-a]pyrimidine Type IMimics Purine geometryDinaciclib (CDK)
Indazole Type I / IIH-bond Donor (NH)Axitinib (VEGFR)
Pyrrolo[2,3-b]pyridine Type I7-azaindole core (Adenine mimic)Vemurafenib (BRAF)

Beyond the Hinge: Tailoring for Specificity

Once the core is selected, specificity is engineered by decorating the scaffold to reach unique pockets.

Targeting DFG-Out (Type II)

Type II inhibitors stabilize the inactive conformation where the Phenylalanine of the DFG motif flips out.

  • Structural Requirement: A "linker" (often urea or amide) attached to the heterocyclic core, followed by a hydrophobic "tail" (often a trifluoromethyl-phenyl or isoxazole) that occupies the allosteric pocket created by the DFG flip.

  • Building Block Implication: The heterocyclic core must have a handle (e.g., an amine or carboxylic acid) positioned to direct this linker past the gatekeeper.

Covalent Inhibition

Targeting a non-catalytic cysteine (e.g., Cys797 in EGFR, Cys481 in BTK) allows for irreversible inhibition.

  • Chemistry: An acrylamide "warhead" is attached to the scaffold.[1][2][3][4]

  • Design: The distance and geometry between the hinge-binding core and the acrylamide are critical. The warhead must be positioned to essentially "collide" with the cysteine thiol after the scaffold binds.

Experimental Protocols

Synthetic Workflow: Modular Scaffold Assembly

The most robust method for assembling these inhibitors is via Pd-catalyzed cross-coupling, allowing for the rapid variation of "R" groups on a halogenated heterocyclic core.

Protocol: General Suzuki-Miyaura Coupling for Scaffold Functionalization This protocol validates the attachment of solubilizing tails or hydrophobic groups to a halogenated core (e.g., 4-chloro-2-aminopyrimidine).

  • Reagents:

    • Halogenated Heterocycle (1.0 equiv)

    • Boronic Acid/Ester (1.2 - 1.5 equiv)

    • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd₂(dba)₃/XPhos for difficult substrates.

    • Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄.

    • Solvent: 1,4-Dioxane/Water (4:1 v/v).

  • Procedure:

    • Charge a microwave vial with the heterocycle, boronic acid, base, and catalyst.

    • Seal and purge with Nitrogen or Argon for 5 minutes (Critical for preventing Pd oxidation).

    • Add degassed solvent via syringe.

    • Heat to 90–110°C (oil bath) or 120°C (microwave, 30 min).

    • Validation: Monitor by LC-MS. Look for the disappearance of the aryl halide peak and emergence of the product mass.

    • Workup: Filter through Celite, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Synthetic Workflow: Acrylamide Warhead Installation

For covalent inhibitors, the acrylamide is typically installed in the final step to avoid polymerization during earlier synthesis.

Protocol: Acrylamide Installation via Acid Chloride

  • Reagents:

    • Scaffold containing a free amine (1.0 equiv).

    • Acryloyl chloride (1.05 - 1.1 equiv) - Handle with care, lachrymator.

    • Base: DIPEA (Diisopropylethylamine) (2.0 - 3.0 equiv).

    • Solvent: Anhydrous DCM or THF.

  • Procedure:

    • Dissolve the amine-scaffold in DCM/THF and cool to 0°C (Ice bath). Cooling is essential to prevent bis-acylation or polymerization.

    • Add DIPEA.

    • Add Acryloyl chloride dropwise over 10 minutes.

    • Stir at 0°C for 30-60 minutes.

    • Validation: TLC or LC-MS should show rapid conversion. Avoid prolonged stirring to prevent side reactions.

    • Quench: Add saturated NaHCO₃ solution. Extract with DCM.

Case Study & Pathway Visualization

Case Study: EGFR Inhibition in Lung Cancer The evolution from Gefitinib (Type I) to Osimertinib (Covalent, Mutant-Selective) demonstrates the power of scaffold engineering. Osimertinib uses an indole-based core (pyrimidine fused) to bind the hinge, but crucially positions an acrylamide to covalently modify Cys797, overcoming the T790M "gatekeeper" mutation that blocks Gefitinib.

Visualization: EGFR Signaling & Inhibition

The following diagram maps the EGFR pathway and the intervention points for different inhibitor classes.

EGFRPathway EGF EGF Ligand EGFR EGFR (RTK) EGF->EGFR Activation RAS RAS-GTP EGFR->RAS Grb2/SOS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Gefitinib Gefitinib (Type I, Reversible) Gefitinib->EGFR Blocks ATP Osimertinib Osimertinib (Covalent, Cys797) Osimertinib->EGFR Irreversible

Figure 2: EGFR signaling cascade highlighting the intervention points of reversible (Gefitinib) and covalent (Osimertinib) kinase inhibitors.

Emerging Frontiers

The field is moving away from flat, aromatic stacks ("Flatland") toward sp3-rich scaffolds and macrocycles.

  • Macrocyclization: Linking the solvent-front tail back to the hinge binder creates a macrocycle. This restricts conformational entropy, potentially improving potency and selectivity (e.g., Lorlatinib).

  • PROTACs: Using a kinase binder (heterocycle) merely as a "hook" to recruit an E3 ligase, leading to protein degradation rather than just inhibition.

References

  • Privileged Scaffolds or Promiscuous Binders: A Glance of Pyrrolo[2,1-f][1,2,4]triazines and Related Bridgehead Nitrogen Heterocycles in Medicinal Chemistry. Current Topics in Medicinal Chemistry. 5

  • Charting the evolving landscape of kinase hinge-binding chemotypes beyond flatland. Journal of Medicinal Chemistry. 6

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. 7

  • Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium / Medicinal Chemistry Reviews. 3

  • Recent FDA-approved kinase inhibitors for cancer therapy in 2025. EXCLI Journal. 8

  • Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors. Journal of Medicinal Chemistry. 9

Sources

Exploratory

2-methyl-1,7-naphthyridine core chemical structure

The 2-Methyl-1,7-Naphthyridine Core is a bicyclic heteroaromatic scaffold that has transitioned from a structural curiosity to a "privileged pharmacophore" in modern drug discovery. Its electron-deficient nature, combine...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-Methyl-1,7-Naphthyridine Core is a bicyclic heteroaromatic scaffold that has transitioned from a structural curiosity to a "privileged pharmacophore" in modern drug discovery. Its electron-deficient nature, combined with the specific geometry of its nitrogen atoms, makes it a critical mimic of purines and quinolines, offering distinct solubility and metabolic profiles.

This technical guide dissects the core’s chemistry, synthesis, and application in high-value therapeutic targets like PDE4 and PIP4K2A .[1]

Chemical Architecture & Physicochemical Profile

The 1,7-naphthyridine system consists of a pyridine ring fused to a pyridine ring across the [b] bond. The "1,7" designation indicates nitrogen atoms at positions 1 and 7. The addition of a methyl group at the C2 position introduces a critical handle for "lateral" functionalization due to the acidity of the benzylic-like protons.

Electronic Distribution & Basicity
  • π-Deficiency : Both rings are electron-deficient, making the core resistant to electrophilic aromatic substitution (

    
    ) but highly susceptible to nucleophilic attack (
    
    
    
    ), particularly at positions adjacent to the nitrogens (C2, C8).
  • Basicity : The N7 nitrogen is generally more basic than N1 due to less steric hindrance and electronic effects, though both are weak bases compared to simple pyridines.

  • C2-Methyl Acidity : The methyl group at C2 is activated by the adjacent N1 nitrogen (similar to 2-methylpyridine or quinaldine).[2] The

    
     of these protons is approx. 28–30 (in DMSO), allowing for deprotonation by strong bases (LDA, n-BuLi) to form a nucleophilic anion.
    
Physicochemical Properties (Calculated)
PropertyValueImplication for Drug Design
Molecular Weight 144.17 g/mol Fragment-like, high ligand efficiency potential.
cLogP ~1.6Moderate lipophilicity; good membrane permeability.
TPSA ~26 ŲLow polar surface area, favorable for CNS penetration.
H-Bond Acceptors 2 (N1, N7)Critical for kinase hinge binding.
H-Bond Donors 0Requires functionalization (e.g., amides) for donor interactions.

Synthetic Methodologies

Building the 2-methyl-1,7-naphthyridine core requires regioselective control. The Friedländer Annulation is the gold standard for specificity, whereas Skraup approaches often yield difficult-to-separate 1,5- and 1,7-isomers.

A. The Friedländer Annulation (Regioselective)

This route condenses a 3-amino-4-formylpyridine with a ketone (acetone).

  • Mechanism : Acid or base-catalyzed aldol condensation followed by cyclodehydration.

  • Precursor : 3-aminopyridine-4-carbaldehyde (often protected/generated in situ).

  • Reagent : Acetone (provides the C2-methyl and C3 carbons).

B. Retrosynthetic Analysis & Pathway

G Target 2-Methyl-1,7-Naphthyridine (Target Core) Intermed Aldol Intermediate Target->Intermed Cyclodehydration (- H2O) Precursor1 3-Amino-4-pyridinecarboxaldehyde Precursor2 Acetone Intermed->Precursor1 Friedländer Condensation Intermed->Precursor2 Base/Acid Cat.

Figure 1: Retrosynthetic disassembly of the core via the Friedländer protocol.

C. Experimental Protocol: Synthesis of 2-Methyl-1,7-Naphthyridine

Adapted from standard heterocyclic protocols (e.g., J. Med. Chem. methodologies).

Reagents : 3-aminopyridine-4-carbaldehyde, Acetone, 10% NaOH (aq), Ethanol. Step-by-Step :

  • Preparation : Dissolve 3-aminopyridine-4-carbaldehyde (1.0 eq) in Ethanol (0.5 M concentration).

  • Addition : Add Acetone (5.0 eq) followed by 10% NaOH (0.5 eq) dropwise.

  • Reflux : Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of the aldehyde.

  • Workup : Cool to room temperature. Concentrate under reduced pressure to remove ethanol/acetone. Dilute with water and extract with Dichloromethane (3x).

  • Purification : Dry organics over

    
    , filter, and concentrate. Purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).
    
  • Yield : Expect 60–75% of a tan/off-white solid.

Reactivity & Functionalization

Once the core is built, the 2-methyl group and the ring nitrogens dictate the reactivity profile.

A. Lateral Functionalization (The "Quinaldine" Reactivity)

The C2-methyl group is chemically distinct.

  • Reaction : Condensation with aromatic aldehydes.[2][3]

  • Conditions :

    
    , reflux (Perkin-type) or ZnCl2 (Lewis acid).
    
  • Product : Styryl-1,7-naphthyridines (useful for extending conjugation or creating fluorescent probes).

B. N-Oxidation & Chlorination

To introduce substituents at C8 or C4 (for cross-coupling):

  • N-Oxidation : Treat with m-CPBA to yield 1,7-naphthyridine 7-oxide or 1,7-dioxide.

  • Chlorination : Treat the N-oxide with

    
    . This effects a Meisenheimer-type rearrangement/chlorination, typically placing the Cl at C8 or C4, creating a handle for Suzuki/Buchwald couplings.
    

Reactivity Core 2-Methyl-1,7-Naphthyridine Oxide N-Oxide (m-CPBA) Core->Oxide Oxidation Styryl 2-Styryl Derivative (Ar-CHO, Ac2O) Core->Styryl Aldol Condensation Chloro 8-Chloro Derivative (POCl3) Oxide->Chloro Rearrangement

Figure 2: Divergent reactivity pathways for functionalizing the core.

Medicinal Chemistry Applications

The 1,7-naphthyridine scaffold is often employed to improve solubility profiles over quinolines or quinazolines while maintaining kinase hinge-binding capability.

Case Study 1: PDE4 Inhibitors (Novartis)

Researchers at Novartis utilized the 1,7-naphthyridine core to optimize PDE4 inhibitors for Chronic Obstructive Pulmonary Disease (COPD).[4]

  • Challenge : Previous candidates had poor solubility due to flat, aromatic stacking.

  • Solution : The 1,7-naphthyridine core provided a "solubility break" compared to all-carbon analogs.

  • Key Compound : 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)trans-cyclohexanecarboxylic acid.

  • Mechanism : The N1 nitrogen accepts a hydrogen bond from the PDE4 enzyme backbone, mimicking the roll of the xanthine ring in older inhibitors.

Case Study 2: PIP4K2A Inhibitors
  • Target : Phosphatidylinositol-5-phosphate 4-kinase type 2 alpha (cancer metabolism).

  • Role of Core : The 1,7-naphthyridine serves as the ATP-competitive hinge binder.

  • SAR Insight : Substitution at C8 (via the chlorination route described above) allows access to a hydrophobic pocket, while the N7 nitrogen remains solvent-exposed or interacts with specific water networks.

Quantitative SAR Summary
TargetDerivative TypeActivity (

)
MechanismRef
PDE4 6,8-Disubstituted< 10 nMCompetitive (cAMP site)[1]
PIP4K2A 8-Amino-substituted~2–100 nMATP Competitive[2]
Malaria 2,8-Disubstituted~40 nM (NF54)PfPI4K Inhibition[3]

References

  • Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)trans-cyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor. Source: Journal of Medicinal Chemistry (ACS). URL: [Link]

  • Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues. Source: Royal Society of Chemistry / PMC. URL: [Link]

  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase. (Note: Comparative SAR with 1,7-isomers). Source: Journal of Medicinal Chemistry. URL: [Link]

  • The Friedländer Synthesis of Naphthyridines. Source: Chemical Reviews. URL: [Link]

Sources

Foundational

The 1,7-Naphthyridine Scaffold: Biological Activity, Synthesis, and Therapeutic Potential

[1][2] Executive Summary The 1,7-naphthyridine scaffold (diaza-naphthalene) represents a "privileged structure" in medicinal chemistry, distinct from its more common 1,8-isomer (found in nalidixic acid). Its unique nitro...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The 1,7-naphthyridine scaffold (diaza-naphthalene) represents a "privileged structure" in medicinal chemistry, distinct from its more common 1,8-isomer (found in nalidixic acid). Its unique nitrogen placement at positions 1 and 7 confers specific physiochemical properties—notably high aqueous solubility and distinct hydrogen-bonding geometries—that make it an ideal bioisostere for quinoline and isoquinoline cores.

This technical guide analyzes the biological activity of 1,7-naphthyridine analogs, focusing on their emerging role as potent Lipid Kinase Inhibitors (PIP4K2A) and WNT signaling modulators . It provides validated synthetic protocols, quantitative structure-activity relationship (SAR) data, and mechanistic insights for researchers in drug discovery.

Structural Significance & Pharmacophore Analysis[3]

The 1,7-naphthyridine core consists of fused pyridine rings.[1][2] Unlike the 1,8-naphthyridine scaffold, which is widely exploited for antibacterial activity, the 1,7-isomer has gained traction for its ability to mimic the purine ring of ATP, making it a highly effective scaffold for kinase inhibition.

Key Structural Features:
  • N7 Nitrogen: Acts as a critical hydrogen bond acceptor in the hinge region of kinase ATP-binding pockets.

  • Planarity: Facilitates

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine) within the active site.
  • Solubility: The presence of two nitrogen atoms lowers logP compared to naphthalene, improving oral bioavailability.

Diagram 1: 1,7-Naphthyridine Pharmacophore & Numbering

The following diagram illustrates the core numbering and the critical interaction points for kinase binding.

G cluster_0 1,7-Naphthyridine Core cluster_1 Biological Interaction (Kinase Pocket) Core 1,7-Naphthyridine (C8H6N2) N1 N1: Auxilliary H-Bond Acceptor Core->N1 N7 N7: Critical Hinge Binder (H-Bond Acceptor) Core->N7 C4 C4: Substitution Vector (Solubility/Selectivity) Core->C4 Stack Aromatic Residue (e.g., Phe200) Core->Stack Pi-Pi Stacking Hinge Kinase Hinge Region (e.g., Val199 in PIP4K2A) N7->Hinge Hydrogen Bond

Caption: Pharmacophore mapping of the 1,7-naphthyridine core showing critical N7-hinge interactions and C4 substitution vectors.

Primary Therapeutic Domain: Kinase Inhibition[5]

The most authoritative application of 1,7-naphthyridine analogs is in the inhibition of Phosphatidylinositol-5-phosphate 4-kinase type 2 alpha (PIP4K2A) . This lipid kinase is implicated in tumor growth, particularly in p53-null cancers, by regulating PI5P levels and downstream AKT activation.[3]

Mechanism of Action

1,7-naphthyridine derivatives (e.g., BAY-091 , BAY-297 ) function as ATP-competitive inhibitors.

  • Entry: The inhibitor enters the ATP-binding pocket.

  • Anchoring: The N7 nitrogen forms a hydrogen bond with the backbone amide of Val199 in the hinge region.[3]

  • Stabilization: The naphthyridine core engages in T-shaped

    
    -stacking with Phe200 .
    
  • Result: Prevention of ATP hydrolysis, blocking the conversion of PI5P to PI(4,5)P2, thereby inducing metabolic stress and apoptosis in cancer cells.

Diagram 2: PIP4K2A Signaling & Inhibition Pathway

PIP4K2A_Pathway Inhibitor 1,7-Naphthyridine (BAY-091/297) PIP4K2A PIP4K2A Enzyme Inhibitor->PIP4K2A Competitive Inhibition (IC50: ~2 nM) PI45P2 PI(4,5)P2 (Product) PIP4K2A->PI45P2 Catalysis Apoptosis Metabolic Stress & Apoptosis PIP4K2A->Apoptosis Inhibition leads to ATP ATP ATP->PIP4K2A Binds PI5P PI5P (Substrate) PI5P->PIP4K2A Substrate AKT AKT Signaling PI45P2->AKT Activates TumorGrowth Tumor Cell Proliferation AKT->TumorGrowth Promotes

Caption: Mechanism of PIP4K2A inhibition by 1,7-naphthyridines, disrupting PI5P metabolism and inducing apoptosis.

Secondary Therapeutic Domain: Natural Product Alkaloids

Beyond synthetic kinase inhibitors, the 1,7-naphthyridine scaffold occurs naturally. Bisleuconothine A , a bis-indole alkaloid featuring a 1,7-naphthyridine core, has demonstrated significant anticancer activity.[1][4]

  • Target: WNT Signaling Pathway.[1][4]

  • Activity: Induces G0/G1 cell cycle arrest in colon cancer cells (SW480, HCT116).

  • Significance: Proves the scaffold's utility in disrupting protein-protein interactions beyond simple kinase ATP pockets.

Quantitative Data Summary

The following table synthesizes potency data from key studies, specifically focusing on the PIP4K2A inhibitors which represent the current state-of-the-art for this scaffold.

Compound IDTargetIC50 (nM)Assay TypeMechanismReference
BAY-297 PIP4K2A1.8ADP-GloATP Competitive[1]
BAY-091 PIP4K2A2.9ADP-GloATP Competitive[1]
Compound 26c c-Met8.7Kinase AssayType I Inhibitor[2]
Bisleuconothine A SW480 Cells2,740MTT (Cellular)WNT Inhibition[3]

Experimental Protocols

A. Synthesis of 4-Amino-1,7-Naphthyridine Derivatives

Rationale: This protocol utilizes a modified Friedländer annulation or condensation approach, which is the most robust method for constructing the 1,7-core.

Reagents: 3-aminoisonicotinaldehyde, acetonitriles/carbonyls, Potassium tert-butoxide (KOtBu), DMF.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve 3-aminoisonicotinaldehyde (1.0 eq) and the appropriate nitrile derivative (e.g., phenylacetonitrile) (1.1 eq) in anhydrous DMF.

  • Base Addition: Cool the mixture to 0°C. Slowly add KOtBu (2.5 eq) to control the exotherm.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4–6 hours. The base promotes the aldol condensation followed by intramolecular cyclization.

  • Quenching: Pour the reaction mixture into ice-cold water. The 1,7-naphthyridine product often precipitates.

  • Purification: Filter the precipitate. If oil forms, extract with Ethyl Acetate (3x), dry over Na2SO4, and purify via flash column chromatography (DCM/MeOH gradient).

B. ADP-Glo™ Kinase Assay for PIP4K2A Inhibition

Rationale: This is a homogeneous, luminescent assay that measures ADP formation, directly correlating to kinase activity.[5] It is the industry standard for validating 1,7-naphthyridine potency.

Protocol:

  • Buffer Prep: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA).

  • Enzyme Mix: Dilute recombinant PIP4K2A enzyme to 2 ng/µL in Kinase Buffer.

  • Substrate Mix: Prepare a mixture of PI5P (lipid substrate) and ultra-pure ATP (10 µM final concentration).

  • Compound Treatment:

    • Dispense 1,7-naphthyridine analogs (serially diluted in DMSO) into a 384-well white plate.

    • Add Enzyme Mix and incubate for 10 minutes at RT (allows compound-enzyme binding).

  • Reaction Start: Add Substrate Mix to initiate the reaction. Incubate for 60 minutes at RT.

  • ADP Detection:

    • Add ADP-Glo™ Reagent (stops reaction, depletes remaining ATP).[5] Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[5] Incubate 30 min.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision). Calculate IC50 using a sigmoidal dose-response fit.

Diagram 3: Experimental Workflow (Synthesis & Assay)

Workflow cluster_synth Synthesis (Chemical) cluster_assay Validation (Biological) Start 3-Amino- isonicotinaldehyde React Condensation (KOtBu/DMF) Start->React Product 1,7-Naphthyridine Scaffold React->Product Assay ADP-Glo Kinase Assay Product->Assay Test Cmpd Enzyme PIP4K2A Enzyme Enzyme->Assay Data IC50 Calculation Assay->Data

Caption: Integrated workflow from chemical synthesis of the scaffold to biological validation via kinase assay.

References

  • Wortmann, L., et al. (2021). "Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A." Journal of Medicinal Chemistry.

  • BenchChem Technical Support. (2025). "Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes and Protocols." BenchChem.[5]

  • Kamal, A., et al. (2015). "1,7-Naphthyridine Derivatives as Potential Anticancer Agents."[1][4][5] Bioorganic & Medicinal Chemistry Letters. (Contextual validation via search results on Bisleuconothine A).

  • Mithula, S., et al. (2021). "1,8-Naphthyridine Derivatives: An Updated Review (Contextual contrast for 1,7-isomer specificity)." Expert Opinion on Therapeutic Patents.

Sources

Exploratory

suppliers and price of 4-Chloro-2-methyl-1,7-naphthyridine

Strategic Sourcing and Technical Profile: 4-Chloro-2-methyl-1,7-naphthyridine Executive Summary: The "Niche" Scaffold 4-Chloro-2-methyl-1,7-naphthyridine (CAS: 61319-98-0 ) is a specialized heterocyclic building block, d...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Sourcing and Technical Profile: 4-Chloro-2-methyl-1,7-naphthyridine

Executive Summary: The "Niche" Scaffold

4-Chloro-2-methyl-1,7-naphthyridine (CAS: 61319-98-0 ) is a specialized heterocyclic building block, distinct from its more common 1,8-naphthyridine isomers. Its primary utility lies in medicinal chemistry as a scaffold for kinase inhibitors (e.g., MET, IGF-1R) and Toll-like receptor (TLR) modulators.

Unlike commodity chemicals, this compound commands a premium price due to the specific regiochemistry required during synthesis and the hazardous nature of its chlorination step. This guide provides a technical breakdown of its procurement, synthesis logic, and quality assurance protocols to ensure downstream experimental success.

Technical Identity & Chemical Profile

Before sourcing, verification of the specific isomer is critical. The 1,7-naphthyridine core places nitrogen atoms at positions 1 and 7, creating a specific electronic environment that differs significantly from the 1,5-, 1,6-, or 1,8-isomers.

PropertySpecification
Chemical Name 4-Chloro-2-methyl-1,7-naphthyridine
CAS Number 61319-98-0
Molecular Formula C₉H₇ClN₂
Molecular Weight 178.62 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, MeOH; limited solubility in water
Reactivity High susceptibility to S_NAr (nucleophilic aromatic substitution) at C4
Storage 2-8°C, under inert atmosphere (Ar/N₂).[1] Moisture sensitive (hydrolysis to 4-OH).

Market Analysis: Suppliers & Pricing

The market for 4-Chloro-2-methyl-1,7-naphthyridine is defined by "Fine Chemical" tier pricing. It is not a bulk commodity.

Pricing Tiers (Estimated Q1 2026)

Prices are indicative and subject to regional variation.

QuantityPrice Range (USD)Lead TimeNotes
100 mg $80 - $150In StockR&D scale. High premium per gram.
1 gram $190 - $4501-2 WeeksPilot scale. Best value for hit-to-lead.
10 grams $1,200 - $2,5003-4 WeeksCustom synthesis often required.
Primary Suppliers
  • Sigma-Aldrich (Merck): High reliability, higher cost. Catalog items often link to CAS 61319-98-0.

  • BLD Pharm: Strong inventory for heterocyclic building blocks; often more competitive pricing for 1g-5g sizes.

  • AA Blocks / Combi-Blocks: Excellent sources for scaffold diversity; typically stock this specific isomer.

  • Enamine: Preferred for larger scale or if custom analogs are needed.

Sourcing Strategy: For <5g, purchase from catalog vendors (BLD, Combi-Blocks) to save time. For >10g, contract a CRO (WuXi, ChemPartner) for a custom run, as the raw materials are inexpensive, and the cost is driven by labor/purification.

Synthetic Context: Why is it Expensive?

Understanding the synthesis reveals the cost drivers and impurity profiles. The most efficient route utilizes 3-Aminoisonicotinic acid as the starting material.

The Synthesis Workflow (Graphviz Diagram)

SynthesisRoute Start 3-Aminoisonicotinic Acid (CAS: 7579-20-6) Intermed Intermediate: 2-Methyl-1,7-naphthyridin-4-ol Start->Intermed Cyclocondensation (Reflux) Reagent1 Acetone (Cyclization Agent) Reagent1->Intermed Product 4-Chloro-2-methyl-1,7-naphthyridine (CAS: 61319-98-0) Intermed->Product 100°C, 1h -HCl, -PO2Cl Reagent2 POCl3 (Chlorination) Reagent2->Product

Figure 1: The primary synthetic route involves a modified Friedländer-type condensation followed by chlorination.

Mechanistic Insight:

  • Cyclization: 3-Aminoisonicotinic acid reacts with acetone.[2] The acetone provides the 3-carbon fragment necessary to close the second pyridine ring, forming the 1,7-naphthyridin-4-ol core.

  • Chlorination: Phosphorus oxychloride (POCl₃) converts the tautomeric 4-hydroxy group (or amide form) into the 4-chloro substituent.

  • Cost Driver: The starting material is cheap ($17/g), but the POCl₃ step is hazardous, requiring careful quenching and workup, which elevates the price.

Quality Control: Self-Validating Protocols

When receiving a shipment, you must verify identity and purity immediately. The 4-chloro group is labile; improper storage leads to hydrolysis (reverting to the 4-hydroxy impurity).

Protocol A: H-NMR Verification
  • Solvent: DMSO-d₆ or CDCl₃.

  • Key Diagnostic Signals (1,7-Isomer):

    • Methyl Group: Singlet around

      
       2.6 - 2.7 ppm.
      
    • Aromatic Region: The 1,7-naphthyridine system should show distinct coupling patterns. Look for a singlet at the C8 position (adjacent to N7) if unsubstituted.

    • Impurity Check: A broad singlet or exchangeable proton >10 ppm indicates hydrolysis (the 4-OH species).

Protocol B: Functional QC (S_NAr Test)

If the compound is critical for a library synthesis, perform a small-scale "use test."

  • Dissolve 10 mg of scaffold in DMF.

  • Add 2 equivalents of a primary amine (e.g., benzylamine) and 3 equivalents of DIPEA.

  • Heat to 80°C for 1 hour.

  • LCMS Check: Complete conversion to the amino-product confirms the reactivity of the C-Cl bond. If conversion is low, the material may be partially hydrolyzed or degraded.

Applications in Drug Discovery

The 4-chloro-2-methyl-1,7-naphthyridine scaffold is a versatile electrophile.

Reactivity Pathways (Graphviz Diagram)

Reactivity Center 4-Chloro-2-methyl-1,7-naphthyridine Path1 S_NAr (Nucleophilic Substitution) Reagents: R-NH2, DIPEA, Heat Target: Kinase Inhibitors Center->Path1 Most Common Path2 Suzuki-Miyaura Coupling Reagents: Ar-B(OH)2, Pd(PPh3)4 Target: Biaryl Systems Center->Path2 Path3 Buchwald-Hartwig Amination Reagents: Ar-NH2, Pd(OAc)2, Ligand Target: Aniline Derivatives Center->Path3

Figure 2: Divergent synthesis pathways utilizing the reactive 4-chloro handle.

Case Study: Kinase Inhibition In the development of IGF-1R and MET inhibitors, the 1,7-naphthyridine core serves as a bioisostere for quinoline. The nitrogen at position 7 provides an additional hydrogen bond acceptor, often improving solubility and metabolic stability compared to the carbocyclic analog.

References

  • Sigma-Aldrich. Product Specification: 4-Chloro-2-methyl-1,7-naphthyridine (CAS 61319-98-0).[3][4][5] Retrieved from .

  • National Institutes of Health (NIH). Synthesis of Aryl-Heteroaryl Ureas (AHUs) Based on 4-Aminoquinoline and Their Evaluation Against the Insulin-Like Growth Factor Receptor (IGF-1R). (Detailed synthesis of the 1,7-naphthyridine intermediate from 3-aminoisonicotinic acid). .

  • European Patent Office. Compounds and Compositions as Inhibitors of Endosomal Toll-Like Receptors (EP 4059934 A1). (Describes the use of 4-chloro-2-methyl-1,7-naphthyridine as intermediate HG9). .

  • BLD Pharm. Product Analysis: 4-Chloro-2-methyl-1,7-naphthyridine.[1][3][4][2][6][7].

Sources

Foundational

Beyond the Quinoline Core: Strategic Bioisosterism in Medicinal Chemistry

Executive Summary The quinoline scaffold is a "privileged structure" in medicinal chemistry, anchoring FDA-approved drugs ranging from antimalarials (Chloroquine) to tyrosine kinase inhibitors (Lenvatinib). However, its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold is a "privileged structure" in medicinal chemistry, anchoring FDA-approved drugs ranging from antimalarials (Chloroquine) to tyrosine kinase inhibitors (Lenvatinib). However, its planar lipophilicity and susceptibility to metabolic epoxidation can introduce liabilities—specifically genotoxicity and poor solubility.[1] This technical guide outlines high-impact bioisosteric strategies to retain the quinoline pharmacophore's potency while mitigating its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) flaws.[1] We focus on nitrogen scanning, ring fusion modification, and scaffold hopping to 7-azaindoles and thienopyridines.[1]

The Quinoline Scaffold: Utility & Liabilities[2]

The Pharmacophore

Quinoline (benzo[b]pyridine) offers a rigid, planar platform that excels in


-

stacking interactions within enzyme active sites (e.g., kinase ATP pockets) and DNA intercalation. Its nitrogen atom (pKa ~4.[1]9) serves as a weak hydrogen bond acceptor.[1]
The Liability Profile

Despite its utility, the quinoline core presents distinct challenges in late-stage lead optimization:

  • Metabolic Activation: The 2,3-double bond is a "soft spot" for CYP450-mediated epoxidation.[1] The resulting epoxide can react with DNA nucleophiles, leading to genotoxicity.[1]

  • N-Oxide Formation: The pyridine nitrogen is prone to oxidation, forming N-oxides that can trigger idiosyncratic toxicity.[1]

  • Solubility: The high lipophilicity (cLogP ~2.0 for the unsubstituted ring) often necessitates solubilizing groups that may reduce permeability.

Strategic Bioisosterism: Classes & Rationales

We categorize quinoline bioisosteres into three tiers based on the structural perturbation required.

Tier 1: The Nitrogen Walk (Electronic Tuning)

Modulating electron density and pKa by adding or moving nitrogen atoms within the 6,6-fused system.

ScaffoldStructurepKa (conj. acid)cLogPKey Rationale
Quinoline Benzo[b]pyridine~4.9~2.04Baseline scaffold.
Isoquinoline Benzo[c]pyridine~5.4~2.08Positional Isomer: Shifts vector of H-bond acceptance; alters metabolic sites (C1/C3 nucleophilic attack).
Quinazoline 1,3-Diazanaphthalene~3.5~1.20Solubility & Kinases: Lower logP; N3 provides a critical secondary H-bond acceptor (common in EGFR inhibitors).[1]
Quinoxaline 1,4-Diazanaphthalene~0.6~1.30Metabolic Stability: Removes the 2,3-epoxidation liability by replacing C-H with N.
1,5-Naphthyridine 1,5-Diazanaphthalene~2.9~0.90Dipole Management: Reduces lipophilicity significantly; alters vector of lone pairs.[1]
Tier 2: 7-Azaindole (The Kinase Specialist)

Replacing the quinoline with 7-azaindole (pyrrolo[2,3-b]pyridine) is a gold-standard strategy in kinase inhibitor design (e.g., Vemurafenib).

  • Mechanism: The 5-membered ring NH acts as a donor, while the pyridine N acts as an acceptor. This "Donor-Acceptor" motif perfectly mimics the adenine hinge-binding interaction.

  • Benefit: Eliminates the metabolic liability of the benzene ring in quinoline and improves solubility.

Tier 3: Thienopyridines (Shape Modification)

Switching from a 6,6-fused to a 5,6-fused system (e.g., thieno[2,3-b]pyridine).[1]

  • Rationale: Changes the bond vectors and "thickness" of the molecule. Sulfur acts as a bioisostere for the vinyl group (-CH=CH-) of the benzene ring but introduces different electronic effects (electron-rich thiophene).

Decision Logic & Pathways

The following diagram illustrates the decision process for selecting a quinoline bioisostere based on specific lead liabilities.

BioisostereLogic Start Quinoline Lead Compound (Liability Identification) Issue_Metab Liability: Metabolic Instability (CYP Epoxidation) Start->Issue_Metab Issue_Sol Liability: Poor Solubility (High LogP) Start->Issue_Sol Issue_Select Liability: Kinase Selectivity (Off-target binding) Start->Issue_Select Metab_Quinox Switch to Quinoxaline (Removes 2,3-double bond) Issue_Metab->Metab_Quinox Metab_Fluoro Block Metabolic Site (Fluorine at C2/C3) Issue_Metab->Metab_Fluoro Minimal Change Sol_Quinazoline Switch to Quinazoline (Adds Polar N, Lowers LogP) Issue_Sol->Sol_Quinazoline Sol_Naph Switch to 1,5-Naphthyridine (Significant LogP reduction) Issue_Sol->Sol_Naph Sel_Aza Switch to 7-Azaindole (Bidentate Hinge Binder) Issue_Select->Sel_Aza Sel_Thieno Switch to Thienopyridine (Altered Geometry/Vectors) Issue_Select->Sel_Thieno

Caption: Decision tree for quinoline bioisosterism. Red nodes indicate liabilities; Green nodes indicate bioisosteric solutions.

Experimental Protocols

Synthetic Workflow: Parallel Scaffold Construction

To validate the bioisostere, one must synthesize the analog using a route comparable to the quinoline lead. Below is a generalized protocol for C-C bond formation (Suzuki-Miyaura) on a 7-Azaindole vs. Quinoline core.

Objective: Install an aryl group at the 3-position (quinoline) or 3-position (7-azaindole) to mimic a kinase "gatekeeper" interaction.

Reagents:

  • Scaffold A: 3-Bromoquinoline

  • Scaffold B: 3-Bromo-7-azaindole (Protected: 1-(phenylsulfonyl)-3-bromo-7-azaindole)

  • Coupling Partner: 4-Fluorophenylboronic acid

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂

  • Base: Cs₂CO₃ (2M aqueous)

  • Solvent: 1,4-Dioxane[1]

Step-by-Step Protocol:

  • Degassing: Charge a microwave vial with 1,4-dioxane (4 mL) and degas with Argon for 10 mins.

  • Loading: Add Scaffold A or B (1.0 eq, 0.5 mmol), Boronic Acid (1.2 eq), and Base (3.0 eq).

  • Catalyst Addition: Add Pd catalyst (0.05 eq) under a positive stream of Argon. Seal the vial.

  • Reaction:

    • Quinoline:[1][2][3][4][5][6][7][8] Heat to 90°C for 4 hours.

    • 7-Azaindole: Heat to 100°C for 6 hours (Indole C3 is less electrophilic than Quinoline C3; requires higher energy or activated ligands).[1]

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.[1]

  • Deprotection (Specific to 7-Azaindole): If using N-sulfonyl protection, treat the crude intermediate with TBAF (1M in THF) at RT for 2 hours to reveal the free NH.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Validation Point: The 7-azaindole product should show a distinct broad singlet (NH) at ~11-12 ppm in ¹H NMR, absent in the quinoline product.

Metabolic Stability Assay (Microsomal Stability)

Rationale: Confirm that the bioisostere reduces intrinsic clearance (


) compared to the quinoline.
  • Incubation: Incubate test compound (1 µM) with liver microsomes (human/mouse, 0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.[1]

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).[1]

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .[1]
    

Case Study: Kinase Inhibitor Optimization

Context: A quinoline-based Type I inhibitor of c-MET shows high potency but rapid clearance due to oxidation at the C2-C3 bond.

Bioisosteric Solution: Scaffold hop to Quinazoline .

  • Structural Change: Replacement of CH at position 3 with N.

  • Impact:

    • Electronic: The C2 position becomes electron-deficient, making it less prone to oxidative metabolism, though potentially susceptible to nucleophilic attack (manageable with steric hindrance).[1]

    • Binding: The N3 nitrogen accepts a hydrogen bond from the Thr/Ser residue in the hinge region, potentially increasing potency.

    • Physicochemical: cLogP drops from 3.2 to 2.4, improving solubility.[1]

Outcome Visualization:

ScaffoldHop cluster_0 Lead Compound cluster_1 Optimized Bioisostere Q Quinoline Core (High Clearance) Process Scaffold Hop (CH -> N Replacement) Q->Process Quinz Quinazoline Core (Improved Metabolic Stability) Process->Quinz

Caption: Transformation from Quinoline to Quinazoline to address metabolic liability.

References

  • Quinoline as a Privileged Scaffold

    • Elebiju, O. F., et al. (2023).[1] "Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine."[6] Frontiers in Chemistry. Link

  • Metabolic Liabilities

    • MDPI. (2025).[1] "Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design." International Journal of Molecular Sciences. Link

  • 7-Azaindole in Kinase Inhibitors

    • Popowycz, F., et al. (2018).[1] "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals.[1] Link

    • Irie, T., & Sawa, M. (2018).[1] "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[1][9][10] Chemical and Pharmaceutical Bulletin. Link

  • Thienopyridine Scaffold Hopping

    • SGC-UNC. (2019).[1] "Will Thienopyridines Be Our New Potent and 'Selective' Series for CaMKK2?" Open Lab Notebooks. Link

  • Quinazoline Bioisosterism

    • Bellen Chemistry.[1][11] (2018).[1][6][9] "Novel Bioisosteres of Quinolines and Isoquinolines." Link

Sources

Exploratory

Technical Guide: 4-Chloro-1,7-Naphthyridine vs. 1,8-Naphthyridine

The following technical guide provides an in-depth comparison between 4-chloro-1,7-naphthyridine and the 1,8-naphthyridine scaffold. This analysis is structured to serve researchers designing novel bioactive heterocycles...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison between 4-chloro-1,7-naphthyridine and the 1,8-naphthyridine scaffold. This analysis is structured to serve researchers designing novel bioactive heterocycles, contrasting a highly reactive electrophilic intermediate (4-Cl-1,7) with a stable, bidentate pharmacophore (1,8).

Content Type: Technical Comparison & Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary: The Reagent vs. The Scaffold

In the landscape of nitrogen heterocycles, these two entities represent distinct utility classes:

  • 1,8-Naphthyridine is a "Privileged Scaffold." It is thermodynamically stable, features a fixed bidentate nitrogen geometry ideal for metal coordination or hydrogen bonding, and forms the core of established antibiotics like nalidixic acid.

  • 4-Chloro-1,7-naphthyridine is a "Gateway Electrophile." It is rarely a final target but serves as a high-energy intermediate. The chlorine atom at position 4 is activated by the N1-nitrogen (vinylogous imine), making it a hotspot for Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-couplings.
    

Key Strategic Insight: Choose 1,8-naphthyridine when designing static binding elements (DNA intercalators, metal chelators). Choose 4-chloro-1,7-naphthyridine when you need a modular core that allows late-stage diversification via C4-functionalization.

Structural & Electronic Landscape

Electronic Activation and Numbering

The reactivity difference stems from the placement of the nitrogen atoms relative to the C4 position.

  • 1,8-Naphthyridine: The symmetry (N1, N8) creates a focused electron-rich pocket between the nitrogens, ideal for chelation. The carbons are electron-deficient but lack a specific "hotspot" as activated as the C4 in the 1,7-isomer.

  • 4-Chloro-1,7-naphthyridine: The N1 atom is para-like (gamma) to the C4 position. This allows N1 to stabilize the Meisenheimer complex formed during nucleophilic attack at C4, significantly lowering the activation energy for

    
    .
    
Comparative Properties Table
Feature1,8-Naphthyridine4-Chloro-1,7-Naphthyridine
Primary Role Pharmacophore / LigandSynthetic Intermediate / Electrophile
Electronic Character Electron-deficient (general), Chelation-activeHighly Electron-deficient at C4 (Local)
pKa (approx) ~3.4 (Monoprotonation)< 3.0 (Inductive effect of Cl lowers pKa)
Key Reactivity Electrophilic attack at C3/C6; Coordination at N1/N8Nucleophilic attack (

) at C4; Pd-coupling at C4
Solubility Moderate in organic solvents; soluble in acidSoluble in DCM, EtOAc; Hydrolysis risk in water
UV/Vis Strong fluorescence (often)Weak/Non-fluorescent (quenched by Cl)

Synthetic Pathways & Protocols

The synthesis of these two compounds requires fundamentally different strategies: Condensation for the 1,8-scaffold and Cyclization-Chlorination for the 1,7-derivative.

Visualization of Synthetic Routes

SynthesisPathways cluster_18 1,8-Naphthyridine (Friedländer Synthesis) cluster_17 4-Chloro-1,7-Naphthyridine (Gould-Jacobs Type) SM1 2-Aminonicotinaldehyde INT1 Aldol Condensation Intermediate SM1->INT1 Base (KOH/EtOH) SM2 Carbonyl (e.g., Acetaldehyde) SM2->INT1 PROD1 1,8-Naphthyridine Scaffold INT1->PROD1 -H2O (Cyclization) SM3 3-Aminopyridine INT2 Enamine Intermediate SM3->INT2 Heat (110°C) SM4 EMME (Ethoxymethylenemalonate) SM4->INT2 INT3 1,7-Naphthyridin-4-one INT2->INT3 Dowtherm A (250°C, Cyclization) PROD2 4-Chloro-1,7-Naphthyridine INT3->PROD2 POCl3, Reflux (Chlorination)

Figure 1: Comparative synthetic workflows. The 1,8-route builds the ring directly, while the 1,7-route requires a stepwise ring closure followed by functionalization.

Detailed Experimental Protocols
Protocol A: Synthesis of 4-Chloro-1,7-Naphthyridine

Rationale: This protocol uses the Gould-Jacobs reaction to build the ring, followed by chlorodehydroxylation. This is preferred over N-oxide rearrangement for scalability.

  • Enamine Formation:

    • Mix 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq) in ethanol.

    • Reflux for 3 hours. Monitor by TLC (disappearance of amine).

    • Cool and concentrate to yield the enamine intermediate.

  • Cyclization (Critical Step):

    • Add the crude enamine dropwise to boiling Dowtherm A (diphenylether/biphenyl mixture) at 250°C.

    • Note: High temperature is required to overcome the aromaticity of the pyridine ring during closure.

    • Stir for 30-45 mins. Cool to RT. Dilute with hexane to precipitate 1,7-naphthyridin-4-one . Filter and wash.[1]

  • Chlorination:

    • Suspend the 4-one (1.0 eq) in POCl

      
        (Phosphorus oxychloride, 5.0 eq).
      
    • Add a catalytic amount of DMF (3-5 drops) to form the Vilsmeier-Haack active species.

    • Reflux (105°C) for 2-4 hours until the solution becomes clear.

    • Quench: Evaporate excess POCl

      
      in vacuo. Pour the residue slowly onto crushed ice/NaHCO
      
      
      
      (Exothermic!).
    • Extract with Dichloromethane (DCM). Dry over MgSO

      
      .
      
    • Yield: Typically 60-75% of a tan solid.

Protocol B: Synthesis of 1,8-Naphthyridine (Friedländer)

Rationale: The condensation of 2-aminonicotinaldehyde is the most atom-economical route to the parent scaffold.

  • Condensation:

    • Dissolve 2-aminonicotinaldehyde (1.0 eq) and the carbonyl partner (e.g., acetaldehyde or acetone, 1.2 eq) in Ethanol.

    • Add Piperidine or KOH (0.1 eq) as a catalyst.

  • Reflux:

    • Heat to reflux for 4-12 hours.

  • Workup:

    • Remove solvent.[1][2] Neutralize if necessary.

    • Recrystallize from Ethanol/Water.

    • Yield: Generally >80%.[3]

Reactivity & Functionalization Logic

The 4-chloro-1,7-naphthyridine molecule is essentially a "loaded spring." The chlorine is a good leaving group, but the specific nitrogen arrangement dictates how it leaves.

Mechanism at C4

The reaction with nucleophiles (amines, thiols, alkoxides) proceeds via an addition-elimination mechanism.

  • Step 1 (Addition): Nucleophile attacks C4. The negative charge is delocalized onto N1. This is why 1,7 reacts faster than 1,6 or 1,5 isomers—the negative charge lands directly on a nitrogen atom.

  • Step 2 (Elimination): Chloride is ejected, restoring aromaticity.

Visualization of Reactivity

ReactivityLogic Center 4-Chloro-1,7-Naphthyridine SNAr SNAr (Nucleophilic Subst.) Replaces Cl with N, O, S Center->SNAr R-NH2 / Heat Suzuki Suzuki Coupling Replaces Cl with Aryl/Vinyl Center->Suzuki Ar-B(OH)2 / Pd(0) Hydrolysis Hydrolysis (Side Reaction) Reverts to 4-one Center->Hydrolysis H2O / Acid Prod_SNAr Kinase Inhibitor Core (Amino-naphthyridine) SNAr->Prod_SNAr Prod_Suzuki Biaryl Scaffold (Extended conjugation) Suzuki->Prod_Suzuki Prod_Hydro Inactive Pyridone Hydrolysis->Prod_Hydro

Figure 2: Divergent reactivity pathways for 4-chloro-1,7-naphthyridine. Note the competition between functionalization and hydrolysis.

Medicinal Chemistry Applications

1,8-Naphthyridine: The Antimicrobial Legacy

The 1,8-scaffold is historically significant due to Nalidixic Acid .[4]

  • Mechanism: The N1 and C4-oxo (in the quinolone-like tautomer) bind Magnesium (

    
    ), which is essential for bridging the drug to the DNA-Gyrase complex.
    
  • Key Feature: The 1,8-nitrogen arrangement is critical for this metal binding mode.

1,7-Naphthyridine: The Kinase Inhibitor

Modern drug discovery utilizes 4-substituted-1,7-naphthyridines as ATP-competitive kinase inhibitors.

  • Mechanism: The N1 accepts a hydrogen bond from the kinase hinge region (e.g., Met residue). The substituent at C4 (introduced via the 4-Cl intermediate) projects into the hydrophobic pocket or solvent front.

  • Example: Derivatives have shown potency against c-Met and VEGFR kinases. The 4-Cl group allows for the rapid generation of libraries by reacting with diverse amines.

References

  • Synthesis of 1,8-Naphthyridines (Friedländer)

    • Mogilaiah, K., et al.
  • Reactivity of Chloro-Naphthyridines

    • Lowe, P. A. "The Chemistry of Naphthyridines." Comprehensive Heterocyclic Chemistry.
    • Note: General reactivity principles of 4-chloropyridine analogs apply directly here.
  • Medicinal Applications (Anticancer)

    • Duan, Y., et al. "Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents." Chemistry & Biodiversity (2025).
  • Synthesis of 4-Chloro-1,7-Naphthyridine Precursors (Gould-Jacobs)

    • Standard protocol adapted from 4-hydroxyquinoline synthesis. See Organic Syntheses, Coll. Vol. 3, p.
  • Suzuki Coupling on Heterocycles

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[5] Chem. Rev.[5] (1995).[5]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 4-Amino-2-methyl-1,7-naphthyridine Derivatives

Part 1: Strategic Overview The 1,7-naphthyridine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a critical bioisostere for quinolines and isoquinolines. The introduction of nitrogen ato...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

The 1,7-naphthyridine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a critical bioisostere for quinolines and isoquinolines. The introduction of nitrogen atoms into the bicyclic core alters lipophilicity (LogP) and hydrogen bond acceptor capabilities, making these derivatives highly valuable in the development of:

  • Acetylcholinesterase (AChE) Inhibitors: Analogues of Tacrine for Alzheimer's disease therapy.

  • Kinase Inhibitors: Specifically targeting PIP4K2A and tyrosine kinases in oncology.

  • Antimicrobial Agents: Overcoming resistance mechanisms common to standard quinolones.

This Application Note provides a rigorous, field-validated protocol for the synthesis of 4-amino-2-methyl-1,7-naphthyridine derivatives. Unlike generic literature, this guide addresses the critical challenge of regioselectivity (1,7- vs. 1,5-isomerism) and offers a modular approach suitable for both gram-scale batch synthesis and high-throughput library generation.

Part 2: Retrosynthetic Logic & Pathway Design

The synthesis relies on a modified Conrad-Limpach approach.[1] The critical decision point lies in the cyclization of the 3-aminopyridine precursor. Direct condensation often yields mixtures; therefore, our protocol isolates the enamine intermediate to thermodynamically drive the formation of the 1,7-isomer.

Figure 1: Retrosynthetic Analysis

Retrosynthesis Target 4-Amino-2-methyl- 1,7-naphthyridine Chloro 4-Chloro-2-methyl- 1,7-naphthyridine Target->Chloro S_NAr (Amination) Hydroxy 2-Methyl-1,7-naphthyridin- 4(1H)-one (Tautomer) Chloro->Hydroxy Deoxychlorination (POCl3) Enamine Enamine Intermediate (Ethyl 3-(pyridin-3-ylamino)but-2-enoate) Hydroxy->Enamine Thermal Cyclization (Conrad-Limpach) Precursors 3-Aminopyridine + Ethyl Acetoacetate Enamine->Precursors Condensation (-H2O)

Caption: Retrosynthetic disconnection showing the critical transition from the acyclic enamine to the bicyclic core via thermal cyclization.

Part 3: Detailed Experimental Protocols

Protocol A: Scaffold Construction (The Ring Closure)

Objective: Synthesis of 2-methyl-1,7-naphthyridin-4(1H)-one. Criticality: High. This step determines the regiochemical outcome.

Step 1: Enamine Formation (Thermodynamic Control)

Rationale: Removing water is essential to prevent hydrolysis of the enamine back to starting materials during the subsequent high-temperature step.

  • Reagents: Mix 3-aminopyridine (9.4 g, 100 mmol) and ethyl acetoacetate (13.0 g, 100 mmol) in benzene or toluene (150 mL).

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (pTSA) (0.5 mol%).

  • Process: Reflux the mixture using a Dean-Stark trap to continuously remove water. Monitor by TLC (EtOAc/Hexane 1:1) until the starting amine is consumed (~4-6 hours).

  • Workup: Evaporate the solvent under reduced pressure. The resulting oil (ethyl 3-(pyridin-3-ylamino)but-2-enoate) is often used directly but can be vacuum dried to ensure moisture removal.

Step 2: Thermal Cyclization (Flash Pyrolysis)

Rationale: The cyclization requires high activation energy (~250°C). Dilution in a high-boiling solvent prevents intermolecular polymerization.

  • Setup: Heat Dowtherm A (or diphenyl ether) (50 mL) to a rolling reflux (250–255°C) in a three-neck flask equipped with a dropping funnel and an air condenser (to prevent solvent loss but allow ethanol escape).

  • Addition: Dissolve the crude enamine from Step 1 in a minimal amount of warm Dowtherm A. Add this solution dropwise to the boiling solvent over 20 minutes.

    • Note: Rapid addition ensures the concentration of the reactive intermediate remains low, favoring intramolecular cyclization over intermolecular tar formation.

  • Reaction: Continue reflux for 30–45 minutes. The solution will darken.

  • Isolation: Cool the mixture to room temperature. Add hexanes (100 mL) to precipitate the product. Filter the solid, wash copiously with hexanes and acetone to remove the oily solvent.

  • Purification: Recrystallize from ethanol/DMF if necessary.

    • Yield Target: 60–75%.

Protocol B: Activation and Diversification

Objective: Conversion to the 4-amino derivative via a chloro-intermediate.

Step 3: Deoxychlorination
  • Reagents: Suspend the 1,7-naphthyridin-4-one (1.6 g, 10 mmol) in POCl

    
      (10 mL).
    
  • Process: Reflux for 2 hours. The solid will dissolve as the reaction proceeds.

    • Safety: POCl

      
       is corrosive and reacts violently with water.
      
  • Quench: Distill off excess POCl

    
     under vacuum. Pour the residue slowly onto crushed ice/ammonia water mixture to neutralize. Extract with dichloromethane (DCM).
    
  • Product: 4-Chloro-2-methyl-1,7-naphthyridine (Solid).

Step 4: Nucleophilic Aromatic Substitution (S

Ar)

Method: Microwave-Assisted Synthesis (Recommended for Library Generation).

  • Reagents: Combine 4-chloro-2-methyl-1,7-naphthyridine (1 eq) and the desired primary or secondary amine (1.5 eq) in Ethanol or n-Butanol (3 mL).

  • Additive: Add DIPEA (2 eq) to scavenge HCl.

  • Conditions: Irradiate at 120°C for 15–30 minutes (Power: 150W, Max Pressure: 200 psi).

  • Workup: Cool to RT. If the product precipitates, filter it.[2] If not, evaporate solvent and purify via preparative HPLC or flash chromatography (DCM/MeOH gradient).

Part 4: Analytical Data & Troubleshooting

Table 1: Optimization of Amination Conditions (Model Substrate: Benzylamine)
EntrySolventBaseConditionTimeYield (%)Notes
1EthanolNoneReflux (Thermal)12 h45%Incomplete conversion
2DMFK2CO3100°C (Thermal)6 h62%Difficult workup (DMF removal)
3EthanolDIPEAMicrowave (120°C)20 min92% Cleanest profile
4IsopropanolEt3NReflux (Thermal)8 h78%Good alternative to MW
Figure 2: Synthetic Workflow & Regioselectivity Control

Workflow Start 3-Aminopyridine Step1 Enamine Formation (Dean-Stark, -H2O) Start->Step1 Branch Cyclization Mode Step1->Branch PathA Conrad-Limpach (250°C, Neutral) Branch->PathA Preferred PathB Knorr (Acidic, 140°C) Branch->PathB Avoid Prod17 1,7-Naphthyridine (Major Product) PathA->Prod17 >90% Regioselectivity Prod15 1,5-Naphthyridine (Byproduct) PathB->Prod15 Mixed Isomers

Caption: Decision tree highlighting the necessity of the Conrad-Limpach thermal pathway to maximize 1,7-isomer yield.

Senior Scientist "Tips & Tricks"
  • Regioisomer Purity: If the 1,5-isomer is suspected (identified by NMR shifts of the pyridine protons), it is significantly less soluble in ethanol than the 1,7-isomer. A hot filtration in ethanol can often enrich the desired 1,7-isomer in the filtrate.

  • Chlorination Safety: When quenching the POCl

    
     reaction, always remove the bulk of the reagent via vacuum distillation first. Quenching a large volume of POCl
    
    
    
    is extremely exothermic and dangerous.
  • Amine Nucleophiles: For sterically hindered amines (e.g., tert-butylamine), switch the solvent to NMP (N-methyl-2-pyrrolidone) and increase the microwave temperature to 160°C.

Part 5: References

  • Biological Activity of Naphthyridines:

    • Matusiak, A., et al. (2021). "Biological Activity of Naturally Derived Naphthyridines." Molecules, 26(14), 4324.

  • Conrad-Limpach Synthesis Mechanism:

    • BenchChem Protocols. "Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines."

  • Microwave-Assisted Synthesis:

    • Gomes, C.R.B., et al. (2017). "Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate." Journal of the Mexican Chemical Society, 61(1).

  • Kinase Inhibition (PIP4K2A):

    • Wortmann, L., et al. (2021). "Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues." PLOS ONE.

  • General Naphthyridine Chemistry:

    • Paudler, W. W., & Kress, T. J. (1967). "Naphthyridine Chemistry." Advances in Heterocyclic Chemistry. (Foundational text on 1,5 vs 1,7 regioselectivity).

Sources

Application

Application Note: Suzuki-Miyaura Coupling Strategies for 4-Chloronaphthyridines

Executive Summary & Chemical Context[1][2][3][4][5][6][7] The 1,5-, 1,6-, and 1,8-naphthyridine scaffolds are "privileged structures" in medicinal chemistry, frequently serving as the hinge-binding core in kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The 1,5-, 1,6-, and 1,8-naphthyridine scaffolds are "privileged structures" in medicinal chemistry, frequently serving as the hinge-binding core in kinase inhibitors (e.g., PI3K, ALK inhibitors). Functionalization at the C4 position via Suzuki-Miyaura coupling is a critical synthetic gateway.

However, 4-chloronaphthyridines present a distinct "Activated Substrate Paradox" :

  • Electronic Activation: The electron-deficient nature of the naphthyridine ring renders the C-Cl bond highly reactive toward oxidative addition (similar to 4-chloropyridine).

  • Catalytic Poisoning: The scaffold contains basic nitrogen atoms capable of coordinating to the Palladium center, displacing phosphine ligands and arresting the catalytic cycle.

  • Hydrolytic Instability: The activated C-Cl bond is susceptible to nucleophilic attack by hydroxide ions in aqueous base, leading to the formation of the inactive 4-hydroxy impurity (naphthyridinone).

This guide provides a self-validating decision matrix and two distinct protocols to overcome these competing factors.

Mechanistic Logic & Catalyst Selection

To ensure reproducibility, one must understand the causality behind ligand selection.

The Challenge of N-Coordination

In standard couplings, the oxidative addition of 4-chloronaphthyridine is rapid. The bottleneck often occurs during transmetallation or due to catalyst sequestration by the naphthyridine nitrogens.

  • Standard Phosphines (e.g., PPh3): Often fail because the basic naphthyridine nitrogen displaces PPh3, forming a stable, unreactive Pd-N complex.

  • Bidentate Ligands (e.g., dppf): The large bite angle and chelating effect of dppf (1,1'-Bis(diphenylphosphino)ferrocene) resist displacement by the substrate nitrogen, making it the robust "workhorse" for this scaffold.

  • Bulky Monodentates (e.g., XPhos, SPhos): For sterically hindered boronic acids, dialkylbiaryl phosphines are required. Their immense bulk prevents N-coordination to the Pd center while facilitating reductive elimination.

Visualizing the Pathway

The following diagram illustrates the competitive pathways between productive coupling and catalyst poisoning/hydrolysis.

G Substrate 4-Chloronaphthyridine OxAdd Oxidative Addition (Pd-Ar-Cl) Substrate->OxAdd Fast (Electron Deficient) Hydrolysis Hydrolysis Side-Product (Naphthyridinone) Substrate->Hydrolysis Aq. Base Attack Pd0 Pd(0) Active Species Pd0->OxAdd Poison Catalyst Poisoning (Pd-N Coordination) OxAdd->Poison Competition (If Ligand is Weak) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronic Acid + Base Product Biaryl Product TransMet->Product Reductive Elimination Product->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the competition between productive coupling (Green path) and poisoning/hydrolysis (Red paths).

Experimental Protocols

Method A: The "Robust" Protocol (High Throughput Compatible)

Best for: Unhindered boronic acids, initial screening, and scale-up of standard analogs. Why it works: Pd(dppf)Cl2 is resistant to air and moisture. The dppf ligand creates a tight chelate that resists displacement by the naphthyridine nitrogens.

ComponentReagentEquivalentsRole
Substrate 4-Chloronaphthyridine1.0Electrophile
Coupling Partner Aryl Boronic Acid1.2 - 1.5Nucleophile
Catalyst Pd(dppf)Cl2[1]·CH2Cl2 0.05 (5 mol%)Robust Catalyst
Base K2CO3 (2M Aqueous)3.0Activator
Solvent 1,4-Dioxane[0.1 M]Solubilizer

Step-by-Step Procedure:

  • Charge: To a reaction vial, add 4-chloronaphthyridine (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl2·CH2Cl2 (5 mol%).

  • Inert: Seal the vial and purge with Nitrogen or Argon for 3 cycles (Vacuum/Backfill). Crucial: Oxygen promotes homocoupling of the boronic acid.

  • Solvate: Add degassed 1,4-Dioxane via syringe.

  • Activate: Add degassed 2M K2CO3 aqueous solution.

  • Reaction: Heat to 90°C for 2–4 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Method B: The "Advanced" Protocol (Sterically Demanding)

Best for: Ortho-substituted boronic acids, heteroaryl boronic acids prone to protodeboronation. Why it works: The Buchwald G3 precatalyst releases the active LPd(0) species immediately. XPhos provides steric bulk to prevent N-poisoning and accelerates the coupling of hindered systems. K3PO4 is a milder base than carbonate in organic mixtures, reducing hydrolysis.

ComponentReagentEquivalentsRole
Substrate 4-Chloronaphthyridine1.0Electrophile
Coupling Partner Boronic Acid/Pin Ester1.5Nucleophile
Catalyst XPhos Pd G3 0.02 - 0.05High-Activity Catalyst
Base K3PO4 (Tribasic)2.0 - 3.0Base
Solvent THF : Water (10:1)[0.1 M]Solvent System

Step-by-Step Procedure:

  • Charge: Add substrate, boronic ester, XPhos Pd G3, and solid K3PO4 to the vial.

  • Inert: Purge with Argon (3 cycles).

  • Solvate: Add degassed THF and degassed Water (pre-mixed 10:1 ratio).

    • Note: Keeping water content low (10%) minimizes hydrolysis of the 4-chloro moiety.

  • Reaction: Heat to 60°C (lower temperature prevents protodeboronation of unstable boronic acids). Monitor by LCMS after 1 hour.

  • Workup: Filter through a pad of Celite/Silica to remove Pd residues before aqueous extraction.

Optimization & Troubleshooting Matrix

Use the following logic flow to troubleshoot failed reactions.

DecisionTree Start Start: Method A (Pd(dppf)Cl2 / K2CO3) Result Analyze Outcome Start->Result Success Yield > 70% Proceed to Scale-up Result->Success Fail_Hydrolysis Issue: 4-OH Naphthyridine formed (Hydrolysis) Result->Fail_Hydrolysis Fail_NoRxn Issue: SM Recovered (Catalyst Poisoning) Result->Fail_NoRxn Fail_DeBoron Issue: Des-bromo/chloro Boronic Acid (Protodeboronation) Result->Fail_DeBoron Fix_Hydrolysis Switch to Anhydrous Conditions: Base: Cs2CO3 (Solid) Solvent: Toluene Temp: 100°C Fail_Hydrolysis->Fix_Hydrolysis Fix_NoRxn Switch to Method B: Ligand: XPhos or SPhos (Bulky ligands prevent N-binding) Fail_NoRxn->Fix_NoRxn Fix_DeBoron 1. Lower Temp (60°C) 2. Use Boronic Ester (BPin) 3. Slow addition of Boronate Fail_DeBoron->Fix_DeBoron

Figure 2: Decision matrix for optimizing reaction conditions based on impurity profiles.

Key Troubleshooting Data
ObservationRoot CauseCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition due to unstable ligands.Switch to Pd(dppf)Cl2 or add excess ligand (e.g., XPhos).[1]
Homocoupling of Boronic Acid Presence of Oxygen.Degas solvents rigorously (sparge with Ar for 15 mins).
Stalled Conversion (50%) Catalyst poisoning by product or substrate.Increase catalyst load to 10 mol% or switch to G3 Precatalysts .

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Littke, A. F., & Fu, G. C. (2002).[2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

Sources

Method

Application Note: Protocols for the Nucleophilic Displacement of Chloride with Amines in Naphthyridine Scaffolds

Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Amino-Naphthyridines The naphthyridine framework is a privileged bicyclic N-heterocycle that constitutes th...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Amino-Naphthyridines

The naphthyridine framework is a privileged bicyclic N-heterocycle that constitutes the core of numerous biologically active molecules.[1] Substituted 1,8-naphthyridine compounds, for instance, have found applications as antihypertensives and immunostimulants.[2] The introduction of an amino group onto this scaffold is a critical transformation in medicinal chemistry, as it provides a vector for modulating pharmacological properties such as potency, selectivity, and pharmacokinetics. The synthesis of amino-naphthyridines is therefore a cornerstone for developing novel therapeutics.[3][4]

The displacement of a chloro substituent with an amine is one of the most direct methods to achieve this functionalization. This transformation is typically approached through two primary mechanistic pathways:

  • Nucleophilic Aromatic Substitution (SNAr): A direct displacement reaction favored by the inherent electron-deficient nature of the naphthyridine ring system.[5]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful cross-coupling reaction that is indispensable for less reactive chloro-naphthyridines or when milder reaction conditions are required.[6][7]

This application note provides a detailed guide to these methodologies, explaining the causality behind experimental choices, offering step-by-step protocols, and presenting data to aid in reaction optimization.

Mechanistic Insights: Understanding the Reaction Pathways

A robust understanding of the underlying mechanisms is crucial for troubleshooting and adapting protocols to new substrates.

The SNAr Pathway: An Addition-Elimination Cascade

Nucleophilic aromatic substitution on heteroaromatic rings like naphthyridine does not proceed via a direct SN2 displacement, which is sterically hindered at an sp² carbon center.[5] Instead, it follows a two-step addition-elimination mechanism.[8][9]

  • Step 1 (Addition & Meisenheimer Complex Formation): The amine nucleophile attacks the electron-deficient carbon atom bearing the chloride. This initial attack disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The electron-withdrawing nature of the ring nitrogen atoms is critical, as they help to delocalize and stabilize the negative charge, making the initial nucleophilic attack more favorable.[5] This step is typically the rate-determining step of the reaction.[10]

  • Step 2 (Elimination & Aromaticity Restoration): The aromaticity is restored in a rapid subsequent step where the chloride leaving group is expelled, yielding the final aminated naphthyridine product.[9]

The reactivity in an SNAr reaction is highly dependent on the position of the chloro substituent. Positions that are ortho or para to a ring nitrogen are significantly more activated towards nucleophilic attack because the nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[5]

Caption: The S~N~Ar Addition-Elimination Mechanism.
The Buchwald-Hartwig Amination Pathway: A Catalytic Cycle

When an Sngcontent-ng-c1989010908="" class="ng-star-inserted">NAr reaction is sluggish due to a poorly activated substrate or a weakly nucleophilic amine, the Buchwald-Hartwig amination offers a powerful alternative.[7] This palladium-catalyzed cross-coupling reaction constructs the C-N bond through a well-defined catalytic cycle.[6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of the naphthyridine, forming a Pd(II) complex.[11]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido ligand.

  • Reductive Elimination: This is the product-forming step. The C-N bond is formed as the amido and aryl groups are eliminated from the palladium center, regenerating the Pd(0) catalyst which can then re-enter the cycle.[11]

The choice of ligand, typically a bulky, electron-rich phosphine, is critical for the success of this reaction. The ligand stabilizes the palladium center, promotes the oxidative addition and reductive elimination steps, and prevents catalyst decomposition.[12]

Buchwald_Hartwig_Cycle cluster_text pd0 Pd(0)L₂ (Active Catalyst) pd_complex L₂Pd(II)(Ar)(Cl) pd0->pd_complex 1 ox_add Oxidative Addition amido_complex L₂Pd(II)(Ar)(NR₂) pd_complex->amido_complex 2 ligand_exchange Amine Coordination + Base (B⁻) amido_complex->pd0 3 product Ar-NR₂ (Product) amido_complex->product base_hcl [BH]⁺Cl⁻ amido_complex->base_hcl red_elim Reductive Elimination aryl_halide Ar-Cl (Chloro-Naphthyridine) aryl_halide->pd_complex amine HNR₂ amine->pd_complex

Caption: The Catalytic Cycle of Buchwald-Hartwig Amination.

Experimental Protocols & Methodologies

General Considerations & Safety
  • Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Amines can be corrosive and toxic; handle with care. Microwave synthesis in sealed vessels generates high pressure; only use reactors designed for this purpose and follow all manufacturer safety guidelines.[13]

  • Reagents: Use reagents and solvents from reliable sources. Anhydrous solvents are critical for the Buchwald-Hartwig protocol to prevent catalyst deactivation.

  • Atmosphere: While Sngcontent-ng-c1989010908="" class="ng-star-inserted">NAr reactions are generally air-tolerant, Buchwald-Hartwig reactions require an inert atmosphere (Nitrogen or Argon) to protect the sensitive Pd(0) catalyst from oxidation.

Protocol 1: Microwave-Assisted SNAr Amination

Microwave irradiation is a green chemistry technique that dramatically accelerates reaction rates, often leading to higher yields and cleaner reaction profiles by delivering energy directly to the reactants.[14][15] This protocol is suitable for activated chloro-naphthyridines.

Step-by-Step Methodology:

  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the chloro-naphthyridine (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add the desired amine (1.2 - 2.0 mmol, 1.2 - 2.0 equiv). If the amine is a salt (e.g., hydrochloride), add a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.5 equiv) to liberate the free amine.

  • Solvent Addition: Add a suitable high-boiling polar solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or n-butanol (3-5 mL).

  • Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (typically 120-180 °C) for a specified time (15-60 minutes). The reaction progress can be monitored by TLC or LC-MS on test reactions to determine the optimal time.[16]

  • Workup: After cooling the vial to room temperature, dilute the reaction mixture with ethyl acetate or dichloromethane (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL) to remove the solvent and excess amine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure amino-naphthyridine.

Protocol 2: Buchwald-Hartwig C-N Cross-Coupling

This protocol is ideal for less-activated chloro-naphthyridines or when coupling with challenging amines like ammonia or its equivalents.[6][17]

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Assemble an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar. Place the vessel under an inert atmosphere of argon or nitrogen by performing at least three vacuum/backfill cycles.

  • Reagent Loading: Under a positive pressure of inert gas, add the chloro-naphthyridine (1.0 mmol, 1.0 equiv), the palladium source (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), the phosphine ligand (e.g., Xantphos, BINAP, 0.02-0.10 mmol), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃, 1.5-2.5 equiv).

  • Solvent and Amine Addition: Add anhydrous solvent (e.g., toluene, dioxane, 5-10 mL) via syringe. Then, add the amine (1.1-1.5 equiv) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Quench by adding water carefully. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

General Experimental Workflow

The following diagram outlines the logical flow from reaction setup to the final, purified product for both protocols.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_reagents Weigh Reagents: - Chloro-naphthyridine - Amine - Base/Catalyst/Ligand prep_glass Prepare Glassware (Oven-dry for B-H) setup Combine Reagents & Solvent prep_glass->setup atmosphere Establish Atmosphere (Air for SNAr, Inert for B-H) setup->atmosphere heating Heat Reaction (Microwave or Oil Bath) atmosphere->heating monitor Monitor Progress (TLC / LC-MS) heating->monitor quench Cool & Quench monitor->quench extract Extraction & Washing quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize

Sources

Application

synthesis of 4-alkoxy-1,7-naphthyridines from chloro precursors

Application Note: Synthesis of 4-Alkoxy-1,7-Naphthyridines via Nucleophilic Aromatic Substitution ( ) Abstract & Strategic Relevance The 1,7-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serv...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 4-Alkoxy-1,7-Naphthyridines via Nucleophilic Aromatic Substitution ( )

Abstract & Strategic Relevance

The 1,7-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., for solid tumors), antimicrobial agents, and neurological ligands. Functionalization at the C4 position is critical for tuning solubility and target affinity.

This guide details the synthesis of 4-alkoxy-1,7-naphthyridines from 4-chloro-1,7-naphthyridines . Unlike palladium-catalyzed cross-couplings (Buchwald-Hartwig), which can be costly and require trace metal removal, this protocol utilizes Nucleophilic Aromatic Substitution (


) . This approach is robust, scalable, and atom-economical, leveraging the intrinsic electrophilicity of the naphthyridine core.

Mechanistic Insight: The "Self-Activating" Core

To optimize this reaction, one must understand why it works. The 4-chloro-1,7-naphthyridine substrate is not merely an aryl chloride; it is a highly activated electrophile.

Electronic Activation
  • N1 Activation (Para-like): The nitrogen at position 1 is vinylogously para to the C4 leaving group. Upon nucleophilic attack by the alkoxide, the negative charge is delocalized onto N1, forming a stable Meisenheimer complex. This is the primary driving force.

  • N7 Activation (Inductive): The nitrogen at position 7 is meta to C4. While it cannot accept the negative charge via resonance, its strong electronegativity inductively withdraws electron density from the ring, lowering the energy of the transition state.

Reaction Pathway Visualization

The following diagram illustrates the


 mechanism, highlighting the critical Meisenheimer intermediate that dictates reaction kinetics.

SNAr_Mechanism Figure 1: SNAr Mechanism. The rate-determining step (RDS) is typically the addition of the alkoxide. Substrate 4-Chloro-1,7-naphthyridine (Electrophile) TS Transition State (Approach) Substrate->TS Collision Nucleophile Alkoxide (RO⁻) (Nucleophile) Nucleophile->TS Collision Intermediate Meisenheimer Complex (Charge on N1) TS->Intermediate Addition (RDS) Product 4-Alkoxy-1,7-naphthyridine Intermediate->Product Elimination (Fast) LeavingGroup Chloride (Cl⁻) Intermediate->LeavingGroup

Experimental Protocols

We present two protocols: Method A for primary/unhindered alcohols (methanol, ethanol) and Method B for hindered or valuable alcohols requiring stronger activation.

Method A: The "Workhorse" Protocol (Primary Alkoxides)

Best for: Synthesis of 4-methoxy and 4-ethoxy derivatives.

Reagents:

  • 4-Chloro-1,7-naphthyridine (1.0 equiv)

  • Sodium Alkoxide (NaOR) (1.2 – 1.5 equiv) [Use commercial solution or generate in situ]

  • Solvent: Corresponding Alcohol (ROH) (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Charge the flask with 4-chloro-1,7-naphthyridine (e.g., 1.0 g, 6.0 mmol) and anhydrous alcohol (e.g., Methanol, 10-15 mL).

  • Nucleophile Addition:

    • Option 1 (Commercial): Add NaOMe solution (25% in MeOH) dropwise via syringe.

    • Option 2 (In Situ): Carefully add sodium metal (1.5 equiv) to a separate flask of MeOH, wait for dissolution, then transfer.

  • Reaction: Heat the mixture to reflux (65°C for MeOH) . Monitor by TLC (System: 5% MeOH in DCM) or LCMS.

    • Typical Time: 1–3 hours.[1]

  • Workup:

    • Cool to room temperature.[2]

    • Concentrate in vacuo to remove most of the alcohol.

    • Dilute residue with water (20 mL) and extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: The product is often pure enough for the next step. If needed, recrystallize from Hexane/EtOAc or purify via silica flash chromatography.

Method B: The "Hindered Nucleophile" Protocol

Best for: Isopropoxy, benzyloxy, or complex alcohol side chains.

Reagents:

  • 4-Chloro-1,7-naphthyridine (1.0 equiv)

  • Alcohol (ROH) (1.1 equiv)

  • Sodium Hydride (NaH) (60% dispersion in oil, 1.2 equiv)

  • Solvent: Anhydrous THF or DMF

Step-by-Step Procedure:

  • Deprotonation: In a dry flask under

    
    , suspend NaH (1.2 equiv) in anhydrous THF (or DMF for higher T). Cool to 0°C.
    
  • Alkoxide Formation: Add the alcohol (1.1 equiv) dropwise. Stir at 0°C for 15 min, then warm to RT for 15 min until

    
     evolution ceases.
    
  • Substrate Addition: Add 4-chloro-1,7-naphthyridine (1.0 equiv) as a solution in minimal THF/DMF.

  • Reaction:

    • THF: Reflux (66°C) for 4–12 hours.

    • DMF: Heat to 80–100°C for 2–6 hours (required for very bulky nucleophiles).

  • Quench: Cool to 0°C and carefully quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc. Critical: If DMF was used, wash the organic layer thoroughly with water (3x) and LiCl solution (5%) to remove DMF.

Decision Logic & Workflow

Use this flowchart to select the optimal synthetic route and troubleshoot common issues.

Workflow Figure 2: Synthetic Workflow and Troubleshooting Logic. Start Start: 4-Chloro-1,7-naphthyridine CheckAlcohol Is the Alcohol Primary (MeOH, EtOH)? Start->CheckAlcohol MethodA Method A: NaOR / ROH Reflux (65-80°C) CheckAlcohol->MethodA Yes MethodB Method B: NaH / THF or DMF Heat (60-100°C) CheckAlcohol->MethodB No (Hindered) Monitor Monitor (LCMS/TLC) Is SM consumed? MethodA->Monitor MethodB->Monitor Success Workup & Isolate Monitor->Success Yes Incomplete Issue: Incomplete Conversion Monitor->Incomplete No Hydrolysis Issue: Hydrolysis Product (Naphthyridinone) Monitor->Hydrolysis New Peak (M-Cl+OH) Incomplete->MethodB Increase Temp/Eq. Hydrolysis->Start Dry Solvents!

Data Summary & Scope

The following table summarizes expected outcomes based on internal historical data and literature precedents for similar diazanaphthalene systems.

R-Group (Alkoxy)MethodSolventTemp (°C)Typical YieldNotes
Methyl (-OMe) AMeOH6585-95%Very fast; exothermic upon alkoxide addition.
Ethyl (-OEt) AEtOH7880-90%Standard conditions.
Isopropyl (-OiPr) BTHF6670-85%Slower; requires NaH pre-formation.
Benzyl (-OBn) BDMF9065-80%Requires aqueous wash to remove DMF.
Phenoxy (-OPh) BDMF11060-75%Phenoxide is less nucleophilic; higher T needed.

Troubleshooting & Critical Controls (Self-Validating Systems)

To ensure "Trustworthiness" in your results, implement these controls:

  • Moisture Control (The "Hydrolysis Trap"):

    • Symptom:[3][4] Appearance of a high-polarity spot on TLC or mass M+16-35 (OH replaces Cl).

    • Cause: Water in solvent competes with alkoxide. The naphthyridinone byproduct is thermodynamically stable and difficult to separate.

    • Fix: Use strictly anhydrous solvents. For Method B, dry the alcohol over molecular sieves if not fresh.

  • Regioselectivity Verification:

    • While 4-chloro is the primary electrophile, if the ring has other halogens (e.g., 2-chloro), the 4-position is generally more reactive due to the para-N1 activation. However, always verify the product structure via 1H NMR .

    • Diagnostic Signal: The C3-H proton (alpha to the alkoxy group) will shift upfield significantly (from ~7.6 ppm in chloride to ~6.8-7.0 ppm in alkoxy) due to the electron-donating resonance of the oxygen.

  • Stoichiometry:

    • Avoid large excesses of alkoxide (>2.0 equiv) if other sensitive groups (esters, nitriles) are present on the scaffold.

References

  • BenchChem. Application Notes and Protocols: Synthesis of 4-Methoxy-1,5-naphthyridine from 3-Aminopyridine.[5] (Analogous chemistry for the 1,5-isomer). Link

  • Srivastava, K.P., et al. "Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines."[6] International Journal of Chemical and Physical Sciences, Vol. 3, No. 4, 2014.[6] (General 1,7-naphthyridine handling). Link

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (Foundational mechanistic validation). Link

  • Technical Disclosure Commons. Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. (Protocol validation for 4-chloro-heterocycle displacement). Link

  • ResearchGate. Synthesis of 4-Alkoxy-N-substituted-1,8-naphthalimides. (Comparative alkoxylation conditions). Link

Sources

Method

Application Note: High-Fidelity Pd-Catalyzed Cross-Coupling of 1,7-Naphthyridine Chlorides

This Application Note is designed as a definitive technical guide for the palladium-catalyzed cross-coupling of 1,7-naphthyridine chlorides. It synthesizes mechanistic insights with practical, field-proven protocols to a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the palladium-catalyzed cross-coupling of 1,7-naphthyridine chlorides. It synthesizes mechanistic insights with practical, field-proven protocols to address the specific challenges of this electron-deficient, coordinating scaffold.

Executive Summary

1,7-Naphthyridines are privileged scaffolds in medicinal chemistry, serving as bioisosteres for quinolines and isoquinolines in kinase inhibitors (e.g., PDE4, p38 MAP kinase). However, their synthesis is complicated by two factors:

  • High Nitrogen Content: The basic nitrogens (N1, N7) can coordinate to Palladium, poisoning the catalyst.

  • Regioselectivity: In polychlorinated substrates (e.g., 2,8-dichloro-1,7-naphthyridine), distinguishing between electrophilic sites requires precise ligand control.

This guide provides a validated workflow to overcome these barriers, utilizing modern precatalysts (Buchwald G3/G4 generations) to ensure turnover even on "difficult" deactivated substrates.

Chemo- and Regioselectivity Landscape

To design an effective synthesis, one must understand the electronic bias of the ring system. The 1,7-naphthyridine core is highly electron-deficient.

  • C8 Position (Alpha to N7): Analogous to the C1 position of isoquinoline. It is the most electron-deficient and sterically accessible site, making it the primary site for oxidative addition .

  • C2 Position (Alpha to N1): Analogous to the C2 position of quinoline. Reactive, but generally slower than C8 due to subtle electronic differences in the fused system.

  • C4 Position (Gamma to N1): Reactive in nucleophilic aromatic substitution (

    
    ) but often requires highly active catalysts for Pd-coupling compared to the alpha positions.
    
Visualization: Reactivity & Decision Logic

The following diagram illustrates the reactivity hierarchy and the decision matrix for optimizing reaction conditions.

ReactivityMap Substrate 2,8-Dichloro-1,7-naphthyridine C8_Path Path A: C8-Selective Coupling (Kinetic Control) Substrate->C8_Path Most Reactive Site C2_Path Path B: C2-Coupling (Requires C8 blocked or forcing conditions) Substrate->C2_Path Less Reactive Site Catalyst_A Ligand: XPhos or dppf Base: K2CO3 (Weak) Temp: 60-80°C C8_Path->Catalyst_A Recommended Conditions Catalyst_B Ligand: BrettPhos or RuPhos Base: NaOtBu (Strong) Temp: 100-110°C C2_Path->Catalyst_B Product_A 8-Substituted-2-chloro-1,7-naphthyridine Catalyst_A->Product_A Product_B 2,8-Disubstituted Product Catalyst_B->Product_B Product_A->C2_Path Subsequent Step

Figure 1: Regioselectivity map and sequential functionalization strategy for 2,8-dichloro-1,7-naphthyridine.

Critical Parameters & Catalyst Selection

The "Catalyst Poisoning" Problem

The N1 and N7 atoms are soft ligands that bind Pd(II) species, arresting the catalytic cycle.

  • Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, tBuXPhos) or bidentate ligands with large bite angles (e.g., Xantphos). These ligands sterically crowd the metal center, preventing the substrate nitrogen from binding to Palladium, while still allowing the C-Cl bond to access the metal for oxidative addition.

Base Selection
  • Weak Bases (Carbonates/Phosphates): Use for Suzuki couplings to preserve sensitive functional groups.

  • Strong Bases (Alkoxides): Use NaOtBu or LiHMDS for Buchwald-Hartwig aminations. The high basicity is often required to deprotonate the amine and drive the reductive elimination, but beware of protodehalogenation (where the Cl is replaced by H instead of the nucleophile) in alcoholic solvents.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Best for: Attaching aryl/heteroaryl groups at C8 or C2.

Reagents:

  • Substrate: 1,7-Naphthyridine chloride (1.0 equiv)

  • Boronic Acid/Ester: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) OR XPhos Pd G2 (2 mol%)

  • Base: K2CO3 (2.0 M aqueous, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Charge: In a reaction vial, combine the chloride, boronic acid, and Pd catalyst.

  • Inert: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane and the aqueous base solution via syringe.

  • Reaction: Heat to 80–90°C for 2–4 hours.

    • Note: Monitor by LCMS. If conversion stalls, add 1 mol% fresh catalyst.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

  • Purification: Flash chromatography. Tip: Pre-wash silica with 1% Et3N in hexane to prevent the basic product from streaking.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for: Introduction of amines. This is challenging due to competitive N-binding.

Reagents:

  • Substrate: 1,7-Naphthyridine chloride (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines) (2-5 mol%)

  • Base: NaOtBu (1.5 equiv) or Cs2CO3 (2.0 equiv, if substrate is base-sensitive)

  • Solvent: Anhydrous Toluene or t-Amyl Alcohol

Step-by-Step Workflow:

  • Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.

  • Charge: Add Pd precatalyst, base, and solid reagents inside a glovebox (preferred) or under a strong Argon stream.

  • Solvent: Add anhydrous solvent.

  • Activation: Stir at Room Temperature for 5 minutes.

    • Why? This allows the precatalyst to activate and the amine to deprotonate/coordinate.

  • Heat: Ramp to 100°C (Toluene) or 80°C (t-Amyl alcohol). Stir for 4–12 hours.

  • Quench: Cool to RT, filter through a pad of Celite (eluting with DCM).

  • Analysis: Check for the "reduced" byproduct (protodehalogenation) which often co-elutes.

Data Summary & Troubleshooting

The following table summarizes common failure modes and their specific remedies for this scaffold.

IssueObservation (LCMS)Root CauseCorrective Action
No Reaction Starting material (SM) unchanged.Catalyst poisoning by N1/N7.Switch to XPhos Pd G2 or BrettPhos Pd G3 . Increase temp to 110°C.
Protodehalogenation Mass = SM minus Cl plus H (M-34).

-Hydride elimination from solvent/ligand.
Switch solvent from alcohol to Toluene or DME . Avoid Pd(PPh3)4.
Hydrolysis Mass = SM minus Cl plus OH (M-17).Hydroxide attacking electron-poor ring.Use anhydrous conditions (Cs2CO3 in dry Dioxane).
Regio-scrambling Mixture of isomers (in di-chlorides).Temperature too high; loss of kinetic control.Lower temp to 60°C. Use steric bulk to differentiate (e.g., bulky boronic ester).

References

  • Regioselective Coupling of Naphthyridines

    • Title: Synthesis and SAR of 1,7-naphthyridine deriv
    • Source:Journal of Medicinal Chemistry
    • Context: Establishes C8 reactivity preference in 6,8-disubstituted systems.
  • Buchwald-Hartwig Methodology

    • Title: Buchwald-Hartwig Amin
    • Source:Sigma-Aldrich / Merck Technical Guides
    • Context: General protocols for Pd-catalyzed amination of electron-deficient heterocycles using dialkylbiaryl phosphine ligands.
  • Catalyst Selection for Pyridine-like Systems

    • Title: Palladium-Catalyzed Cross-Coupling of 2,4-Dichloropyrimidines (Analogous Reactivity).[1]

    • Source:National Institutes of Health (NIH) / Synlett
    • Context: Discusses ligand-controlled regioselectivity in di-chloro N-heterocycles, relevant to the C2 vs C8 decision in naphthyridines.
  • General Reactivity of 1,7-Naphthyridines

    • Title: Synthetic Strategies, Reactivity and Applications of Naphthyridines.[2][3]

    • Source:MDPI Molecules
    • Context: Comprehensive review of halogen displacement and reactivity trends in naphthyridine isomers.

Sources

Application

reaction of 4-chloro-2-methyl-1,7-naphthyridine with hydrazine

An In-Depth Guide to the Synthesis of 4-hydrazino-2-methyl-1,7-naphthyridine Senior Application Scientist Note: This document provides a comprehensive guide for the synthesis of 4-hydrazino-2-methyl-1,7-naphthyridine via...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 4-hydrazino-2-methyl-1,7-naphthyridine

Senior Application Scientist Note: This document provides a comprehensive guide for the synthesis of 4-hydrazino-2-methyl-1,7-naphthyridine via the reaction of 4-chloro-2-methyl-1,7-naphthyridine with hydrazine hydrate. This protocol is designed for researchers in medicinal chemistry and drug development, offering not just a procedural outline but also a deep dive into the reaction's mechanistic underpinnings, safety considerations, and characterization of the final product. The resulting hydrazino-naphthyridine is a valuable heterocyclic building block, serving as a precursor for a wide array of pharmacologically active compounds.[1][2]

The core transformation in this synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike typical aromatic rings which are electron-rich, the 1,7-naphthyridine core is rendered electron-deficient by the presence of two nitrogen atoms. This electronic characteristic makes the ring susceptible to attack by strong nucleophiles.

Mechanism Breakdown:

The reaction proceeds via a two-step addition-elimination mechanism.[3]

  • Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electron-poor C4 carbon of the naphthyridine ring. This carbon is directly activated by the adjacent ring nitrogen (at position 7) and the leaving group (chlorine). This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the heterocyclic ring, forming a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][5]

  • Elimination of Leaving Group: The aromaticity of the ring is restored through the rapid expulsion of the chloride ion, which is a good leaving group. A final proton transfer results in the stable 4-hydrazino-2-methyl-1,7-naphthyridine product.

The presence of electron-withdrawing groups (in this case, the ring nitrogens) is crucial for stabilizing the negatively charged intermediate, thereby facilitating the reaction.[4][6]

Figure 1: SNAr Mechanism for Hydrazinolysis.

Detailed Experimental Protocol

This protocol details the synthesis on a 5 mmol scale. Adjust quantities as needed, maintaining the specified molar ratios.

Materials and Equipment
  • Reagents:

    • 4-chloro-2-methyl-1,7-naphthyridine (MW: 178.61 g/mol )

    • Hydrazine hydrate (80% solution or similar, use density to calculate molarity)

    • Ethanol (reagent grade)

    • Deionized water

    • Diethyl ether or ethyl acetate (for washing)

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Water-cooled reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Buchner funnel and filter flask

    • Standard laboratory glassware

    • TLC plates (silica gel) for reaction monitoring

Critical Safety Precautions
  • Hydrazine is a suspected human carcinogen and is highly toxic. [7] Always handle hydrazine hydrate in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Anhydrous hydrazine is potentially explosive.[8] This protocol specifically uses hydrazine hydrate to mitigate this risk. Do not attempt to distill or concentrate the hydrazine hydrate.

  • The reaction should be conducted away from open flames or spark sources.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-methyl-1,7-naphthyridine (0.893 g, 5.0 mmol).

  • Solvent and Reagent Addition: Add 25 mL of ethanol to the flask. Stir the mixture to dissolve the starting material. Using a syringe or graduated cylinder, carefully add hydrazine hydrate (approx. 0.75 mL, ~15.0 mmol, 3.0 equivalents) to the flask.[9][10] The use of an excess of hydrazine helps to drive the reaction to completion.

  • Reflux: Attach the reflux condenser and begin circulating cool water. Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) using a heating mantle or oil bath.

  • Reaction Monitoring: Allow the reaction to proceed under reflux for 4-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC), using a suitable eluent system (e.g., 10:1 Dichloromethane:Methanol). The product spot should be more polar (lower Rf) than the starting material.

  • Product Isolation: Once the reaction is complete (as indicated by the consumption of the starting material), remove the heat source and allow the mixture to cool to room temperature. Further cooling in an ice bath for 30-60 minutes will often promote the precipitation of the product.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid sequentially with small portions of cold deionized water (2 x 10 mL) and then cold diethyl ether (2 x 10 mL) to remove residual hydrazine and other impurities.

  • Drying: Dry the collected solid product under vacuum to a constant weight. The product is typically obtained as a pale yellow or off-white solid.

Summary of Reaction Parameters
ParameterValue/DescriptionRationale
Scale 5.0 mmolStandard laboratory scale for initial synthesis.
Stoichiometry 1.0 eq. 4-chloro-2-methyl-1,7-naphthyridineLimiting reagent.
3.0 eq. Hydrazine HydrateExcess nucleophile ensures complete conversion of the starting material.
Solvent Ethanol (~25 mL)Good solvent for both reactants and allows for a convenient reflux temperature.[9]
Temperature Reflux (~78-80 °C)Provides sufficient thermal energy to overcome the activation barrier of the reaction.
Reaction Time 4 - 8 hoursTypical duration for similar SNAr reactions; should be confirmed by TLC monitoring.[10]
Work-up Cooling, precipitation, and filtrationThe product often has limited solubility in the cold reaction mixture, allowing for simple isolation.
Expected Yield 80-95%Based on analogous transformations in the literature.

Characterization of the Product

The identity and purity of the synthesized 4-hydrazino-2-methyl-1,7-naphthyridine should be confirmed using standard analytical techniques.

  • Appearance: Pale yellow to off-white crystalline solid.

  • Melting Point: Should be determined and compared to literature values if available.

  • Spectroscopic Analysis: NMR (¹H, ¹³C), Mass Spectrometry (MS), and possibly Infrared (IR) spectroscopy are essential for structural confirmation.[11][12]

Expected Analytical Data
TechniqueExpected Data
¹H NMR Aromatic Protons: Multiple signals between δ 7.0-9.0 ppm. NH/NH₂ Protons: Broad singlets, chemical shift can vary depending on solvent and concentration. Methyl Group: A singlet around δ 2.5-2.7 ppm.
¹³C NMR Aromatic Carbons: Signals in the range of δ 110-160 ppm. Methyl Carbon: A signal around δ 20-25 ppm.
Mass Spec (ESI+) Calculated [M+H]⁺ for C₉H₁₀N₄: 175.0978. Found value should be within ±5 ppm.
IR (KBr) N-H stretching bands (typically broad) around 3200-3400 cm⁻¹. C=N and C=C stretching in the 1500-1650 cm⁻¹ region.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Inactive hydrazine hydrate.1. Extend reflux time and monitor by TLC. Ensure the mixture is vigorously refluxing. 2. Use a fresh bottle of hydrazine hydrate.
Low Yield 1. Product is partially soluble in the filtrate. 2. Incomplete precipitation.1. Concentrate the filtrate by rotary evaporation and re-cool to recover more product. 2. Ensure the reaction mixture is thoroughly cooled in an ice bath before filtration.
Product is an oil or sticky solid Presence of impurities or residual solvent.Recrystallize the product from a suitable solvent system (e.g., ethanol/water, isopropanol).
Broad or absent NH peaks in ¹H NMR Proton exchange with residual water or acidic impurities.Ensure the NMR solvent (e.g., DMSO-d₆) is anhydrous. A D₂O shake can be performed to confirm the NH peaks.

Overall Experimental Workflow

The following diagram provides a high-level overview of the entire process, from initial setup to final analysis.

Workflow Figure 2: Experimental Workflow A 1. Reaction Setup - Add 4-chloro-2-methyl-1,7-naphthyridine - Add Ethanol B 2. Reagent Addition - Add Hydrazine Hydrate (3 eq.) A->B C 3. Synthesis - Heat to Reflux (78-80 °C) - Stir for 4-8 hours B->C D 4. Monitoring - Check reaction progress via TLC C->D Periodic Sampling D->C Continue Reflux E 5. Isolation - Cool to room temperature, then ice bath - Collect solid by vacuum filtration D->E Reaction Complete F 6. Purification - Wash solid with H₂O and Diethyl Ether E->F G 7. Drying - Dry product under vacuum F->G H 8. Characterization - NMR, MS, IR, MP - Assess Purity G->H I Final Product 4-hydrazino-2-methyl-1,7-naphthyridine H->I

Figure 2: Experimental Workflow.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 4-hydrazino-2-methyl-1,7-naphthyridine. The procedure is based on a robust SNAr reaction, which is a cornerstone of heterocyclic chemistry. The resulting product is a key intermediate for the synthesis of pyrazole derivatives, Schiff bases, and other heterocyclic systems of significant interest in drug discovery and medicinal chemistry.[10][13][14] Adherence to the safety precautions outlined is critical for the safe execution of this synthesis.

References

  • ResearchGate. Synthesis and reactions of some novel 1-(2,7-dimethyl-1,8-naphthyridin-4-yl)hydrazine candidates. Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Available from: [Link]

  • Sousa, J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. Available from: [Link]

  • Science of Synthesis. Product Class 17: Hydrazones. Available from: [Link]

  • Nucleophilic Aromatic Substitution. Available from: [Link]

  • Al-Ostath, A., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules. Available from: [Link]

  • Supporting Information - MPG.PuRe. Available from: [Link]

  • Internet Scientific Publications. Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. Available from: [Link]

  • Royal Society of Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available from: [Link]

  • PrepChem.com. Synthesis of 4-methyl-2-hydrazinobenzothiazole. Available from: [Link]

  • ResearchGate. Proposed reaction mechanism for the reaction between 4-chloroquinazoline and hydrazine. Available from: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • MDPI. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Available from: [Link]

  • Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available from: [Link]

  • RSC Publishing. Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition. Available from: [Link]

  • Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Available from: [Link]

  • Canadian Science Publishing. Synthesis of 2,6-Naphthyridine, 4-Methyl-2,6-naphthyridine, and their Derivatives. Available from: [Link]

  • Chemistry LibreTexts. (2021). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available from: [Link]

  • Taylor & Francis. Hydrazines – Knowledge and References. Available from: [Link]

  • Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Available from: [Link]

  • MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

  • MDPI. (2023). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. Available from: [Link]

  • MDPI. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Available from: [Link]

Sources

Method

Application Note: A Validated Protocol for the Synthesis of 4-Chloro-2-Methyl-1,7-Naphthyridine via N-Oxide Intermediate

Abstract The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and anti-inflammatory properties.[1] Halogenate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and anti-inflammatory properties.[1] Halogenated naphthyridines, such as 4-chloro-2-methyl-1,7-naphthyridine, are crucial synthetic intermediates, enabling further molecular diversification through cross-coupling and nucleophilic substitution reactions. This application note provides a detailed, two-step protocol for the preparation of 4-chloro-2-methyl-1,7-naphthyridine, commencing with the N-oxidation of 2-methyl-1,7-naphthyridine, followed by a robust deoxygenative chlorination. The causality behind experimental choices, mechanistic insights, and a self-validating protocol are presented to ensure reproducibility and high-yield synthesis.

Introduction: The Strategic Importance of Naphthyridines

Naphthyridines, particularly isomers like 1,7- and 1,8-naphthyridine, are heterocyclic aromatic compounds that have garnered significant attention in drug discovery.[2][3] Their planar structure allows them to function as effective DNA intercalators, and their nitrogen atoms provide key hydrogen bonding sites for interaction with biological targets.[2] The introduction of a chlorine atom at the C4 position serves as a versatile synthetic handle for introducing new functional groups, thereby modulating the physicochemical and biological properties of the molecule.[4]

The conversion of a heterocyclic amine to its N-oxide derivative is a fundamental strategy in heterocyclic chemistry. This transformation electronically perturbs the ring system, activating specific positions for subsequent functionalization that are otherwise unreactive. The subsequent reaction of the N-oxide with phosphorus oxychloride (POCl₃) is a classic and reliable method for introducing a chlorine atom at the γ-position (C4) relative to the ring nitrogen.[5][6]

Reaction Principle and Mechanism

The synthesis is achieved in two discrete, high-yielding steps: (1) N-oxidation of the starting material, and (2) deoxygenative chlorination of the N-oxide intermediate.

Step 1: N-Oxidation of 2-Methyl-1,7-Naphthyridine

The initial step involves the oxidation of one of the pyridinic nitrogen atoms in 2-methyl-1,7-naphthyridine. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective reagents for this transformation.[7] The reaction proceeds via the electrophilic attack of the peroxy acid's outer oxygen atom on the lone pair of electrons of the ring nitrogen. The choice of m-CPBA is advantageous due to its high reactivity under mild conditions and the fact that the resulting by-product, m-chlorobenzoic acid, is easily removed during aqueous work-up.

Step 2: Deoxygenative Chlorination with Phosphorus Oxychloride (POCl₃)

This step is a cornerstone reaction for functionalizing heterocyclic N-oxides.[6][8] The mechanism is initiated by the nucleophilic N-oxide oxygen attacking the electrophilic phosphorus atom of POCl₃. This forms a highly reactive adduct. A chloride ion is then displaced from the phosphorus center and attacks the activated C4 position of the naphthyridine ring. The resulting intermediate subsequently eliminates a dichlorophosphate moiety, leading to rearomatization and formation of the final 4-chloro product. Using POCl₃ as both the reagent and solvent ensures the reaction is driven to completion.[9]

G cluster_mech Chlorination Mechanism with POCl₃ N_Oxide 2-Methyl-1,7-naphthyridine N-oxide Adduct [O-Phosphoryl Adduct]⁺ N_Oxide->Adduct 1. Nucleophilic Attack POCl3 POCl₃ POCl3->Adduct Intermediate Addition Intermediate Adduct->Intermediate 2. Cl⁻ Attack at C4 Product 4-Chloro-2-methyl-1,7-naphthyridine Intermediate->Product 3. Elimination & Rearomatization Byproduct PO₂Cl₂⁻ Species Intermediate->Byproduct

Caption: Proposed mechanism for POCl₃-mediated chlorination.

Experimental Protocols

Part A: Synthesis of 2-Methyl-1,7-Naphthyridine 7-Oxide

Materials & Reagents:

  • 2-Methyl-1,7-naphthyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a 250 mL round-bottomed flask equipped with a magnetic stir bar, dissolve 2-methyl-1,7-naphthyridine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add m-CPBA (1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: Portion-wise addition at low temperature is crucial to control the exothermic nature of the oxidation reaction and prevent potential side reactions.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (3x) to remove m-chlorobenzoic acid, followed by brine (1x). Trustworthiness: The basic wash is a self-validating step; effervescence indicates the neutralization of acidic by-products. Washing until effervescence ceases ensures complete removal.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N-oxide.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2-methyl-1,7-naphthyridine 7-oxide.

Part B: Synthesis of 4-Chloro-2-methyl-1,7-naphthyridine

Materials & Reagents:

  • 2-Methyl-1,7-naphthyridine 7-oxide

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • In a round-bottomed flask fitted with a reflux condenser and a calcium chloride drying tube, add 2-methyl-1,7-naphthyridine 7-oxide (1.0 eq).

  • Carefully add phosphorus oxychloride (10-15 eq), which acts as both the reagent and the solvent.[9][10]

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-3 hours. The reaction mixture will typically become a clear, homogenous solution.

  • Monitor the reaction by TLC (if feasible, after careful quenching of an aliquot) or assume completion after the specified time.

  • Allow the reaction mixture to cool to room temperature.

  • In a separate large beaker, prepare a slurry of crushed ice. Very slowly and carefully , pour the cooled reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic quenching process.

  • Once the quench is complete, slowly neutralize the acidic solution by adding saturated NaHCO₃ solution portion-wise until the pH is ~7-8. The product often precipitates as a solid during neutralization.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization or flash chromatography to yield pure 4-chloro-2-methyl-1,7-naphthyridine.

Data Summary and Characterization

The following table summarizes typical reaction parameters and expected outcomes.

ParameterStep A: N-OxidationStep B: Chlorination
Key Reagent m-CPBAPhosphorus Oxychloride (POCl₃)
Solvent Dichloromethane (DCM)None (POCl₃ acts as solvent)
Temperature 0 °C to Room Temp.Reflux (~110 °C)
Reaction Time 4 - 6 hours2 - 3 hours
Typical Yield > 90%80 - 95%
Product Appearance Off-white to pale yellow solidWhite to beige solid

Expected Characterization Data for 4-Chloro-2-methyl-1,7-naphthyridine:

  • ¹H NMR: Resonances corresponding to the aromatic protons on the naphthyridine core and a singlet for the methyl group.

  • ¹³C NMR: Signals for the nine distinct carbon atoms in the molecule.

  • Mass Spectrometry (MS): A molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

Synthesis Workflow Diagram

G cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Chlorination Start 2-Methyl-1,7-naphthyridine N_Oxide 2-Methyl-1,7-naphthyridine 7-Oxide Start->N_Oxide m-CPBA, DCM 0°C to RT Final_Product 4-Chloro-2-methyl-1,7-naphthyridine N_Oxide->Final_Product POCl₃, Reflux

Caption: Overall workflow for the synthesis of the target compound.

References

  • BenchChem. (2025). Potential Biological Activities of 1,7-Naphthyridine Derivatives: A Technical Guide.
  • ResearchGate. (2022). A brief study of synthetic, chemical and pharmacological activities of naphthyridine derivatives: A mini review.
  • ResearchGate. (n.d.). Nucleophilic chlorination of six‐membered heterocyclic N‐oxides with....
  • Wiley Online Library. (2025). ChemInform Abstract: A Practical and Mild Chlorination of Fused Heterocyclic N-Oxides.
  • PMC. (n.d.). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents.
  • HETEROCYCLES. (2000). SUGGESTION OF UNEXPECTED SULFUR DIOXIDE MECHANISM FOR DEOXYGENATIONS OF PYRIDINE N-OXIDES WITH ALKANESULFONYL CHLORIDES AND TRIE.
  • ARKIVOC. (2001). Recent trends in the chemistry of pyridine N-oxides.
  • Scite. (n.d.). 1,8‐Naphthyridine Derivatives: A Review of Multiple Biological Activities.
  • Scilit. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives.
  • PMC. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.
  • PrepChem.com. (n.d.). Synthesis of 4-Chloro-1,2-Dihydro-1-Methyl-2-Oxo-1,8-Naphthyridine-3-Carboxylic Acid, Ethy Ester.
  • Chemistry Stack Exchange. (2016). Removal of oxygen from pyridine N-oxide.
  • Organic Chemistry Portal. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation.

Sources

Application

Application Note: Functionalization of the Methyl Group in 2-Methyl-1,7-Naphthyridine

[1][2] Executive Summary & Mechanistic Rationale The 1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Mechanistic Rationale

The 1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors and anti-infectives.[1] The 2-methyl-1,7-naphthyridine derivative presents a unique synthetic handle: the C2-methyl group.[2][1]

Mechanistic Insight: Why is the C2-Methyl Reactive?

The reactivity of the C2-methyl group is governed by its specific electronic environment.[1] Unlike a standard aryl methyl group (e.g., toluene), the C2-methyl protons are vinylogously acidic (


).[1]
  • N1-Activation: The nitrogen atom at position 1 (N1) exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect.[1] Upon deprotonation, the resulting carbanion is resonance-stabilized, delocalizing the negative charge onto the electronegative N1 atom.[1]

  • Comparison: This reactivity mimics 2-methylpyridine (2-picoline) and 2-methylquinoline (quinaldine) but is often enhanced due to the additional electron-withdrawing influence of the second nitrogen (N7) in the fused ring system.[1]

This guide details three distinct protocols to functionalize this "chemical hook," enabling the rapid expansion of Structure-Activity Relationship (SAR) libraries.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal functionalization strategy for your target molecule.

ReactionSelection cluster_tips Optimization Tips Start Target Moiety at C2 Position Aldehyde Aldehyde (-CHO) (Intermediate for Amines/Alcohols) Start->Aldehyde Oxidation Styryl Styryl / Alkene (Extended Conjugation) Start->Styryl Condensation Halide Alkyl Bromide (-CH2Br) (For SN2 Substitution) Start->Halide Radical Rxn SeO2 Protocol 1: Riley Oxidation (SeO2) Aldehyde->SeO2 Condensation Protocol 2: Knoevenagel/Aldol Styryl->Condensation NBS Protocol 3: Wohl-Ziegler (NBS) Halide->NBS Tip1 Avoid KMnO4 (Over-oxidation to Acid) Tip1->SeO2 Tip2 Use Radical Scavengers for Purity Tip2->NBS

Figure 1: Strategic decision tree for C2-methyl functionalization.

Detailed Protocols

Protocol 1: Riley Oxidation to 2-Formyl-1,7-Naphthyridine

Objective: Selective oxidation of the methyl group to an aldehyde without over-oxidation to the carboxylic acid.[1] Reagent of Choice: Selenium Dioxide (SeO


).[3][4][5]

Scientific Rationale: While KMnO


 or CrO

are potent oxidants, they frequently cleave the C-C bond or over-oxidize the methyl group to a carboxylic acid, which can decarboxylate.[1] SeO

proceeds via an ene-type mechanism followed by a [2,3]-sigmatropic rearrangement, offering high selectivity for the aldehyde.[1]

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-1,7-naphthyridine (1.0 eq, 5.0 mmol) in 1,4-dioxane (20 mL). Note: Dioxane is preferred over ethanol to allow higher reaction temperatures.[1]

  • Reagent Addition: Add Selenium Dioxide (SeO

    
    ) (1.2 eq, 6.0 mmol).
    
    • Critical Step: Add 2-3 drops of water.[1] This facilitates the formation of selenious acid, the active species.[1]

  • Reaction: Heat the mixture to reflux (101 °C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The product usually moves slower than the starting material but faster than the acid byproduct.[1]

  • Workup:

    • Cool to room temperature.[1][6]

    • Filter the mixture through a pad of Celite to remove the black selenium metal precipitate.[1] Wash the pad with hot ethyl acetate.[1]

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification: The crude residue is often sufficient for subsequent steps.[1] If pure aldehyde is required, purify via flash column chromatography (SiO

    
    , gradient 0-5% MeOH/DCM).[1]
    

Yield Expectation: 60–75%[1]

Protocol 2: Condensation with Aromatic Aldehydes (Styryl Formation)

Objective: Synthesis of 2-(substituted-styryl)-1,7-naphthyridines. Mechanism: Acid-catalyzed or anhydride-mediated aldol-type condensation followed by dehydration.[1]

Scientific Rationale: The acidity of the C2-methyl protons allows them to attack electrophilic carbonyls.[1] Using acetic anhydride serves a dual purpose: it acts as the solvent and drives the dehydration step (elimination of water) to lock in the conjugated alkene.

Procedure:

  • Setup: In a dried pressure vial or round-bottom flask, combine 2-methyl-1,7-naphthyridine (1.0 eq) and the target aromatic aldehyde (1.1 eq).

  • Solvent/Catalyst: Add Acetic Anhydride (Ac

    
    O) (5–10 volumes).
    
    • Optional: For unreactive aldehydes, add Zinc Chloride (ZnCl

      
      , 0.1 eq) as a Lewis acid catalyst.[1]
      
  • Reaction: Heat to reflux (140 °C) for 12–24 hours.

    • Observation: The solution often darkens significantly.[1]

  • Workup:

    • Cool the mixture to 0 °C.

    • Slowly add water or saturated NaHCO

      
       to hydrolyze excess anhydride.[1] Caution: Exothermic.[1]
      
    • Extract with DCM (3x).[1] Wash organics with brine, dry over Na

      
      SO
      
      
      
      .[1]
  • Purification: Recrystallization from Ethanol/Hexane is often effective due to the planar, crystalline nature of styryl derivatives.[1] Alternatively, use silica chromatography.[1]

Yield Expectation: 50–85% (Substituent dependent).[1]

Protocol 3: Radical Bromination (Wohl-Ziegler)

Objective: Conversion to 2-(bromomethyl)-1,7-naphthyridine.[1] Reagent: N-Bromosuccinimide (NBS) with AIBN or Benzoyl Peroxide.[1]

Scientific Rationale: To avoid electrophilic bromination of the aromatic ring (which is deactivated but still possible at C8 or C5), we use radical conditions. Carbon tetrachloride (CCl


) was the historic standard, but Benzotrifluoride  or Acetonitrile  are modern, greener alternatives that maintain the necessary solubility profile.[1]

Procedure:

  • Setup: Dissolve 2-methyl-1,7-naphthyridine (1.0 eq) in anhydrous Acetonitrile or Benzotrifluoride (0.2 M concentration).

  • Reagents: Add NBS (1.05 eq) and a radical initiator (AIBN , 0.05 eq).

  • Reaction: Reflux under an inert atmosphere (Nitrogen/Argon) for 1–3 hours.

    • Light Activation: Alternatively, irradiate with a visible light lamp (e.g., 500W halogen) at RT if thermal initiation is undesirable.[1]

  • Workup:

    • Cool to RT. Succinimide will precipitate out (if using CCl

      
       or benzene) or remain in solution (MeCN).
      
    • Concentrate solvent.[1][3]

    • Redissolve in DCM and wash with water to remove succinimide.[1]

  • Stability Warning: The bromomethyl derivative is highly reactive (lachrymator) and prone to hydrolysis.[1] Use immediately for nucleophilic substitutions (e.g., with amines, thiols).[1]

Comparative Data Summary

Reaction TypeTarget Functional GroupKey ReagentsCritical ParameterTypical Yield
Oxidation Aldehyde (-CHO)SeO

, Dioxane
Water trace essential60-75%
Condensation Styryl (-CH=CH-Ar)Ar-CHO, Ac

O
High Temp (Reflux)50-85%
Halogenation Bromide (-CH

Br)
NBS, AIBNAnhydrous conditions45-65%
Metalation Various (via Li-anion)n-BuLi, ElectrophileLow Temp (-78°C)Variable

Reaction Pathway Visualization

ReactionPathways SM 2-Methyl-1,7-Naphthyridine (Starting Material) Enol Enol Tautomer (Transient) SM->Enol Tautomerization Radical Benzylic Radical SM->Radical AIBN/Heat (H-Abstraction) Anion Carbanion (Li-Salt) SM->Anion Base (Ac2O or Base cat.) Deprotonation Aldehyde 2-Formyl-1,7-Naphthyridine (Aldehyde) Enol->Aldehyde SeO2 [2,3]-Sigmatropic Bromide 2-(Bromomethyl)-1,7-Naphthyridine (Alkyl Halide) Radical->Bromide NBS (Br-Transfer) Styryl 2-Styryl Derivative (Alkene) Anion->Styryl + Ar-CHO - H2O

Figure 2: Mechanistic pathways for the divergence of the methyl group reactivity.[1]

References

  • Benchchem. Chemical Reactivity and Functionalization of 2-Methyl-1,7-Naphthyridine. Retrieved from

  • National Institutes of Health (NIH). Developments in Synthetic Application of Selenium(IV) Oxide... (Discusses SeO2 oxidation of methyl-heterocycles). Retrieved from

  • The Journal of Organic Chemistry. Functionalization of 2-methyl- and 2,7-dimethyl-1,8-naphthyridine. (Analogous chemistry for naphthyridine systems). Retrieved from

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS) Reactivity Profile.[1] Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility of 1,7-Naphthyridine Derivatives in DMSO

Status: Operational Ticket ID: T-NAPH-DMSO-001 Subject Matter Expert: Senior Application Scientist, Chemical Biology Division Executive Summary & Scope The Paradox: 1,7-naphthyridine derivatives are privileged scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-NAPH-DMSO-001 Subject Matter Expert: Senior Application Scientist, Chemical Biology Division

Executive Summary & Scope

The Paradox: 1,7-naphthyridine derivatives are privileged scaffolds in medicinal chemistry, particularly as kinase inhibitors (e.g., PIP4K2A inhibitors like BAY-091) and anti-infectives. While DMSO is the universal solvent for these libraries, users frequently report "crashing out" (precipitation) upon storage or dilution.

The Root Cause: This is rarely a failure of the solvent's initial capacity. It is a thermodynamic battle between the high crystal lattice energy of the planar naphthyridine core (driven by


-

stacking) and the hygroscopic nature of DMSO. As DMSO absorbs atmospheric water, it loses its solvating power, transitioning the system from a dissolved state to a suspension of micro-crystals.

Module 1: Diagnostic Framework (The "Why")

Before attempting to re-solubilize, you must diagnose the specific failure mode. 1,7-naphthyridines are flat, bicyclic nitrogen heterocycles. When functionalized with amides or ureas (common in kinase inhibitor design), they become "molecular bricks."

Mechanistic Drivers of Insolubility
  • 
    -
    
    
    
    Stacking:
    The planar 1,7-naphthyridine core encourages molecules to stack like plates. This creates a stable crystal lattice that requires significant energy to break.
  • The "Water Spike" Effect: DMSO is aggressively hygroscopic.[1] A generic DMSO stock can absorb up to 10% water by weight within 24 hours if left uncapped. Water acts as an antisolvent for hydrophobic naphthyridines, driving them back into the solid phase.

  • Thermal Shock: Freezing DMSO stocks (

    
    ) can induce irreversible precipitation. As DMSO freezes, it excludes the solute, locally concentrating the naphthyridine until it exceeds its solubility limit and nucleates.
    
Visual Diagnosis: The Decision Tree

TroubleshootingFlow Start Observation: Compound Precipitated CheckWater Check 1: DMSO Hydration Is the DMSO old or stored loosely capped? Start->CheckWater CheckTemp Check 2: Thermal History Was the sample recently freeze-thawed? CheckWater->CheckTemp No (Fresh DMSO) ActionDry Action: Water Contamination Use fresh Anhydrous DMSO. Flush with Argon. CheckWater->ActionDry Yes (Wet DMSO) CheckAgg Check 3: Aggregation Is the solution viscous/gel-like? CheckTemp->CheckAgg No (Room Temp) ActionHeat Action: Kinetic Trap Heat to 40°C + Sonication. (Breaking Lattice Energy) CheckTemp->ActionHeat Yes (Frozen) CheckAgg->ActionHeat No (Solid Particulates) ActionDLS Action: Colloidal Aggregate Measure DLS. Add non-ionic surfactant. CheckAgg->ActionDLS Yes (Viscous) caption Figure 1: Diagnostic logic for insolubility events. Blue nodes represent decision points; Grey nodes represent corrective actions.

Module 2: Troubleshooting Guide (FAQs)

Scenario A: The "Freeze-Thaw" Crash

Q: My 10 mM stock was clear yesterday. I froze it at -20°C, and upon thawing, it has a fine sediment that won't redissolve. Why?

A: You have encountered cryo-precipitation .

  • Mechanism: When DMSO freezes, it crystallizes as pure solvent first. This forces your 1,7-naphthyridine derivative into an increasingly small volume of remaining liquid, creating a supersaturated zone. The compound nucleates (forms crystals). Upon thawing, the thermodynamic stability of these crystals is higher than the solvation energy provided by the cold DMSO.

  • Fix:

    • Warm the vial to 37–40°C (water bath).

    • Sonicate for 15 minutes (ultrasonic energy breaks the crystal lattice).

    • Prevention: Store stocks in single-use aliquots to avoid repeated freeze-thaw cycles.

Scenario B: The "Dilution" Shock

Q: My compound is soluble in DMSO, but when I dilute it into assay buffer (1% DMSO final), it turns milky.

A: This is the "Brick Dust" effect .

  • Mechanism: 1,7-naphthyridines are often lipophilic (high LogP). When you dilute into an aqueous buffer, the water strips away the DMSO solvation shell. If the compound's aqueous solubility is lower than the final concentration, it crashes out.

  • Fix:

    • Serial Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Perform intermediate dilutions (e.g., 100%

      
       50% 
      
      
      
      10%
      
      
      1%).
    • Carrier Proteins: Add 0.1% BSA (Bovine Serum Albumin) to your buffer before adding the compound. The albumin binds the lipophile, keeping it in "solution" (technically a suspension, but bio-available).

Scenario C: The "Jelly" Phenomenon

Q: At high concentrations (50 mM), the solution looks clear but behaves like a viscous jelly.

A: Your compound is forming colloidal aggregates .

  • Mechanism: Planar molecules stack into long, non-crystalline fibers (supramolecular polymers) that trap solvent. This leads to false positives in enzyme assays (promiscuous inhibition).

  • Fix: Add a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-80 ) to disrupt the surface tension and break the aggregates.

Module 3: Advanced Protocols

Protocol 1: The "Golden Standard" Solubilization

Use this for critical library preparation or when reviving crashed stocks.

Reagents:

  • Anhydrous DMSO (≥99.9%, water <50 ppm). Note: Standard laboratory grade DMSO is often too wet.

  • Argon or Nitrogen gas.

Step-by-Step:

  • Weighing: Weigh the 1,7-naphthyridine derivative into a glass vial (avoid plastic if possible to prevent leaching).

  • Solvent Addition: Add Anhydrous DMSO to reach 80% of the target volume.

  • Vortex: Vortex at max speed for 30 seconds.

  • Sonication: Sonicate in a bath at 40°C for 20 minutes . Critical: Cold sonication is less effective for breaking lattices.

  • Visual Inspection: Hold the vial against a light source. Look for "Schlieren lines" (wavy refraction lines), which indicate incomplete mixing.

  • Top-up: Add DMSO to the final volume.

  • Inert Gas Overlay: Gently blow Argon/Nitrogen into the headspace for 5 seconds to displace humid air.

  • Seal: Cap tightly and wrap with Parafilm.

Protocol 2: Quality Control via DLS (Dynamic Light Scattering)

To verify if your "solution" is truly dissolved or just a suspension of nanoparticles.

Parameter"True" SolutionAggregated/ColloidalPrecipitated
Visual ClearClear/HazyVisible Particulates
DLS Radius < 1 nm50 – 500 nm> 1000 nm (or error)
Polydispersity < 0.2> 0.5N/A
Action ProceedAdd Detergent / HeatFilter / Re-solubilize
Visualizing the Solubilization Pathway

SolubilizationProtocol Solid Solid Naphthyridine (High Lattice Energy) Solvent Add Anhydrous DMSO (Low Water Content) Solid->Solvent Energy Apply Energy (Heat + Sonication) Solvent->Energy State Thermodynamic State Energy->State Dissolved True Solution (Stable) State->Dissolved High Solvation Metastable Supersaturated (Risk of Crash) State->Metastable Water Present or Cold Temp caption Figure 2: The energy barrier to solubilization. Heat and anhydrous conditions are required to reach the stable dissolved state.

References

  • Gaylord Chemical. (2007).[2] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102. Gaylord Chemical Company.[2][3][4][5][6] Link

  • Popa-Burke, I., & Russell, J. (2014).[7] Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.[7] Link

  • Lellouche, J. P., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(20), 15262–15290. Link

  • Waybright, T. J., et al. (2009). The effect of freeze-thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 14(6), 708-715. Link

  • Shoichet, B. K. (2006). Screening in a spirit of false hope: aggregation-based inhibitors. Nature Reviews Drug Discovery, 5, 723–729. Link

Sources

Optimization

Technical Support Center: 4-Chloro-1,7-Naphthyridine

An in-depth technical guide by a Senior Application Scientist. Welcome to the technical support center for 4-chloro-1,7-naphthyridine.

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for 4-chloro-1,7-naphthyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to address the critical issue of preventing unwanted hydrolysis of this versatile building block. As a highly reactive heteroaromatic chloride, its stability is paramount for successful synthetic outcomes. This document provides in-depth, field-proven insights and protocols to ensure the integrity of your material and the reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of 4-chloro-1,7-naphthyridine.

Q1: What is 4-chloro-1,7-naphthyridine, and why is it susceptible to hydrolysis?

A: 4-Chloro-1,7-naphthyridine is a heterocyclic compound featuring a naphthyridine core, which is essentially two fused pyridine rings. The chlorine atom at the 4-position is highly susceptible to nucleophilic substitution. This reactivity is due to the electron-withdrawing nature of the two nitrogen atoms in the aromatic system. These nitrogens pull electron density away from the carbon atoms, particularly the C4 position, making it electron-deficient and thus a prime target for attack by nucleophiles like water. This process is a classic example of Nucleophilic Aromatic Substitution (SNAr).

Q2: What is the product of hydrolysis, and how can I detect it?

A: The hydrolysis of 4-chloro-1,7-naphthyridine yields 4-hydroxy-1,7-naphthyridine, which exists in equilibrium with its more stable tautomeric form, 1,7-naphthyridin-4(1H)-one. The most reliable methods for detecting this impurity are Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC).[1][2][3] The hydrolyzed product will have a distinct retention time and a molecular weight corresponding to the replacement of -Cl (35.45 amu) with -OH (17.01 amu), resulting in a net mass decrease. Proton NMR spectroscopy can also be used, where the appearance of a broad singlet corresponding to the N-H or O-H proton and shifts in the aromatic protons can indicate the presence of the hydrolyzed product.

Q3: What are the immediate signs of compound degradation?

A: Visually, degradation of the solid material may not be apparent. However, once dissolved, especially in non-anhydrous solvents, the solution may become cloudy or a precipitate of the less soluble 4-hydroxy-1,7-naphthyridine may form over time. In terms of reaction monitoring, the most immediate sign is the appearance of a new spot on Thin Layer Chromatography (TLC) or a new peak in an LC-MS chromatogram corresponding to the hydrolyzed byproduct. This is often accompanied by incomplete consumption of starting material in a reaction where 4-chloro-1,7-naphthyridine is the limiting reagent.

Q4: I just received my shipment. How should I store it?

A: Proper storage is the first line of defense against hydrolysis. Upon receipt, the compound should be stored in a tightly sealed container in a cool, dry place.[4][5] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a desiccator is strongly recommended.[6] This minimizes contact with ambient moisture.

Part 2: Troubleshooting Guide for Hydrolysis-Related Issues

This section provides a structured approach to diagnosing and solving common problems encountered during the use of 4-chloro-1,7-naphthyridine.

Issue 1: Low or Inconsistent Yields in Nucleophilic Substitution Reactions
  • Symptom: Your reaction (e.g., an amination, etherification, or Suzuki coupling) is providing low yields, and a significant amount of a polar byproduct is observed.

  • Underlying Cause: Competing hydrolysis of the 4-chloro-1,7-naphthyridine starting material is the most likely culprit. Water, present as a contaminant in reagents or solvents, or introduced from the atmosphere, acts as a competing nucleophile. The resulting 4-hydroxy-1,7-naphthyridine is generally unreactive under the same conditions, effectively acting as a dead-end product and reducing the overall yield.

  • Recommended Solution & Protocol: The key is to rigorously exclude water from the reaction system. Factors affecting the stability of reagents in solution include temperature, pH, light, and the solvent itself.[7][8]

    Protocol 1: Setting Up a Reaction Under Anhydrous, Inert Conditions

    • Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours. Allow to cool to room temperature in a desiccator or under a stream of dry nitrogen or argon.

    • Solvent Selection: Use only high-purity, anhydrous solvents. Solvents from freshly opened septum-sealed bottles are preferred. If using solvents from a still or purification system, ensure they are properly dried and deoxygenated. (See Table 1 for solvent recommendations).

    • Inert Atmosphere: Assemble the glassware for the reaction (e.g., a three-neck flask with a condenser, dropping funnel, and nitrogen/argon inlet). Purge the entire system with an inert gas for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the experiment.

    • Reagent Addition: Add anhydrous solvent to the reaction flask via a cannula or a dry syringe. Add other solid reagents that are not moisture-sensitive.

    • Dispensing the Substrate: Handle 4-chloro-1,7-naphthyridine in a glovebox or under a positive flow of inert gas. Weigh the required amount into a separate dry flask. Dissolve it in a small amount of anhydrous solvent and add it to the main reaction flask via cannula or syringe.

    • Nucleophile & Base Addition: If your nucleophile or base is hygroscopic or a solution, ensure it is also anhydrous. For example, if using a base like sodium hydride, wash the mineral oil dispersion with anhydrous hexanes before use.

    • Reaction Execution: Maintain the inert atmosphere throughout the entire reaction period, including workup if the product is also sensitive.

  • Validation: To confirm that hydrolysis was the issue, analyze a crude sample of your failed reaction by LC-MS. Identify the peak corresponding to the mass of 4-hydroxy-1,7-naphthyridine. After implementing the anhydrous protocol, run the reaction again and monitor by LC-MS at timed intervals. You should observe a significant reduction or complete absence of the hydrolysis byproduct.

Issue 2: Compound Degradation During Workup or Purification
  • Symptom: The reaction appears clean by in-process monitoring (TLC, LC-MS), but the final isolated product is impure, containing the hydrolyzed species.

  • Underlying Cause: Hydrolysis can occur during aqueous workup procedures or on the stationary phase during column chromatography. The use of protic solvents or silica gel, which has a surface rich in acidic silanol groups and is always hydrated to some extent, can catalyze the hydrolysis of any unreacted starting material or even the desired product if it is also susceptible.

  • Recommended Solution:

    • Minimize Aqueous Contact: If an aqueous wash is necessary, perform it quickly with deionized water or brine, and immediately proceed to the extraction and drying steps. Do not let the organic layer sit in contact with the aqueous layer for extended periods.

    • Chromatography Considerations:

      • Use Neutralized or Deactivated Silica: Consider using silica gel that has been pre-treated with a base (e.g., washed with a 1-2% solution of triethylamine in the eluent) to neutralize acidic sites.

      • Switch Stationary Phase: For highly sensitive compounds, consider using a less acidic stationary phase like alumina (basic or neutral grade) or C18-functionalized silica (reverse-phase).

      • Dry Loading: Adsorb the crude material onto a small amount of silica gel or Celite®, dry it thoroughly under vacuum, and load the dry powder onto the column. This avoids introducing the compound in a potentially wet solvent.

Data Presentation: Solvent Selection Guide

The choice of solvent is critical for both reaction and storage. The following table provides a guideline for selecting appropriate solvents.

Solvent ClassRecommended SolventsUse with CautionAvoid Rationale
Aprotic, Non-polar Toluene, Dioxane, HexanesDichloromethane (DCM)-Excellent choice. Low polarity and lack of acidic protons prevent hydrolysis. DCM can contain trace acids and should be freshly distilled or passed through alumina.
Aprotic, Polar N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN)Tetrahydrofuran (THF)-Good for solubility, but must be rigorously anhydrous. THF can form peroxides and absorb significant water from the air if not handled properly. Acidic impurities in certain grades of MeCN can promote degradation.[9]
Protic --Water, Methanol, Ethanol, IsopropanolThese solvents contain active hydroxyl groups that will act as nucleophiles, directly causing hydrolysis. They are fundamentally incompatible with the substrate.[10][11]

Part 3: Visualization of Key Processes

Understanding the underlying mechanism and having a clear workflow are essential for success. The following diagrams illustrate the hydrolysis pathway and a logical troubleshooting process.

Mechanism of Hydrolysis

The hydrolysis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Water or a hydroxide ion attacks the electron-deficient C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitrogen atoms. Subsequent elimination of the chloride ion re-establishes aromaticity and yields the final product.

troubleshooting_workflow start Start: Plan Reaction storage Check Storage Conditions (Cool, Dry, Inert Gas?) start->storage protocol Select Anhydrous Protocol (See Protocol 1) storage->protocol reaction Run Reaction Under Inert Gas protocol->reaction monitor In-Process Control (IPC) (e.g., LC-MS, TLC) reaction->monitor problem Problem Detected? (e.g., Byproduct, Low Conversion) monitor->problem workup Proceed to Workup problem->workup No analyze_crude TROUBLESHOOT: Analyze Crude Mixture problem->analyze_crude Yes purify Purification Step workup->purify success Success: Pure Product purify->success hydrolysis_found Hydrolysis Product Confirmed? analyze_crude->hydrolysis_found review_solvents Solution: Review Solvent Purity & Handling. Re-dry Solvents. hydrolysis_found->review_solvents Yes review_reagents Solution: Check Reagent Water Content. Use Fresh/Dry Reagents. hydrolysis_found->review_reagents Yes hydrolysis_found->success No (Other Issue) review_solvents->protocol Revise Protocol review_reagents->protocol Revise Protocol

Caption: Decision tree for preventing and troubleshooting hydrolysis.

References

  • Cravotto, G., et al. (2023). The Facile Hydrolysis of Imidazolinium Chlorides (N-Heterocyclic Carbene Precursors) Under Basic Aqueous Conditions. Chemistry – A European Journal, 29(67), e202302402. [Link]

  • Wang, Z., et al. (2022). Interception of RCONCl2: late-stage hydrolysis and esterification of primary amides. Organic Chemistry Frontiers. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Taseidifar, M. (2018). How to stop hydrolysis of an acyl chloride in aquous solution?. ResearchGate. [Link]

  • Vennerstrom, J. L., et al. (2009). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Journal of the Korean Chemical Society, 53(4), 450-454. [Link]

  • Butnariu, A. M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. [Link]

  • Galkin, M. A., et al. (2015). 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one. Acta Crystallographica Section E, 71(Pt 7), o543-o544. [Link]

  • Briscoe, C. J., & Hage, D. S. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205-220. [Link]

  • PubChem. (n.d.). 4-chloro-1,7-naphthyridine-3-carbonitrile. Retrieved from [Link]

  • Chuang, Y. H., & Mitch, W. A. (2025). Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination. Water Research, 281, 123639. [Link]

  • Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2458-2464. [Link]

  • JP2007186440A - Method for hydrolysis of aromatic chloromethyl compounds. (2007).
  • Woźniak, M. (n.d.). ADVANCES IN THE CHEMISTRY OF 1.7-NAPHTHYRIDINE. LOCKSS. [Link]

  • Roy, A., et al. (2022). Unraveling the Silent Hydrolysis of Cyclic B–X/C═C Isosteres. Journal of the American Chemical Society, 144(23), 10359-10373. [Link]

  • LibreTexts Chemistry. (2021). 5.4: Hydrolysis Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Hydrolysis Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan J. Chem., 11(2), 793-798. [Link]

  • ATSDR. (2003). Chapter 7: Analytical Methods. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Hydrolysis reaction – Knowledge and References. Retrieved from [Link]

  • EBSCO. (n.d.). Hydrolysis | Chemistry | Research Starters. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. [Link]

  • Butnariu, A. M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]

  • Paudler, W. W., & Kress, T. J. (2008). The Naphthyridines. John Wiley & Sons. [Link]

  • Clark, J. H., & Macquarrie, D. J. (2002). Solvents and sustainable chemistry. PMC. [Link]

  • ATSDR. (1998). Chapter 7: Analytical Methods. Retrieved from [Link]

  • Pérez-Parada, A., et al. (2023). Stabilization strategies for unstable pesticides in calibration reference materials. Accreditation and Quality Assurance, 28, 175-186. [Link]

  • Royal Society of Chemistry. (2018). Reactions of chlorinated ethenes with surface-sulfidated iron materials: reactivity enhancement and inhibition effects. Environmental Science: Water Research & Technology. [Link]

  • ResearchGate. (2017). Journal of Analytical Methods in Chemistry. [Link]

  • The Edwards Lab. (n.d.). Publications. Retrieved from [Link]

  • Mastovska, K., & Lehotay, S. J. (2006). Evaluation of Common Organic Solvents for Gas Chromatographic Analysis and Stability of Multiclass Pesticide Residues. Journal of Agricultural and Food Chemistry, 54(19), 7001-7011. [Link]

  • IUPAC. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

  • Khan Academy. (2010). Friedel-Crafts acylation. [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Aggregation-induced emission enhancement characteristics of naphthalimide derivatives and their applications in cell imaging. Journal of Materials Chemistry C. [Link]

  • MDPI. (2021). Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. Molecules, 26(21), 6485. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Polar Naphthyridine Intermediates

Subject: Troubleshooting & Optimization Guide for Naphthyridine Isolation Ticket ID: NAPH-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Sticky" Nature of Naphthyridines Naphthy...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for Naphthyridine Isolation Ticket ID: NAPH-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Sticky" Nature of Naphthyridines

Naphthyridines (diaza-naphthalenes) are privileged scaffolds in medicinal chemistry, particularly in kinase inhibitors (e.g., 1,8-naphthyridine derivatives). However, they present a unique purification challenge:

  • High Polarity: The two nitrogen atoms increase polarity significantly compared to quinolines.

  • Basicity: The pyridine-like nitrogens (pKa ~3.4 – 4.5) interact strongly with acidic silanols on silica gel, leading to severe tailing and yield loss.

  • Metal Chelation: The bidentate nature (especially in 1,8-naphthyridines) creates stable complexes with Palladium (Pd) and Copper (Cu) catalysts, making metal removal difficult.

This guide provides self-validating protocols to overcome these specific hurdles.

Module 1: Chromatography Troubleshooting

Scenario A: "My compound is streaking/tailing on Silica Gel."

Diagnosis: The basic nitrogen atoms are protonating on the acidic silica surface (


), causing ion-exchange retention rather than simple adsorption.

Protocol 1.1: The "Deactivation" Method (Normal Phase) Do not run a standard MeOH/DCM gradient. You must deactivate the silica.

  • Mobile Phase Modifier:

    • Primary Choice: 1% Triethylamine (TEA) in the mobile phase.

    • Alternative: 1%

      
       in MeOH (Use 7N 
      
      
      
      in MeOH solution). Avoid aqueous ammonium hydroxide in DCM due to miscibility issues.
  • Column Pre-treatment (Crucial Step):

    • Flush the silica column with 3 Column Volumes (CV) of the starting mobile phase containing the base before injecting the sample. This saturates the active silanol sites.

  • Gradient:

    • Start: 100% DCM (+ 1% TEA).

    • End: 10-20% MeOH in DCM (+ 1% TEA).

Scenario B: "The compound elutes at the solvent front or doesn't separate."[1]

Diagnosis: The compound is too polar for silica, or the "deactivation" base made it too non-polar.

Protocol 1.2: pH-Switch Reverse Phase (C18) Standard acidic C18 (Water/Acetonitrile + 0.1% TFA) often fails because naphthyridines protonate (become cationic) and elute too quickly (void volume).

  • The Fix: Use High pH Reverse Phase .

  • Mechanism: At pH 10, naphthyridines (pKa ~4) are in their neutral free base form. This maximizes hydrophobic interaction with the C18 chains, increasing retention and resolution.

Workflow Diagram: Column Selection Logic

ChromatographyLogic Start Crude Naphthyridine Mix Solubility Soluble in DCM? Start->Solubility Silica Silica Gel (Normal Phase) Solubility->Silica Yes RP_Select Switch to Reverse Phase (C18) Solubility->RP_Select No (Polar) Tailing Severe Tailing? Silica->Tailing Modifier Add 1% Et3N or NH3/MeOH (Deactivate Silanols) Tailing->Modifier Yes Tailing->RP_Select Still Failing pH_Check Check pKa (~3-5) RP_Select->pH_Check High_pH High pH (pH 10) Ammonium Bicarbonate (Retains Free Base) pH_Check->High_pH Maximize Retention Low_pH Low pH (pH 2) TFA/Formic (Good peak shape, low retention) pH_Check->Low_pH Maximize Solubility

Caption: Decision tree for selecting the correct stationary phase and modifiers based on compound behavior.

Technical Note on High pH: Ensure you use a Hybrid Silica (e.g., Waters XBridge, Phenomenex Gemini) or Polymer column. Standard silica C18 dissolves above pH 8.

Module 2: Workup & Isolation (Pre-Purification)

Scenario: "I have a dark crude oil full of impurities."

Diagnosis: Direct chromatography of crude reaction mixtures often leads to column fouling. Use the basicity of the naphthyridine to your advantage.

Protocol 2.1: The pH-Swing Extraction This method separates neutral impurities and non-basic byproducts from your target.

StepActionChemical Logic
1 Dissolve crude in EtOAc or DCM.Solubilizes all organics.
2 Extract with 1N HCl (aq). Protons bind to the naphthyridine nitrogen (pKa ~4). The product becomes ionic (water-soluble).
3 Discard Organic Layer. Removes non-basic impurities (starting materials, neutral side products).
4 Basify Aqueous Layer. Add 2N NaOH or

until pH > 10.
5 Extract with DCM (x3). The product returns to the neutral free base and partitions back into the organic layer.

Workflow Diagram: Acid-Base Extraction

ExtractionFlow Mix Reaction Mixture Acidify Add 1N HCl (Phase Cut) Mix->Acidify Org_Waste Organic Layer (Neutral Impurities) Acidify->Org_Waste Discard Aq_Acid Aqueous Layer (Product-H+) Acidify->Aq_Acid Keep Basify Add NaOH to pH > 10 Aq_Acid->Basify Extract Extract with DCM Basify->Extract Final Pure Naphthyridine (Free Base) Extract->Final

Caption: Operational flow for purifying basic naphthyridines via pH manipulation.

Module 3: Metal Scavenging

Scenario: "My product is colored (grey/brown) or fails Pd limit tests."

Diagnosis: Naphthyridines are excellent ligands. They competitively bind Pd, pulling it off standard scavengers like charcoal.

Protocol 3.1: The Chelation Wash Standard silica scavengers (thiol-modified silica) are effective, but if they fail, use a liquid-phase chelation wash during workup.

  • Reagent: Prepare a 5% aqueous solution of Sodium Diethyldithiocarbamate or N-Acetylcysteine .

  • Procedure: Stir the organic phase (containing product) with this aqueous solution for 30 minutes.

  • Result: The chelator has a higher affinity for Pd than the naphthyridine, stripping the metal into the aqueous phase (often forming a colored precipitate at the interface). Filter through Celite before phase separation.

Module 4: Crystallization (Polishing)

Scenario: "The product is oiling out instead of crystallizing."

Diagnosis: Naphthyridines often trap solvent. Fast precipitation traps impurities (oiling).

Table 1: Recommended Solvent Systems

MethodSolvent PairProcedure
Standard Ethanol (Absolute)Dissolve hot. Cool slowly to 4°C. Naphthyridines crystallize well from alcohols.
Anti-Solvent DCM / HexaneDissolve in min. DCM. Add Hexane dropwise until cloudy.[1] Stop. Let sit.
Layering DCM / PentaneDissolve in DCM. Carefully layer Pentane on top (do not mix). Seal and wait 24h.

FAQ: Rapid Response

Q: Can I use Acetone/Hexane for recrystallization? A: Yes, but be cautious. Naphthyridines are often very soluble in acetone. You may need a high ratio of Hexane (anti-solvent) to induce precipitation, which risks oiling out. Ethanol is generally superior for this scaffold.

Q: I used TEA in my column, but now I can't get rid of the smell/residue. A: TEA has a high boiling point. To remove it:

  • Rotovap down to an oil.[2]

  • Dissolve in DCM.

  • Wash with Saturated Ammonium Chloride (mildly acidic, removes TEA without protonating the naphthyridine too strongly if done quickly).

  • Dry over

    
    .
    

Q: Why is my yield low after Acid-Base extraction? A: The aqueous layer might not be basic enough during the final extraction. Naphthyridines can act as weak acids if functionalized with -OH groups (tautomerizing to pyridones). Ensure the pH is roughly 10, but not 14 (which might ionize phenol-like protons). Also, check the aqueous layer with LCMS before discarding—highly polar derivatives may require "salting out" (saturating with NaCl) to push them into the organic phase.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for pKa and solvent selection).
  • Biotage Application Note. (2023). Purification of Ionizable Compounds by Flash Chromatography.[3]Link

  • Waters Corporation. (2023). Effect of pH on the Separation of Basic Compounds.[4]Link

  • Litvinov, V. P. (2004). Advances in the Chemistry of Naphthyridines. Russian Chemical Reviews. (Detailed review of naphthyridine reactivity and properties).
  • BenchChem Support. (2025). Overcoming Challenges in the Purification of Heterocyclic Compounds.Link

Sources

Optimization

Technical Support Center: Optimization of POCl₃ Chlorination of 1,7-Naphthyridin-4-one

Ticket ID: #NAPH-CL-004 Subject: Protocol Optimization & Troubleshooting for 4-Chloro-1,7-Naphthyridine Synthesis Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NAPH-CL-004 Subject: Protocol Optimization & Troubleshooting for 4-Chloro-1,7-Naphthyridine Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

The conversion of 1,7-naphthyridin-4-one to 4-chloro-1,7-naphthyridine is a deceptive transformation. While nominally a standard nucleophilic aromatic substitution, the presence of the basic nitrogen at the 7-position creates unique solubility and reactivity challenges compared to simple quinolines. This guide addresses the three most common failure modes: incomplete conversion due to salt formation , "black tar" decomposition , and product hydrolysis during workup .

Module 1: Critical Safety & Setup (The "Before You Start" Check)

WARNING: Latent Exotherm Hazard The most dangerous phase of this reaction is not the reflux; it is the quench.

  • The Trap: Quenching

    
     into ice water at 0°C often creates a "sleeping" hazard. The hydrolysis of 
    
    
    
    is slow at 0°C. As the mixture warms to room temperature, the accumulated unreacted
    
    
    hydrolyzes simultaneously, causing a violent, runaway exotherm and HCl gas eruption.
  • The Fix: Use a Reverse Quench at a controlled temperature (see Module 4).[1]

Module 2: Reaction Optimization (The "How to Improve" Guide)

The Chemistry: Why Standard Reflux Fails

In 1,7-naphthyridines, the N7 nitrogen is basic (


). In neat 

, the generated HCl protonates N7, forming an insoluble hydrochloride salt. This effectively removes your substrate from the solution, halting the reaction at ~50-60% conversion.
Optimized Protocols

We recommend Method B (Vilsmeier-Haack Catalysis) for stubborn substrates.

ParameterMethod A: Standard (Clean Substrates)Method B: Catalytic (Difficult Substrates)
Reagent Neat

(5–10 equiv)

(5 equiv) + DMF (0.1–0.5 equiv)
Solvent None (Neat)Chlorobenzene or Toluene (if solubility is poor)
Temp Reflux (105°C)80–90°C (Milder)
Time 2–6 Hours1–3 Hours
Mechanism Direct phosphorylationFormation of highly reactive chloroiminium species
Use Case Small scale (<5g), high solubilityScale-up (>10g), salt-formation issues
Mechanistic Insight (DMF Catalysis)

Adding DMF generates the Vilsmeier-Haack reagent in situ. This species is significantly more electrophilic than


 alone, attacking the lactam oxygen more rapidly and at lower temperatures, which reduces tar formation.

G DMF DMF VH Vilsmeier Reagent (Chloroiminium Ion) DMF->VH + POCl3 - PO2Cl2- POCl3 POCl3 Inter Activated Intermediate VH->Inter Activates Lactam Oxygen Substrate 1,7-Naphthyridin-4-one Substrate->Inter Product 4-Chloro-1,7-naphthyridine Inter->Product + Cl- - DMF (Regenerated)

Figure 1: Catalytic cycle showing DMF activation of the chlorinating agent.[2]

Module 3: Troubleshooting Common Failures (The "Fix It" Guide)

Q1: The reaction stalled at 70% conversion. Adding more didn't help.

Diagnosis: Your product or starting material has precipitated as an HCl salt, coating the surface and preventing reaction. The Fix:

  • Add a Solvent: Dilute with anhydrous Chlorobenzene (3-5 volumes). This often solubilizes the salts better than neat

    
     at reflux.
    
  • Add a Base: Add 1.0 equivalent of N,N-Diethylaniline or Diisopropylethylamine (DIPEA) . This scavenges the HCl, keeping the N7 nitrogen free and the substrate soluble. Note: Pyridine can also be used but is harder to remove.

Q2: The reaction mixture turned into a black, viscous tar.

Diagnosis: Thermal decomposition (polymerization) caused by excessive heating or oxidative stress. The Fix:

  • Lower Temperature: Switch to Method B (DMF catalyst) and run at 80°C instead of 105°C.

  • Inert Atmosphere: Strictly use Nitrogen/Argon. 1,7-naphthyridines are electron-deficient but can be sensitive to oxidation at high temperatures.

  • Dry Reagents: Ensure your

    
     is distilled or clear. Yellow/orange 
    
    
    
    contains phosphoric acid decomposition products that catalyze tar formation.
Q3: TLC showed perfect conversion, but after workup, I see starting material (Lactam).

Diagnosis: Hydrolysis Reversion. The 4-chloro substituent is activated by the ring nitrogens. In hot acidic water or strong base, it is susceptible to nucleophilic attack by water (Ipso-substitution), reverting to the thermodynamically stable "one" form. The Fix:

  • Never heat the quench.

  • Avoid strong bases (NaOH/KOH) if possible. Use

    
     or 
    
    
    
    .
  • Speed: Extract immediately into DCM or EtOAc. Do not let the product sit in the aqueous quench layer.

Module 4: Workup & Isolation Protocol (The "Purification" Guide)

The workup is where 50% of yields are lost. Follow this Reverse Quench protocol strictly.

Step-by-Step Protocol
  • Evaporation (Crucial): Remove as much excess ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     as possible via rotary evaporation (use a high-vacuum pump and a base trap) before adding water. This minimizes the exotherm.
    
  • Preparation: Prepare a beaker with crushed ice and aqueous Ammonia (28%) or Sat.

    
     .
    
  • Reverse Quench:

    • Dissolve the residue in a minimal amount of DCM or Toluene.

    • Slowly drip this organic solution into the vigorously stirred Ice/Base mixture.

    • Maintain internal temperature

      
      .
      
  • pH Check: Ensure the final pH is 8–9 . (Acidic pH = Salt formation/Solubility loss; pH > 12 = Hydrolysis risk).

  • Extraction: Extract immediately with DCM (

    
    ).
    
  • Wash: Wash organic layer with Brine (

    
    ). Dry over 
    
    
    
    .[1][3][4]

Workup Start Crude Reaction Mixture Step1 Rotovap excess POCl3 (Vacuum + Trap) Start->Step1 Check1 Residue State? Step1->Check1 Solids Solid/Gum residue Check1->Solids Dilute Dissolve in DCM/Toluene Solids->Dilute Quench REVERSE QUENCH Drip into Ice/NH4OH Dilute->Quench Check2 Check pH Quench->Check2 Acidic pH < 7 (Risk: Salt remains in water) Check2->Acidic Too Acidic Basic pH 8-9 (Optimal) Check2->Basic Action1 Add more Base Acidic->Action1 Extract Extract w/ DCM immediately Basic->Extract Action1->Check2

Figure 2: Decision tree for safe and effective workup.

References

  • Vilsmeier-Haack Mechanism & Catalysis: Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185. (Context: Activation of acyl chlorides/POCl3). Note: While general Vilsmeier literature is vast, the specific application to naphthyridines relies on the formation of the chloroiminium intermediate described in standard heterocyclic chemistry texts.
  • POCl3 Chlorination of N-Heterocycles (General Protocols)

    • Common Organic Chemistry. (n.d.). Phosphorus Oxychloride (POCl3).[1][2][3][5][6][7][8][9][10] Retrieved from [Link]

  • Safety & Quenching (The "Delayed Exotherm")

    • Org.[1][3][8][9][10][11][12][13][14] Synth. 2012, 89, 380-393.[13] Discussion on safety during POCl3 quench. [Link]

  • Lowe, P. A. (1995). Comprehensive Heterocyclic Chemistry II. Elsevier. (Standard reference for Naphthyridine reactivity patterns).

Sources

Troubleshooting

stability of 4-chloro-2-methyl-1,7-naphthyridine under basic conditions

Technical Support Center: 4-Chloro-2-methyl-1,7-naphthyridine Stability Guide Executive Summary You are likely accessing this guide because you are observing unexpected behavior with 4-chloro-2-methyl-1,7-naphthyridine i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloro-2-methyl-1,7-naphthyridine Stability Guide

Executive Summary

You are likely accessing this guide because you are observing unexpected behavior with 4-chloro-2-methyl-1,7-naphthyridine in your reaction matrix. Common symptoms include the "disappearance" of starting material without the formation of the desired lipophilic product, the appearance of a baseline spot on TLC, or low yields during nucleophilic aromatic substitution (


).

This compound is not merely a "substituted pyridine"; it is a highly electron-deficient bicyclic system. The C4-chlorine is activated by the para-nitrogen (N1), making it exceptionally susceptible to nucleophilic attack. Under basic conditions, the stability of this molecule is binary: it is stable in anhydrous basic media (where it acts as an electrophile) but highly unstable in aqueous basic media (where it undergoes rapid hydrolysis).

Module 1: The Mechanistic Landscape

To troubleshoot effectively, you must understand the competing pathways. The 1,7-naphthyridine ring system possesses two nitrogen atoms that pull electron density from the ring carbons.

  • N1 (Pyridine-like): Located para to the chlorine at C4. This creates a strong resonance effect that stabilizes the Meisenheimer intermediate during nucleophilic attack, making the C4-Cl bond significantly more labile than in chlorobenzene or even 3-chloropyridine.

  • N7 (Pyridine-like): Inductively withdraws electron density, further activating the ring.

Pathway Visualization (Graphviz)

The following diagram illustrates the bifurcation of reactivity based on the presence of water.

G cluster_0 Anhydrous Basic Conditions (Desired SNAr) cluster_1 Aqueous/Wet Basic Conditions (Parasitic Hydrolysis) Start 4-Chloro-2-methyl- 1,7-naphthyridine Nu Nucleophile (Nu-) (Alkoxide, Amine, Thiol) Start->Nu  Path A OH Hydroxide (OH-) (or wet solvent) Start->OH  Path B Product 4-Substituted-2-methyl- 1,7-naphthyridine Nu->Product  Displacement Intermediate Meisenheimer Complex OH->Intermediate Lactam 2-Methyl-1,7-naphthyridin- 4(1H)-one (Lactam) Intermediate->Lactam  -Cl⁻  Tautomerization

Caption: Figure 1. Divergent reactivity pathways. Path A represents the desired substitution. Path B represents the irreversible hydrolysis to the polar lactam species.

Module 2: Critical Stability Data & Troubleshooting

Scenario A: The "Disappearing" Compound

Symptom: You treated the starting material with a base (e.g.,


, 

, or an amine) in a solvent that was not strictly anhydrous. The starting material is gone, but the organic extract is clean (empty).

Diagnosis: Hydrolysis to the Lactam. Under aqueous basic conditions, the chloride is displaced by hydroxide. The resulting 4-hydroxy compound instantly tautomerizes to the 2-methyl-1,7-naphthyridin-4(1H)-one .

  • Solubility Shift: This lactam is highly polar and often amphoteric. In a basic workup (pH > 10), it exists as the naphthyridinolate anion and stays in the aqueous layer . It will not extract into DCM or EtOAc.

Corrective Protocol:

  • Check the Aqueous Layer: Do not discard your aqueous waste. Acidify a small aliquot to pH ~6-7. If a precipitate forms or the solution turns cloudy, your product is there.

  • Recovery: Neutralize the aqueous phase to its isoelectric point (typically pH 6-8) and extract with a polar solvent mixture (e.g., CHCl3/IPA 3:1) or filter the precipitate.

Scenario B: Multiple Spots / Black Tar

Symptom: Reaction turns dark; TLC shows streaking.

Diagnosis: Ring Opening or Polymerization. While less common than hydrolysis, extreme basic conditions (e.g., heating with strong hydroxide >100°C) can attack the C2 or C8a positions, leading to ring opening of the pyridine rings.

Corrective Protocol:

  • Lower Temperature:

    
     on this system is facile. It often proceeds at RT or mild heating (40-60°C).
    
  • Switch Bases: Move from hydroxide (

    
    ) to non-nucleophilic bases (DIPEA, 
    
    
    
    ) or strictly anhydrous alkoxides.

Module 3: Experimental Best Practices

To ensure reproducibility, follow these specific handling requirements.

VariableRecommendationScientific Rationale
Solvent Quality Anhydrous (<50 ppm water) Water competes with your nucleophile. The rate of hydrolysis (

) can exceed the rate of substitution (

) if the nucleophile is bulky.
Base Selection

or NaH
Cesium carbonate in DMF/DMSO is ideal for weak nucleophiles. NaH is preferred for alcohols to generate the alkoxide before adding the substrate.
Temperature 0°C

RT
Start cold. The activation energy for displacement at C4 is low. High heat promotes degradation.
Monitoring LCMS (Acidic Mobile Phase) TLC is misleading for the hydrolysis product (stays at baseline). LCMS will show the mass of the hydroxy/lactam (M-Cl+OH).
Standardized Protocol (Self-Validating)
  • Activation: Dissolve Nucleophile (1.1 equiv) in anhydrous DMF. Add NaH (1.2 equiv) at 0°C. Stir 15 min to ensure

    
     evolution ceases (Validation: Bubbling stops).
    
  • Addition: Add 4-chloro-2-methyl-1,7-naphthyridine (1.0 equiv) as a solution in DMF dropwise.

  • Reaction: Warm to RT. Monitor by LCMS at 30 min.

    • Checkpoint: If SM remains, heat to 50°C. Do not exceed 80°C unless necessary.

  • Quench: Pour into saturated

    
      (buffered quench prevents basic hydrolysis during workup).
    

FAQs: Researcher to Researcher

Q: Can I use ethanol/methanol as a solvent with hydroxide bases? A: Only if you want the ether product. In MeOH with NaOH, the methoxide ion (


) is generated and will displace the chloride to form 4-methoxy-2-methyl-1,7-naphthyridine. If you intend to keep the chloride or substitute with an amine, avoid alcoholic solvents with strong bases.

Q: I see a mass of [M-18] on LCMS. What is this? A: This is likely not [M-18]. In these systems, look for [M-35+17] (Cl


 OH). The hydrolysis product (Mass ~160) often ionizes poorly or forms dimers. Ensure you are not mistaking the lactam for a fragmentation artifact.

Q: Is the 2-methyl group reactive? A: Yes, but significantly less than the 4-Cl. The 2-methyl protons are acidic (


) due to resonance with N1. Strong bases like LDA or n-BuLi will deprotonate here, leading to C-alkylation side products. Avoid organolithiums if you only intend to do 

at the chloride.

References

  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell: Chichester, U.K., 2010.
  • Lowe, P. A. "The Chemistry of Naphthyridines." Comprehensive Heterocyclic Chemistry, Vol. 2, Pergamon Press, 1984.
  • Brown, D. J. The Naphthyridines; The Chemistry of Heterocyclic Compounds, Vol. 63; Wiley-Interscience: New York, 2008. (Authoritative text on synthesis and hydrolysis rates).

  • Litvinov, V. P. "Structure, physicochemical properties, and reactivity of naphthyridines." Russian Chemical Reviews2004, 73, 637. (Review covering tautomerism of hydroxy-naphthyridines).
Optimization

Technical Support Center: Recrystallization of 4-chloro-2-methyl-1,7-naphthyridine

Introduction This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the recrystallization of 4-chloro-2-methyl-1,7-naphthyridine. The question-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the recrystallization of 4-chloro-2-methyl-1,7-naphthyridine. The question-and-answer format is designed to directly address common challenges and provide scientifically grounded solutions to facilitate the efficient purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key principles for selecting a recrystallization solvent for 4-chloro-2-methyl-1,7-naphthyridine?

A1: The ideal recrystallization solvent is one in which 4-chloro-2-methyl-1,7-naphthyridine exhibits high solubility at elevated temperatures and low solubility at room temperature or below.[1][2] This differential solubility is the driving force for crystal formation upon cooling. Additionally, the solvent should not react with the compound and should be easily removable from the purified crystals. Given the structure of 4-chloro-2-methyl-1,7-naphthyridine (a moderately polar, aromatic heterocyclic compound), a range of organic solvents should be considered.

Q2: Which single solvents are promising candidates for the recrystallization of 4-chloro-2-methyl-1,7-naphthyridine?

A2: Based on the polarity of the target compound and common practices for similar heterocyclic molecules, the following single solvents are recommended for initial screening:

  • Ethanol: Often a good starting point for moderately polar compounds and has been used for the recrystallization of other chloro-substituted nitrogen heterocycles.[3][4]

  • Isopropanol (IPA): Similar to ethanol but can offer different solubility characteristics.

  • Acetonitrile: A polar aprotic solvent that can be effective for compounds that are either too soluble or insoluble in alcohols.[5]

  • Ethyl Acetate: A moderately polar solvent that can be a good choice.

  • Toluene: A non-polar aromatic solvent that can be effective, especially for compounds with aromatic character.[5]

Q3: When should a two-solvent system be used, and what are some potential combinations?

A3: A two-solvent system is ideal when no single solvent provides the desired solubility profile.[6] The process involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point).[6][7]

Recommended Solvent Pairs:

"Good" Solvent (High Solubility)"Poor" Solvent (Low Solubility)Rationale & Considerations
Dichloromethane (DCM)Hexane or HeptaneA common and effective pair for a wide range of compounds. Use caution with heating DCM due to its low boiling point.[8]
Ethyl AcetateHexane or HeptaneA versatile combination for compounds of intermediate polarity.[3][5]
AcetoneWaterSuitable for more polar compounds.[5] The polarity of the naphthyridine ring may make this a viable option.
EthanolWaterA classic combination for many organic compounds.[5]
Tetrahydrofuran (THF)Hexane or HeptaneAnother effective pairing for compounds of intermediate polarity.[3]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization Screening
  • Place approximately 20 mg of crude 4-chloro-2-methyl-1,7-naphthyridine into a small test tube.

  • Add the chosen solvent dropwise while gently warming and agitating the mixture until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, gently scratch the inside of the test tube with a glass rod to induce crystallization.[2]

  • If crystals still do not form, place the test tube in an ice bath for 15-20 minutes.

  • Evaluate the quantity and quality of the crystals formed to determine the suitability of the solvent.

Protocol 2: Two-Solvent Recrystallization
  • In an Erlenmeyer flask, dissolve the crude 4-chloro-2-methyl-1,7-naphthyridine in a minimal amount of the hot "good" solvent.

  • While keeping the solution hot, add the "poor" solvent dropwise with swirling until a persistent cloudiness is observed.

  • Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent or a cold mixture of the two solvents.[2][6]

Troubleshooting Guide

Issue 1: The compound "oils out" instead of crystallizing.
  • Cause: The compound's solubility is too high in the chosen solvent, or the solution is cooling too rapidly. Oiling out can also occur if the melting point of the solid is lower than the boiling point of the solvent.

  • Solution 1: Re-heat the solution to dissolve the oil. Add a slightly larger volume of the solvent and allow it to cool more slowly.

  • Solution 2: If using a single solvent, try a more non-polar solvent or switch to a two-solvent system.

  • Solution 3: In a two-solvent system, add more of the "good" solvent to the heated mixture before cooling.

Issue 2: No crystals form, even after cooling in an ice bath.
  • Cause: The solution is not saturated, meaning too much solvent was used.

  • Solution 1: Boil off some of the solvent to increase the concentration of the compound and then attempt to cool again.

  • Solution 2: Add a "seed crystal" (a tiny crystal from a previous successful crystallization) to provide a nucleation site.[1]

  • Solution 3: If using a two-solvent system, add more of the "poor" solvent to the point of cloudiness.

Issue 3: Crystal formation is very rapid, resulting in a fine powder.
  • Cause: The solution is supersaturated, and crystallization is occurring too quickly, which can trap impurities.

  • Solution 1: Use a larger volume of solvent and cool the solution more slowly. A slower cooling rate promotes the growth of larger, purer crystals.

  • Solution 2: Consider using a solvent system in which the compound is slightly more soluble.

Issue 4: Poor recovery of the purified compound.
  • Cause: The compound has significant solubility in the solvent even at low temperatures, or too much solvent was used for washing the crystals.

  • Solution 1: Ensure the solution is thoroughly chilled in an ice bath before filtration.

  • Solution 2: Minimize the amount of cold solvent used to wash the crystals during filtration.

  • Solution 3: The filtrate (mother liquor) can be concentrated by boiling off some of the solvent to obtain a second crop of crystals, which may be of slightly lower purity.[2]

Visual Guides

Recrystallization_Workflow cluster_prep Preparation cluster_single Single-Solvent Method cluster_two Two-Solvent Method cluster_end Isolation start Crude 4-chloro-2-methyl- 1,7-naphthyridine solvent_screen Perform Small-Scale Solvent Screening start->solvent_screen dissolve_single Dissolve in Minimal Hot Solvent solvent_screen->dissolve_single Good Single Solvent Found dissolve_two Dissolve in Minimal Hot 'Good' Solvent solvent_screen->dissolve_two Two Solvents Required cool_single Slowly Cool to Room Temperature dissolve_single->cool_single ice_bath_single Cool in Ice Bath cool_single->ice_bath_single filter Vacuum Filter Crystals ice_bath_single->filter add_poor Add 'Poor' Solvent to Cloud Point dissolve_two->add_poor reheat Re-heat to Clarity add_poor->reheat cool_two Slowly Cool reheat->cool_two cool_two->filter wash Wash with Cold Solvent filter->wash dry Dry Purified Product wash->dry end Pure Crystals dry->end

Caption: Recrystallization Workflow Diagram

Troubleshooting_Tree start Recrystallization Problem oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals fine_powder Fine Powder Forms start->fine_powder poor_recovery Poor Recovery start->poor_recovery oiling_out_sol1 Re-heat, add more solvent, cool slower oiling_out->oiling_out_sol1 oiling_out_sol2 Switch to a less polar solvent system oiling_out->oiling_out_sol2 no_crystals_sol1 Boil off some solvent to concentrate no_crystals->no_crystals_sol1 no_crystals_sol2 Add a seed crystal no_crystals->no_crystals_sol2 no_crystals_sol3 Scratch inner surface of the flask no_crystals->no_crystals_sol3 fine_powder_sol1 Use more solvent and cool slower fine_powder->fine_powder_sol1 fine_powder_sol2 Ensure slow, undisturbed cooling fine_powder->fine_powder_sol2 poor_recovery_sol1 Ensure thorough chilling before filtration poor_recovery->poor_recovery_sol1 poor_recovery_sol2 Minimize washing volume poor_recovery->poor_recovery_sol2 poor_recovery_sol3 Concentrate mother liquor for a second crop poor_recovery->poor_recovery_sol3

Caption: Troubleshooting Decision Tree

References

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros.
  • Chemistry LibreTexts. (2022). Recrystallization.
  • Professor Dave Explains. (2020). Recrystallization [Video]. YouTube.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.).
  • MIT OpenCourseWare. (2010). Recrystallization [Video]. YouTube.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry [Video]. YouTube.
  • Reddit. (2019). Recrystallization with two solvents. r/Chempros.

Sources

Troubleshooting

Technical Support Center: Reactivity Solutions for 4-Position Heterocycle Substitution

Ticket ID: #PYR-C4-REACTIVITY Subject: Troubleshooting Low Yields/Selectivity in 4-Position Functionalization of Pyridines & Quinolines Assigned Specialist: Senior Application Scientist, Process Chemistry Division Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-C4-REACTIVITY Subject: Troubleshooting Low Yields/Selectivity in 4-Position Functionalization of Pyridines & Quinolines Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely reading this guide because your functionalization at the 4-position of a pyridine, quinoline, or related azine is failing. This is a known "dead zone" in heterocyclic chemistry: it lacks the direct directing-group assistance of the 2-position (ortho) and is electronically distinct from the 3-position (meta).

This guide addresses the three most common failure modes:

  • Stalled

    
    :  The ring is not electrophilic enough.
    
  • Catalyst Poisoning (Cross-Coupling): The nitrogen lone pair shuts down your Palladium cycle.

  • Poor Regioselectivity (Radical/Minisci): The reaction favors the 2-position.

Module 1: Nucleophilic Aromatic Substitution ( )

User Complaint: "I'm trying to displace a 4-chloro group with an amine/alkoxide, but the reaction is sluggish or requires forcing conditions that degrade my substrate."

Root Cause Analysis

While the 4-position is electron-deficient relative to benzene, it is often insufficiently activated for substitution with weak nucleophiles or in neutral media. The activation energy barrier is too high because the Meisenheimer complex is not stabilized enough by the distal nitrogen.

Troubleshooting Protocol
Solution A: The "Acid-Spike" Technique (Protic Activation)

Do not run these reactions under neutral conditions. The pyridine nitrogen is a base; use this to your advantage.

  • The Fix: Add 1.0–5.0 equiv of a protic acid (HCl in Dioxane or TFA) or a Lewis Acid (

    
    ).
    
  • Mechanism: Protonation/complexation of the nitrogen converts the pyridine into a pyridinium salt. This dramatically lowers the LUMO energy, making the C4 position significantly more electrophilic (up to

    
     times faster).
    
  • Protocol Adjustment:

    • Old: 4-Cl-Pyridine + Amine + Base

      
       Heat.
      
    • New: 4-Cl-Pyridine + Amine + 1.0 equiv HCl

      
       Heat 
      
      
      
      Basic Workup.
Solution B: The Phosphonium Salt Workaround (The McNally Method)

If your substrate is valuable or the halide is unreactive, convert the C-H bond or C-OH bond into a phosphonium salt. These are "super-electrophiles."

  • Reference: Science2016 , 351, 241; J. Am. Chem. Soc.2016 , 138, 13830.

  • Workflow:

    • Activate Pyridine with

      
       and Triphenylphosphine (
      
      
      
      ).
    • Isolate the C4-Phosphonium salt (stable solid).

    • React with nucleophile (mild conditions).[1]

Decision Matrix: Optimization

SNAr_Troubleshooting Start S_NAr Stalled at C4 CheckLG Check Leaving Group Start->CheckLG IsFluoro Is it Fluorine? CheckLG->IsFluoro SwitchF Switch Cl/Br to F (Halex Reaction) IsFluoro->SwitchF No (It's Cl/Br) AcidCheck Can Substrate tolerate Acid? IsFluoro->AcidCheck Yes (It's F) AddAcid Add 1.0 equiv HCl or TFA (Protic Activation) AcidCheck->AddAcid Yes McNally Use McNally Phosphonium Activation (Tf2O/PPh3) AcidCheck->McNally No (Acid Sensitive)

Figure 1: Decision tree for activating sluggish nucleophilic substitutions on pyridine rings.

Module 2: Cross-Coupling (Suzuki/Buchwald)

User Complaint: "My Suzuki coupling works on phenyl chloride but fails on 4-chloropyridine. I see starting material and black Pd precipitate."

Root Cause Analysis
  • Catalyst Poisoning: The pyridine nitrogen coordinates to the Pd(II) center, displacing the phosphine ligand and forming an inactive "Pd-Pyridine" complex.

  • Oxidative Addition: 4-Chloropyridines are electron-deficient, which actually helps oxidative addition, but the poisoning effect overrides this.

Troubleshooting Protocol
The "Bulky Ligand" Imperative

You must use ligands that are sterically bulky enough to prevent the pyridine nitrogen from binding to the Palladium.

Ligand ClassRecommended LigandWhy it works
Biaryl Phosphines XPhos or tBuXPhos The lower dialkylphosphine ring is bulky; the upper ring prevents

-coordination.
NHC Complexes Pd-PEPPSI-IPr The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) scaffold is designed to shed a sacrificial pyridine ligand and then prevent substrate coordination via the massive NHC wingtips.
Bisphosphines dppf Large bite angle, often robust for simple cases, but less active than XPhos.
Protocol: The "Pd-PEPPSI" Standard

For difficult 4-pyridyl couplings, switch to this system immediately:

  • Catalyst: Pd-PEPPSI-IPr (1–2 mol%)

  • Base:

    
     or 
    
    
    
    (Weak bases prefer mild conditions)
  • Solvent: Dioxane/Water (4:1) or Toluene/Water.

  • Temperature: 80 °C.

  • Note: Do not use

    
    . It is practically useless for hindered or coordinating heterocycles.
    

Module 3: C-H Functionalization (Minisci/Radical)

User Complaint: "I am trying to add an alkyl group via Minisci reaction. I want the 4-position, but I get a 3:1 mixture favoring the 2-position."

Root Cause Analysis

Radical additions to pyridines are governed by the stability of the intermediate radical cation and steric accessibility. The 2-position (ortho) is generally more accessible and electronically favored by the N-lone pair interaction with the incoming radical source, leading to poor C4 selectivity.

Troubleshooting Protocol
Solution: The "Blocking Group" Strategy (Baran Method)

To force C4 substitution, you must sterically and electronically block the C2 position using a removable group.

  • Reference: J. Am. Chem. Soc.[2]2021 , 143, 11927.[2]

  • The Reagent: Pyridinium salts derived from maleate .

  • Workflow:

    • Block: React native pyridine with the maleate blocking group (forms a bis-pyridinium salt).

    • Functionalize: Run the Minisci reaction (Alkyl acid + Persulfate + Ag). The bulky blocking group at Nitrogen shields the C2 positions, forcing the radical to C4.

    • Deprotect: Base treatment removes the blocking group.

Visualizing the Selectivity Switch

Minisci_Selectivity Input Native Pyridine Standard Standard Minisci (Acid/Ag/S2O8) Input->Standard Block Install Maleate Blocking Group Input->Block Result1 Mixture (C2 Major) Standard->Result1 BlockedInt Blocked Intermediate (C2 Shielded) Block->BlockedInt React Minisci Reaction BlockedInt->React Result2 C4-Alkyl Pyridine (Exclusive) React->Result2

Figure 2: Overcoming inherent C2-bias in Minisci reactions using the Blocking Group strategy.

FAQ: Rapid Fire Troubleshooting

Q: Can I use microwave irradiation to speed up C4 substitution? A: Yes, especially for


. However, for Pd-catalyzed reactions, microwaves often accelerate catalyst decomposition (Pd black formation) faster than the product formation if the catalyst system isn't robust. Use conventional heating for Buchwald couplings unless using Pd-PEPPSI.

Q: My 4-chloropyridine starting material is turning black on the shelf. Is it bad? A: 4-chloropyridine free base is unstable and self-polymerizes (intermolecular


). Always  store it as the HCl salt. Free base it immediately before use, or use the HCl salt directly in the reaction and add an extra equivalent of base.

Q: I need to install a C4-Boron species. Is 4-pyridyl boronic acid stable? A: No. Pyridyl boronic acids are prone to protodeboronation. Use MIDA boronates or Pinacol esters (though even Pin esters can be unstable). MIDA boronates are the gold standard for storing 4-pyridyl boron species.

References

  • McNally, A., et al. "Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts." Journal of the American Chemical Society, vol. 138, no. 42, 2016, pp. 13830–13833. Link

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Cross-Coupling of Sterically Hindered Biaryls." Chemistry – A European Journal, vol. 12, no. 18, 2006, pp. 4749–4755. Link

  • Baran, P. S., et al. "Practical and Regioselective Synthesis of C4-Alkylated Pyridines."[2] Journal of the American Chemical Society, vol. 143, no.[2] 31, 2021, pp. 11927–11933.[2] Link[3]

  • Lundgren, R. J., & Stradiotto, M. "Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design."[4] Chemistry – A European Journal, vol. 18, no. 32, 2012, pp. 9758–9769.[4] Link

  • Walsh, K., et al. "Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution." ChemSusChem, vol. 6, no. 8, 2013, pp. 1455–1460. Link

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Spectrum Analysis of 4-Chloro-2-methyl-1,7-naphthyridine

Executive Summary & Strategic Importance The 1,7-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors, antimala...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 1,7-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors, antimalarials (e.g., Pyronaridine analogs), and antibacterial agents. The 4-chloro derivative, 4-Chloro-2-methyl-1,7-naphthyridine , is a critical electrophilic intermediate.[1] Its value lies in the C4-chlorine atom, which is highly activated for nucleophilic aromatic substitution (


), allowing the rapid library generation of 4-amino or 4-alkoxy derivatives.[1]

This guide provides a definitive technical analysis of the 1H NMR spectrum of this compound. Unlike standard database entries, we focus on comparative diagnostics —distinguishing the product from its synthetic precursor (the 4-hydroxy tautomer) and its regioisomers—to ensure structural integrity during scale-up.

Synthetic Context & Structural Logic[2][3]

To interpret the NMR spectrum, one must understand the proton environment created by the synthesis. The standard route involves the chlorination of 2-methyl-1,7-naphthyridin-4-ol (often existing as the 4-pyridone tautomer) using phosphorus oxychloride (


).[1]
Comparison Workflow: Precursor vs. Product

The transformation induces a drastic change in the electronic environment of the "A-ring" (containing N1), specifically affecting the proton at position 3 (H3).

Synthesis cluster_0 Precursor (Tautomeric Equilibrium) cluster_1 Target Product Precursor 2-Methyl-1,7-naphthyridin-4(1H)-one (Lactam Form) High Polarity Product 4-Chloro-2-methyl-1,7-naphthyridine (Aromatic Form) Lipophilic Precursor->Product POCl3, Reflux -HCl, -PO2Cl Change1 Loss of NH/OH signal (>11 ppm) Precursor->Change1 Change2 H3 Deshielding (~6.2 ppm -> ~7.5 ppm) Precursor->Change2

Figure 1: Synthetic transformation and anticipated spectral shifts. The aromatization of the ring upon chlorination is the key driver for chemical shift changes.

Experimental Protocol: High-Resolution NMR

For unambiguous assignment, adherence to a strict sample preparation protocol is required to prevent aggregation-induced broadening, common in planar heteroaromatics.

Sample Preparation[4][5]
  • Solvent: Chloroform-d (

    
    ) is preferred for the 4-chloro derivative due to its lipophilicity.[1] Use DMSO-
    
    
    
    only if solubility issues arise or to visualize exchangeable protons in precursors.
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    
  • Temperature: 298 K.

Acquisition Parameters[2]
  • Pulse Sequence: Standard zg30 (30° pulse angle) to ensure accurate integration.

  • Relaxation Delay (D1):

    
     2.0 seconds (essential for accurate integration of the isolated H8 and H3 singlets).
    
  • Scans: 16–64 scans (sufficient for >95% purity).

Spectral Analysis & Assignment

The 1,7-naphthyridine system consists of two fused pyridine rings. The numbering places nitrogen atoms at positions 1 and 7.

Structure:

  • Ring A (N1): Substituents at C2 (

    
    ) and C4 (
    
    
    
    ). Proton at C3.
  • Ring B (N7): Protons at C5, C6, C8.

Chemical Shift Data (CDCl3, 400 MHz)
PositionTypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
H-8 Ar-H9.45 Singlet (s)-Most Deshielded. Alpha to N7 and bridgehead.[1] Isolated.
H-6 Ar-H8.62 Doublet (d)5.8Alpha to N7.[1] Couples with H5.
H-5 Ar-H7.95 Doublet (d)5.8Beta to N7.[1] Peri-position to Cl (deshielding influence).
H-3 Ar-H7.52 Singlet (s)-Diagnostic Peak. Isolated between Me and Cl.
2-Me

2.78 Singlet (s)-Deshielded by aromatic ring current.[1]

Note: Chemical shifts are estimates based on substituent increment calculations for naphthyridines and analogous experimental data from 1,6- and 1,8-naphthyridine derivatives.[1]

Detailed Mechanistic Assignment
  • The H-8 Singlet (

    
     9.45):  This proton is unique. It is located between the N7 nitrogen and the ring fusion (C8a). The combined electron-withdrawing effect of the nitrogen and the aromatic current makes this the most downfield signal. Its lack of vicinal neighbors results in a sharp singlet.
    
  • The H-5/H-6 Couple (

    
     7.95 / 8.62):  These protons reside on the unsubstituted ring.[1] They display a characteristic AX or AB spin system (depending on field strength). H-6 is alpha to the nitrogen (downfield), while H-5 is beta.[1] The coupling constant (
    
    
    
    Hz) is typical for pyridine vicinal protons.
  • The H-3 Singlet (

    
     7.52):  In the 4-chloro derivative, the ring is fully aromatic. H-3 is flanked by the 2-methyl group and the 4-chlorine.[1] While Chlorine is electronegative (inductive withdrawal), it is also a resonance donor. However, the restoration of aromaticity compared to the pyridone precursor moves this peak significantly downfield (from ~6.2 ppm to ~7.5 ppm).
    

Comparative Analysis: Alternatives & Isomers

This section objectively compares the target spectrum with its most common "alternatives"—the starting material and the regioisomer.

Product vs. Precursor (Validation of Synthesis)

The conversion of the 4-hydroxy (pyridone) intermediate to the 4-chloro product is best monitored by the H-3 proton .[1]

FeaturePrecursor (4-Pyridone form)Product (4-Chloro)Diagnostic Value
H-3 Shift

6.1 – 6.4 ppm

7.4 – 7.6 ppm
Primary Indicator. >1 ppm downfield shift confirms aromatization.[1]
NH / OH Broad singlet > 11 ppmAbsent Confirms loss of H-bond donor.[1]
Solubility Poor in

, requires DMSO
Good in

Physical property check.
Product vs. Isomer (1,6-Naphthyridine)

Regioselectivity issues can yield the 1,6-naphthyridine isomer.[1] NMR distinguishes these purely by coupling patterns .

  • 1,7-Naphthyridine (Target):

    • Ring B has protons at 5, 6, 8.

    • Pattern: One Singlet (H8) + Two Doublets (H5, H6).

  • 1,6-Naphthyridine (Isomer):

    • Ring B (N at 6) has protons at 5, 7, 8.

    • Pattern: One Singlet (H5, at bridgehead) + Two Doublets (H7, H8).

    • Differentiation: In 1,6-naphthyridine, the singlet (H5) is often more shielded (

      
       ~8.0-8.5) compared to the H8 singlet in 1,7-naphthyridine (
      
      
      
      > 9.0) because H8 in the 1,7-isomer is flanked by Nitrogen and the bridgehead, whereas H5 in the 1,6-isomer is only at the bridgehead.

Troubleshooting & Self-Validation

Use this logic gate to validate your spectrum:

Validation Start Acquire 1H NMR (CDCl3) CheckMe Is Methyl singlet present at ~2.7-2.8 ppm? Start->CheckMe CheckH3 Is H-3 a sharp singlet at ~7.5 ppm? CheckMe->CheckH3 Yes ResultFail1 Check Precursor (Did reaction complete?) CheckMe->ResultFail1 No (Shifted/Absent) CheckPattern Are remaining aromatics 1 Singlet + 2 Doublets? CheckH3->CheckPattern Yes CheckH3->ResultFail1 No (Upfield <6.5ppm) ResultOk VALID STRUCTURE: 4-Chloro-2-methyl-1,7-naphthyridine CheckPattern->ResultOk Yes ResultFail2 Check Isomer (1,6-naphthyridine?) CheckPattern->ResultFail2 No (Coupling Mismatch)

Figure 2: Step-by-step logic flow for structural confirmation.

References

  • Paudler, W. W., & Kress, T. J. (1966). Naphthyridine Chemistry.[2][3][4][5][6][7][8][9] V. The Spectra and Reactivity of the 1,X-Naphthyridines. The Journal of Organic Chemistry, 31(9), 3055–3057. Link (Foundational NMR assignments for naphthyridine isomers).

  • Lowe, P. A. (1976). Heterocyclic Chemistry: 1,7-Naphthyridines. In Comprehensive Heterocyclic Chemistry. (General reference for numbering and reactivity).
  • Brown, D. J. (2002). The Naphthyridines. In The Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Detailed substituent effects).
  • ChemicalBook. (n.d.). 1,7-Naphthyridine Spectrum Data. Link (Reference for parent heterocycle shifts).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16287-97-1 (4-Chloro-1,7-naphthyridine). Link (Analogous structure data).

Sources

Comparative

Introduction: Deciphering Molecular Structure with Infrared Spectroscopy

An In-Depth Guide to the Characteristic Infrared (IR) Bands of Chloronaphthyridines for Researchers and Drug Development Professionals Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Characteristic Infrared (IR) Bands of Chloronaphthyridines for Researchers and Drug Development Professionals

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule absorbs IR radiation, its bonds stretch, bend, and vibrate in characteristic ways. These absorptions occur at specific frequencies, which are recorded in an IR spectrum, providing a unique "molecular fingerprint." For researchers in medicinal chemistry and drug development, IR spectroscopy is an indispensable tool for structural elucidation, reaction monitoring, and quality control.

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, form the core of many biologically active molecules. The introduction of a chlorine atom onto this scaffold—creating a chloronaphthyridine—can significantly alter a compound's electronic properties, lipophilicity, and metabolic stability, making it a key strategy in drug design. This guide provides a detailed comparison of the characteristic IR absorption bands of chloronaphthyridines, offering insights into how the chlorine substituent and the positions of the nitrogen atoms modulate the vibrational spectrum.

The Vibrational Landscape of the Naphthyridine Core

To understand the spectrum of a chloronaphthyridine, one must first recognize the features of the parent naphthyridine ring. The spectrum is dominated by vibrations of the aromatic system, primarily C-H, C=C, and C=N bonds.

  • Aromatic C-H Stretching: Like most aromatic compounds, naphthyridines exhibit C-H stretching vibrations at frequencies just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[1][2][3] These bands are often of weak to medium intensity.

  • C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings give rise to a series of sharp, medium-to-strong absorption bands in the 1600-1400 cm⁻¹ region.[1][4] These bands are highly characteristic of the aromatic skeleton. For the parent 1,8-naphthyridine, prominent peaks can be observed in this region.[5]

  • C-H Out-of-Plane Bending (OOP): In the "fingerprint" region of the spectrum, strong absorptions between 900 cm⁻¹ and 675 cm⁻¹ arise from the out-of-plane bending of the ring C-H bonds.[1][3] The precise position of these bands is highly diagnostic of the substitution pattern on the aromatic rings.

The Spectroscopic Impact of Chlorine Substitution

The introduction of a heavy and electronegative chlorine atom onto the naphthyridine ring introduces new vibrational modes and perturbs existing ones. These changes are the key to identifying chloronaphthyridines.

The C-Cl Stretching Vibration: The Primary Indicator

The most direct evidence of chlorination is the appearance of a band corresponding to the C-Cl stretching vibration. For chlorine attached to an aromatic ring, this bond typically absorbs in the 850-550 cm⁻¹ range.[1][2][3]

  • Causality: The position of this band is determined by the mass of the chlorine atom and the strength of the C-Cl bond. Being a relatively heavy atom, chlorine's stretching frequency is lower than that of bonds involving lighter atoms (like C-H or C-O). This vibration often results in a strong, sharp absorption due to the significant change in dipole moment during the vibration.[6] It is important to note that other skeletal vibrations can also occur in this region, so this band should be considered in conjunction with other spectral evidence.[7]

Perturbations of Ring and C-H Vibrations
  • Ring Stretching Modes (1600-1400 cm⁻¹): The chlorine atom can electronically influence the ring, causing subtle shifts in the C=C and C=N stretching frequencies compared to the parent naphthyridine.

  • C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹): The pattern of C-H OOP bands is significantly altered. The number and position of these strong bands are dictated by the number of adjacent hydrogen atoms remaining on the chlorinated ring. For example, a ring with two adjacent hydrogens will show a different characteristic OOP band than a ring with three or a single isolated hydrogen. This makes the fingerprint region particularly valuable for distinguishing between different chloronaphthyridine isomers.

Comparative Analysis: Chloronaphthyridine vs. Naphthyridine

To illustrate these differences, the table below compares the expected IR bands for a representative chloronaphthyridine with its parent naphthyridine scaffold.

Vibrational ModeNaphthyridine (Parent)ChloronaphthyridineRationale for Change / Characteristic Feature
Aromatic C-H Stretch ~3100-3000 cm⁻¹ (m)~3100-3000 cm⁻¹ (m, w)Generally retained, but the number of bands may decrease due to the replacement of a C-H bond.
Ring C=C/C=N Stretch ~1600-1400 cm⁻¹ (s, m)~1600-1400 cm⁻¹ (s, m)Minor shifts in position and intensity due to the electronic effect of the chlorine substituent.
C-H Out-of-Plane Bend ~900-675 cm⁻¹ (s)~900-675 cm⁻¹ (s)Position is highly diagnostic. The specific frequency shifts according to the new substitution pattern of the remaining C-H bonds.
Aromatic C-Cl Stretch Absent~850-550 cm⁻¹ (s, m) Key diagnostic band. Its presence is the most direct evidence of successful chlorination.[1][6]

Intensity abbreviations: (s) - strong, (m) - medium, (w) - weak

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

Trustworthy spectral data is foundational to accurate analysis. This protocol outlines the Attenuated Total Reflectance (ATR) method, a common and reliable technique for solid samples.

Objective: To obtain a clean, high-resolution FT-IR spectrum of a chloronaphthyridine sample.
Materials:
  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Chloronaphthyridine sample (solid, ~1-2 mg)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes (e.g., Kimwipes)

Methodology:
  • Prepare the ATR Crystal:

    • Ensure the ATR crystal surface is clean. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface.

    • Allow the solvent to fully evaporate.

  • Acquire a Background Spectrum:

    • With the clean, empty ATR accessory in place, run a background scan.

    • Causality: This step is critical as it measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic signals. The spectrometer will then subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample itself.

  • Apply the Sample:

    • Place a small amount (~1-2 mg) of the solid chloronaphthyridine sample directly onto the center of the ATR crystal.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal.

    • Causality: Good contact is essential for the IR beam (evanescent wave) to penetrate the sample adequately, resulting in a strong, high-quality spectrum. Insufficient contact leads to weak and distorted signals.

  • Acquire the Sample Spectrum:

    • Initiate the sample scan. A typical scan collects 16 to 32 co-added scans at a resolution of 4 cm⁻¹.

    • Causality: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum where weak bands are more easily distinguished.

  • Process and Analyze the Data:

    • After the scan is complete, the software will automatically perform the background subtraction.

    • Use the software tools to label the peak frequencies (in cm⁻¹) of the significant absorption bands.

    • Compare the obtained peak positions with the expected values outlined in the comparative table above to confirm the presence of the chloronaphthyridine structure.

  • Clean Up:

    • Retract the press arm and carefully remove the sample powder with a dry, lint-free wipe.

    • Perform a final cleaning of the crystal with a solvent-moistened wipe as in Step 1 to prepare for the next sample.

Visualizing Structure and Workflow

Diagrams can simplify complex information, providing an at-a-glance understanding of molecular structures and analytical processes.

Caption: Molecular structure of 2-chloro-1,8-naphthyridine.

Figure 2: Proposed FT-IR Analysis Workflow A 1. Clean ATR Crystal B 2. Acquire Background Spectrum (Measures H₂O, CO₂) A->B C 3. Apply Sample to Crystal (Ensure good contact) B->C D 4. Acquire Sample Spectrum (Co-add 16-32 scans) C->D E 5. Automated Background Subtraction D->E F 6. Peak Identification & Analysis E->F G 7. Compare to Reference Data F->G H 8. Clean ATR Crystal G->H

Caption: Standard workflow for sample analysis using FT-IR with an ATR accessory.

Conclusion

The infrared spectrum of a chloronaphthyridine is a rich source of structural information. While it shares general features with its parent naphthyridine core, such as aromatic C-H and ring stretching vibrations, it is distinguished by several key features. The definitive evidence is the appearance of a strong C-Cl stretching band in the 850-550 cm⁻¹ region. Furthermore, the substitution pattern of the remaining C-H bonds creates a unique and diagnostic fingerprint of C-H out-of-plane bending bands between 900-675 cm⁻¹. By carefully analyzing these characteristic regions in comparison with reference spectra and known vibrational frequencies, researchers can confidently confirm the identity and substitution pattern of chloronaphthyridine derivatives, facilitating the advancement of drug discovery and development projects.

References

  • Mihai, O., et al. (2018). Chemical composition of aromatic halogenated derivatives determined by IR spectroscopy. International Journal of Chemical Science.
  • LibreTexts Chemistry. (2021). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Palmer, M. H. (1998). Molecular Vibrations of Pteridine and Two Symmetric Tetraazanaphthalenes. The Journal of Physical Chemistry A, 102(31), 6234–6244. Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry.
  • LibreTexts Chemistry. (2020). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Bristol. (n.d.). Determining the Normal Modes of Vibration.
  • ResearchGate. (2015). Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. Retrieved from [Link]

  • Semantic Scholar. (2016). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Retrieved from [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

Sources

Validation

Publish Comparison Guide: Mass Spectrometry Fragmentation of 1,7-Naphthyridines

This guide details the mass spectrometry fragmentation pattern of 1,7-naphthyridines, designed for researchers requiring high-fidelity structural elucidation. Executive Summary & Core Directive Objective: To provide an a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation pattern of 1,7-naphthyridines, designed for researchers requiring high-fidelity structural elucidation.

Executive Summary & Core Directive

Objective: To provide an authoritative technical analysis of the electron ionization (EI) fragmentation pathways of 1,7-naphthyridine, distinguishing it from its structural isomers (1,5-, 1,6-, 1,8-, 2,6-, and 2,7-naphthyridines).

The Challenge: All naphthyridine isomers share the same molecular formula (


, MW 130.15) and exhibit nearly identical mass spectral fingerprints (primary ions at m/z 130, 103, and 76). Differentiation requires a precise understanding of relative ion abundances , metastable peak analysis , and retention time indexing .

Key Finding: The fragmentation of 1,7-naphthyridine is dominated by the sequential loss of two hydrogen cyanide (HCN) molecules. Unlike quinoline (which loses HCN then


), 1,7-naphthyridine favors a "double HCN" elimination pathway due to the presence of nitrogen atoms in both rings.

Comparative Analysis: 1,7-Naphthyridine vs. Isomers

The following table synthesizes representative EI-MS data. While m/z values are identical across isomers, the Relative Abundance (RA) of the


 ion serves as a diagnostic indicator when coupled with chromatographic data.
Table 1: Comparative Mass Spectral Fingerprint (70 eV EI)
Feature1,7-Naphthyridine 1,5-Naphthyridine 1,6-Naphthyridine 1,8-Naphthyridine Quinoline (Ref)
Molecular Ion (

)
m/z 130 (100%) m/z 130 (100%)m/z 130 (100%)m/z 130 (100%)m/z 129 (100%)
Primary Fragment (

)
m/z 103 (~65-75%) m/z 103 (~50-60%)m/z 103 (~60-70%)m/z 103 (~80-90%)m/z 102 (20%)
Secondary Fragment (

)
m/z 76 (~30-40%) m/z 76 (~25-35%)m/z 76 (~30-40%)m/z 76 (~40-50%)m/z 76 (15%)
Diagnostic Pathway Sequential HCN lossSequential HCN lossSequential HCN lossSequential HCN lossHCN then

Differentiation Factor High stability of m/z 103; requires RT or MS/MS for definitive ID.Lower m/z 103 abundance relative to 1,8-isomer.Intermediate profile; difficult to distinguish from 1,7 without standards.Highest abundance of m/z 103 due to proximity of N atoms.Different MW (129); distinct fragmentation.

Note: Relative abundances are instrument-dependent. Values represent consensus ranges from NIST and literature sources.

Mechanistic Deep Dive: Fragmentation Pathways

The fragmentation of 1,7-naphthyridine is governed by the high stability of the aromatic system, which resists ring opening until high internal energies are reached.

Primary Pathway: Sequential HCN Elimination
  • Ionization: The molecule loses an electron to form the radical cation

    
     (m/z 130). The charge is delocalized but preferentially resides on the nitrogen atoms.
    
  • First HCN Loss (m/z 130

    
     103):  The molecular ion undergoes skeletal rearrangement. A carbon-nitrogen bond cleaves, followed by hydrogen migration, expelling a neutral HCN molecule (27 Da). This yields a cationic species at m/z 103 (
    
    
    
    ), likely a pyrido-benzyne or cyanophenyl cation.
  • Second HCN Loss (m/z 103

    
     76):  The m/z 103 ion retains one nitrogen atom. It undergoes a second elimination of HCN, resulting in the benzyne radical cation (
    
    
    
    ) at m/z 76.
  • Terminal Fragmentation: The m/z 76 ion further degrades via loss of acetylene (

    
    , 26 Da) to m/z 50 (
    
    
    
    ).
Visualization of Signaling Pathway

Fragmentation M_Ion Molecular Ion (M+.) m/z 130 [C8H6N2]+. Frag_103 Fragment Ion m/z 103 [C7H5N]+. M_Ion->Frag_103 - HCN (27 Da) Primary Pathway Frag_104 Minor Fragment m/z 104 M_Ion->Frag_104 - C2H2 (26 Da) (Minor) Frag_76 Benzyne Cation m/z 76 [C6H4]+. Frag_103->Frag_76 - HCN (27 Da) Secondary Pathway Frag_50 Fragment Ion m/z 50 [C4H2]+. Frag_76->Frag_50 - C2H2 (26 Da)

Caption: Stepwise electron ionization fragmentation pathway of 1,7-naphthyridine showing sequential loss of HCN.

Experimental Protocol: Self-Validating Analysis

To reliably distinguish 1,7-naphthyridine from its isomers, a standardized GC-MS protocol with a System Suitability Test (SST) is required.

Methodology: GC-EI-MS

1. Sample Preparation:

  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol.

  • Concentration: Dilute to 10 µg/mL to prevent detector saturation (which distorts isotope ratios).

2. Instrument Conditions:

  • Inlet: Split mode (20:1), 250°C.

  • Column: DB-5ms or equivalent (30 m × 0.25 mm × 0.25 µm). Isomers are best separated on a 5% phenyl phase.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 10°C/min to 200°C.

    • Ramp: 25°C/min to 300°C (hold 3 min).

  • MS Source: Electron Ionization (EI) at 70 eV . Source temp: 230°C. Quadrupole temp: 150°C.

3. Self-Validation (SST):

  • Isomer Resolution Check: Inject a mixed standard containing 1,5-, 1,6-, and 1,7-naphthyridine.

  • Acceptance Criteria:

    • Baseline resolution (

      
      ) between isomers.
      
    • 1,7-Naphthyridine should elute between 1,6- and 1,8- isomers (polarity dependent).

    • Mass assignment accuracy < 0.2 amu.

4. Data Interpretation Logic:

  • Step 1: Confirm Parent Ion at m/z 130.

  • Step 2: Check for [M-1] (m/z 129). If intense, suspect Quinoline/Isoquinoline (MW 129) contamination or misidentification.

  • Step 3: Calculate Ratio

    
    .
    
    • If

      
      , suspect 1,8-naphthyridine.
      
    • If

      
      , consistent with 1,7-naphthyridine.
      
  • Step 4: Verify Retention Time against the SST standard.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 1,7-Naphthyridine. National Institute of Standards and Technology.[1][2] [Link]

  • Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry. VIII. The Mass Spectra of the 1,X-Naphthyridines. Journal of Organic Chemistry, 32(8), 2616–2619. [Link]

  • Brown, E. V. (1957). The Chemistry of the Naphthyridines. Journal of Organic Chemistry, 22(10), 1253–1255. [Link]

  • Porter, Q. N., & Baldas, J. (1971). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.

Sources

Comparative

Comparative Reactivity Guide: 4-Chloro-1,7-Naphthyridine vs. 4-Chloro-1,5-Naphthyridine

Executive Summary: The Symmetry Factor For medicinal chemists designing kinase inhibitors or bioisosteres of quinoline, the choice between 1,7-naphthyridine and 1,5-naphthyridine scaffolds is rarely arbitrary. It is a de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Symmetry Factor

For medicinal chemists designing kinase inhibitors or bioisosteres of quinoline, the choice between 1,7-naphthyridine and 1,5-naphthyridine scaffolds is rarely arbitrary. It is a decision dictated by symmetry and regiochemical control .[1]

  • 4-Chloro-1,5-naphthyridine is a

    
    -symmetric scaffold.[1] Its reactivity is predictable, and the 4- and 8-positions are equivalent until the first substitution occurs. It is an ideal scaffold for bis-dentate ligands or symmetric inhibitors (e.g., ALK5 inhibitors).[1]
    
  • 4-Chloro-1,7-naphthyridine is asymmetric and electronically polarized.[1] The presence of the N7 nitrogen creates a distinct reactivity gradient. While the 4-position is reactive, it is electronically distinct from the 8-position (which is significantly more electrophilic). This scaffold is "privileged" for Type II kinase inhibitors (e.g., c-Met, PIP4K2A) but requires stricter regiochemical control during synthesis.

The Bottom Line: Choose the 1,5-isomer for stability and symmetric functionalization. Choose the 1,7-isomer to exploit differential electronic vectors for solubility improvement and specific binding pocket interactions, provided you can manage the competing reactivity at C8.

Electronic Landscape & Reactivity Theory

To understand the experimental differences, we must visualize the electronic activation provided by the distal nitrogen atoms.

Orbital Interactions and Activation

In nucleophilic aromatic substitution (


), the rate-determining step is the formation of the Meisenheimer complex. The stability of this anionic intermediate depends on the ability of the ring nitrogens to delocalize the negative charge.
  • 1,5-Naphthyridine (4-Cl): The leaving group at C4 is

    
     to N1 and effectively para-like to N5 across the fused system. This allows for strong resonance stabilization of the incoming nucleophile's negative charge by both nitrogens.[1]
    
  • 1,7-Naphthyridine (4-Cl): The leaving group at C4 is

    
     to N1, but the distal N7 is in a meta-like relationship relative to C4. Consequently, N7 provides inductive electron withdrawal (-I effect) but offers less resonance stabilization for a nucleophilic attack at C4 compared to the 1,5-isomer.
    

Theoretical Conclusion: 4-Chloro-1,5-naphthyridine is intrinsically more reactive toward


 at the C4 position than 4-chloro-1,7-naphthyridine. 
Visualization of Resonance Pathways

G cluster_15 1,5-Naphthyridine Activation (High Reactivity) cluster_17 1,7-Naphthyridine Activation (Moderate Reactivity) N15 1,5-Naphthyridine (Symmetric) TS15 Meisenheimer Complex (Stabilized by N1 & N5) N15->TS15 + Nucleophile (Fast) Prod15 Product (C4 Substituted) TS15->Prod15 - Cl⁻ note15 N5 is para-like to C4 Strong Resonance TS15->note15 N17 1,7-Naphthyridine (Asymmetric) TS17 Meisenheimer Complex (Stabilized by N1 only) N17->TS17 + Nucleophile (Slower) Prod17 Product (C4 Substituted) TS17->Prod17 - Cl⁻ note17 N7 is meta-like to C4 Inductive Effect Only TS17->note17

Figure 1: Comparative activation pathways. The green arrows indicate the kinetically favored pathway of the 1,5-isomer due to dual-nitrogen resonance participation.

Head-to-Head: Experimental Performance

The following data summarizes typical reaction conditions and yields extracted from medicinal chemistry literature (e.g., J. Med. Chem., Bioorg.[1] Med. Chem. Lett.).[1]

Nucleophilic Aromatic Substitution ( )

Reaction: Displacement of 4-Cl by Aniline (Kinase Inhibitor Synthesis).[1]

Feature4-Chloro-1,5-Naphthyridine4-Chloro-1,7-Naphthyridine
Reactivity High Moderate
Typical Conditions EtOH or iPrOH, reflux, 1-2 h. No acid catalyst usually needed.[1]EtOH/DMF, reflux, 4-12 h. Often requires HCl cat.[1] or higher temp.
Yield (Avg) 85 - 95%60 - 75%
Regioselectivity N/A (Symmetric)Critical Risk: If C8 is halogenated, C8 reacts before C4.[1]
Solubility Moderate (Lipophilic, logP ~1.[1]5)High (Polar, logP ~1.1, N7 is basic)
Common Byproducts Hydrolysis to 4-hydroxy (if wet)N7-quaternization (if alkyl halides present)
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Reaction: Coupling with Phenylboronic Acid.[1]

  • 1,5-Isomer: Performs exceptionally well.[1] The electron-deficient nature of the ring facilitates rapid oxidative addition of Pd(0).

  • 1,7-Isomer: Good performance, but the basicity of N7 can poison catalysts (coordinate to Pd).

    • Optimization: Use bases like

      
       instead of carbonates, or use bulky ligands (e.g., XPhos, RuPhos) to prevent N7 coordination.
      

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Chloro-1,7-Naphthyridine

Context: Unlike the 1,5-isomer, the 1,7-isomer is often synthesized de novo to ensure correct nitrogen placement.

  • Precursor: Start with 4-hydroxy-1,7-naphthyridine-3-carboxylic acid ethyl ester (often obtained via condensation of 3-aminopyridine derivatives).[1]

  • Decarboxylation/Chlorination (One-Pot):

    • Suspend the 4-hydroxy precursor (1.0 equiv) in POCl3 (10 vol).

    • Crucial Step: Add PCl5 (1.1 equiv) to accelerate the reaction.[1]

    • Heat to reflux (105 °C) for 4 hours. Monitor by LCMS (look for M+H = 165/167).[1]

    • Workup: Evaporate excess POCl3 under reduced pressure. Pour residue onto crushed ice/NH4OH mixture (maintain pH > 8). Extract with DCM.[1]

    • Purification: Flash chromatography (DCM/MeOH 95:5).[1] The 1,7-isomer is more polar and may streak on silica; add 1% Et3N to eluent.

Protocol B: Comparative with Aniline

Use this standard protocol to benchmark reactivity in your own lab.[1]

Materials:

  • Substrate: 1.0 mmol (4-chloro-1,5-naphthyridine OR 4-chloro-1,7-naphthyridine)

  • Nucleophile: 1.1 mmol 3-chloro-4-fluoroaniline

  • Solvent: 5 mL Isopropanol (iPrOH)

  • Catalyst: 0.1 mmol HCl (4M in dioxane) - Optional for 1,5; Recommended for 1,7

Procedure:

  • Charge substrate and aniline into a microwave vial or round-bottom flask.[1]

  • Add iPrOH.[1]

  • For 1,5-Naphthyridine: Heat to 80 °C (oil bath). Reaction is typically complete in 45 minutes .[1]

  • For 1,7-Naphthyridine: Heat to 80 °C . Check HPLC at 45 mins. If conversion < 50%, increase temp to 100 °C or add HCl catalyst. Reaction typically requires 3-6 hours .[1]

  • Isolation: Cool to RT. The product often precipitates as the HCl salt.[1] Filter and wash with cold ether.[1]

Strategic Synthesis Decision Tree

Use this diagram to select the correct scaffold and synthetic route based on your target profile.

DecisionTree Start Target Molecule Design Symmetry Is the target symmetric? Start->Symmetry Yes Route: 1,5-Scaffold High Yields, Easy Workup Symmetry->Yes Use 1,5-Naphthyridine Symmetry->Yes No No Symmetry->No Solubility Is aqueous solubility critical? High Route: 1,7-Scaffold Requires careful C8 vs C4 control Solubility->High Use 1,7-Naphthyridine Solubility->High Low Low Solubility->Low Use 1,5-Naphthyridine Selectivity Regioselectivity Risk? C8 Blocked? C8 Blocked? Selectivity->C8 Blocked? C8 Open? C8 Open? Selectivity->C8 Open? Yes->Yes No->Solubility High->Selectivity C8 Blocked?->High Warning STOP: C8 will react first. Block C8 or redesign. C8 Open?->Warning

Figure 2: Decision matrix for scaffold selection. Note the "Red Flag" on C8-unsubstituted 1,7-naphthyridines.

References

  • BenchChem Technical Overview. (2025). The Biological Potential of the 1,7-Naphthyridine Scaffold: A Technical Overview.Link[1]

  • J. Med. Chem. (2004).[1][2] Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors.[2] 47(18):4494-506.[1][2] Link

  • Molecules. (2020).[1][3] Fused 1,5-Naphthyridines: Synthetic Tools and Applications.[1][4] 25(15):3508. Link

  • PubChem. (2025).[1] Compound Summary: 1,5-Naphthyridine.[1][4][5]Link[1]

  • Org. Biomol. Chem. Discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors.[6] (Note: Discusses comparative scaffold reactivity). Link

Sources

Validation

Spectroscopic Profiling of 1,7-Naphthyridine Scaffolds: A Comparative Guide

Executive Summary & Scientific Rationale The 1,7-naphthyridine scaffold represents a critical bioisostere of quinoline and isoquinoline, widely utilized in kinase inhibitors (e.g., Tpl2 inhibitors) and transition metal l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 1,7-naphthyridine scaffold represents a critical bioisostere of quinoline and isoquinoline, widely utilized in kinase inhibitors (e.g., Tpl2 inhibitors) and transition metal ligands.[1] Unlike its symmetric isomer 1,5-naphthyridine, the 1,7-isomer possesses a distinct dipole moment and asymmetric electron density distribution, resulting in unique solvatochromic behaviors.[1]

This guide provides a technical breakdown of the UV-Vis absorption spectra of 1,7-naphthyridine and its functionalized derivatives. It is designed to assist medicinal chemists and spectroscopists in validating compound purity, determining electronic transitions, and assessing metal-complexation efficiency.[1]

Fundamental Electronic Transitions

The UV-Vis spectrum of 1,7-naphthyridine is dominated by two primary electronic transitions. Understanding these is prerequisite to interpreting the spectra of complex derivatives.

  • 
     Transitions (High Intensity, UV Region): 
    
    • Range: 200–320 nm.[1]

    • Origin: Excitation of electrons from the aromatic

      
       system to antibonding 
      
      
      
      orbitals.
    • Characteristics: High molar absorptivity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ). These bands are relatively insensitive to solvent polarity but shift bathochromically (red-shift) upon extending conjugation (e.g., benzo-fusion).[1]
      
  • 
     Transitions (Low Intensity, Near-UV/Visible): 
    
    • Range: 320–380 nm (often appearing as a shoulder).[1]

    • Origin: Excitation of non-bonding lone pair electrons (on the N1 and N7 nitrogens) to the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       system.
      
    • Characteristics: Low molar absorptivity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ). These bands are highly sensitive to solvent polarity and pH.[1]
      
Diagram 1: Electronic Transition Logic & Substituent Effects

This diagram illustrates how structural modifications alter the HOMO-LUMO gap, dictating the observed spectral shifts.[1]

G Parent Parent 1,7-Naphthyridine (UV Only: <350 nm) Sub_EDG Auxochrome Addition (-NH2, -OH, -OR) Destabilizes HOMO Parent->Sub_EDG + e- Donor Sub_Conj Extended Conjugation (Benzo-fusion, Phenyl) Stabilizes LUMO Parent->Sub_Conj + Aromatic Ring Metal Metal Complexation (Ru, Os, Ir) Introduces MLCT States Parent->Metal + Metal Ion Result_Blue Hypsochromic Shift (Blue Shift) Protonation of N-lone pair Parent->Result_Blue + Acid (H+) Result_Red Bathochromic Shift (Red Shift) λ_max increases Sub_EDG->Result_Red Narrower Gap Sub_Conj->Result_Red Delocalization Metal->Result_Red Visible Abs (MLCT)

Caption: Structural modifications (auxochromes, conjugation, metal binding) generally reduce the HOMO-LUMO gap, causing a red shift, whereas protonation stabilizes the n-orbital, causing a blue shift of the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 band.

Comparative Analysis: Derivatives & Isomers

Isomeric Comparison (1,7- vs. 1,5- vs. 1,8-)

While all naphthyridines share the C8H6N2 formula, the position of nitrogen atoms dictates symmetry and dipole moments.[1]

  • 1,5-Naphthyridine: Centrosymmetric.[1] The

    
     transition is often forbidden or very weak due to symmetry rules.
    
  • 1,7-Naphthyridine: Asymmetric.[1] Shows distinct, allowed ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     transitions.
    
  • 1,8-Naphthyridine: The proximity of nitrogens creates significant lone-pair repulsion, often destabilizing the ground state and altering ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     relative to the 1,7-isomer.
    
Performance Data: Parent vs. Derivatives

The table below summarizes experimental data for the parent scaffold compared to functionalized derivatives and metal complexes.

Compound ClassKey Substituentsngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(nm)

(

)
Spectral Features
Parent Scaffold Unsubstituted 1,7-Naphthyridine251 (

), 300-310 (shoulder)
~3,000 - 5,000Resembles pyridine but red-shifted. Distinct ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

in UV.
Benzo-Fused Benzo[c][1,7]naphthyridine340 - 380> 15,000Strong bathochromic shift due to extended conjugation.[1] Often fluorescent (Green emission).[1][2]
Amino-Derivatives 8-Amino-1,7-naphthyridine330 - 360~8,000Auxochromic effect of -NH2 lone pair donating into the ring system.[1]
Metal Complex Ru(II) bis-naphthyridyl450 - 55010,000 - 14,000MLCT Band. Metal-to-Ligand Charge Transfer dominates the visible region.[1]
Acidic Form Protonated (HCl salt)245, 305VariesHypsochromic Shift of the long-wavelength shoulder (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) due to lone pair stabilization.
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Note on Solvatochromism: In polar protic solvents (Methanol, Water), the long-wavelength shoulder (


) of 1,7-naphthyridines typically undergoes a Blue Shift (Hypsochromic)  compared to non-polar solvents (Hexane, DCM). This is because the solvent forms hydrogen bonds with the nitrogen lone pairs, stabilizing the ground state more than the excited state.[1]

Validated Experimental Protocol

To ensure reproducibility and adherence to Beer-Lambert law linearity, the following protocol is recommended.

Reagents & Preparation
  • Solvent: Spectroscopic grade Acetonitrile (MeCN) or Methanol (MeOH).[1] Avoid Acetone (UV cutoff interference).[1]

  • Stock Solution: Prepare a 1.0 mM stock solution of the derivative.

  • Blank: Pure solvent from the same bottle used for solvation.

Measurement Workflow (Graphviz)

Workflow Start Start: Solid Sample Step1 1. Gravimetric Prep (1-2 mg in 10mL Volumetric Flask) Start->Step1 Step2 2. Solvation (Sonicate 5 min in MeCN/MeOH) Step1->Step2 Step3 3. Serial Dilution (Target Absorbance: 0.1 - 1.0 AU) Step2->Step3 Step4 4. Baseline Correction (Double-beam or Zero with Solvent) Step3->Step4 Step5 5. Scan (200 - 800 nm) Scan Rate: 200 nm/min Step4->Step5 Decision Abs > 1.5? Step5->Decision Dilute Dilute Sample Decision->Dilute Yes Process Process Data (Calculate Epsilon) Decision->Process No (Valid) Dilute->Step4

Caption: Step-by-step workflow for acquiring quantitative UV-Vis data. Absorbance must remain below 1.5 AU to prevent detector saturation and non-linear deviations.[1]

Critical Considerations
  • pH Sensitivity: 1,7-naphthyridines are basic.[1] Traces of acid in "aged" chloroform or unbuffered water can protonate the nitrogen, drastically altering the spectrum.[1] Recommendation: Add 1% Triethylamine to the solvent if the free base spectrum is required, or 1% TFA if the protonated form is desired.[1]

  • Aggregation: At concentrations >1 mM, planar naphthyridine derivatives (especially benzo-fused) may stack (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     stacking), causing deviations from Beer's Law. Always validate linearity by measuring at three concentrations (e.g., 10 
    
    
    
    M, 25
    
    
    M, 50
    
    
    M).

References

  • Litvinov, V. P. (2006).[1] "Advances in the Chemistry of Naphthyridines." Russian Chemical Reviews. (Comprehensive review of synthesis and properties of all 6 isomers).

  • Sae Pang, K. (2013).[1][3] "Naphthyridyl pyridine derivatives and their photophysical properties." Chulalongkorn University Theses. Link[1][3]

  • Santo, M., et al. (2003).[1][4] "Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(7), 1399-1407.[1][4] Link[1][4]

  • Matusiak, A., et al. (2024).[1] "Antimicrobial Activity of Naphthyridine Derivatives." Molecules, 29(1).[1] (Discusses biological applications and structural derivatives). Link

  • Paudler, W. W., & Kress, T. J. (1967).[1] "Naphthyridine Chemistry. V. The Spectra of Some Naphthyridines." The Journal of Organic Chemistry. (Foundational text on the parent ring spectra).

Sources

Comparative

Publish Comparison Guide: Distinguishing 1,7-Naphthyridine Isomers by NMR

Executive Summary The naphthyridine scaffold—a "diazanaphthalene" bioisostere of quinoline—is a privileged structure in kinase inhibitors and antibacterial agents. However, the synthesis of substituted naphthyridines oft...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The naphthyridine scaffold—a "diazanaphthalene" bioisostere of quinoline—is a privileged structure in kinase inhibitors and antibacterial agents. However, the synthesis of substituted naphthyridines often yields regioisomeric mixtures (e.g., 1,7- vs. 1,6-naphthyridine) due to the ambident reactivity of pyridine precursors.

Correctly assigning the 1,7-naphthyridine isomer is critical for Structure-Activity Relationship (SAR) fidelity. This guide provides a definitive, self-validating NMR protocol to distinguish 1,7-naphthyridine from its most common synthetic contaminants (1,6- and 1,5-naphthyridines) without relying solely on variable chemical shift databases.

Key Differentiator: The "Dual Singlet" Rule in


H NMR and specific bridgehead correlations in HMBC.

Structural Analysis & Numbering

To interpret the NMR data, we must first establish the IUPAC numbering and symmetry properties of the core isomers.

The Isomer Landscape
  • 1,7-Naphthyridine (Target): Asymmetric (

    
    ). Nitrogen atoms at positions 1 and 7.[1][2][3]
    
  • 1,6-Naphthyridine (Common Alternative): Asymmetric (

    
    ). Nitrogen atoms at positions 1 and 6.[1][3]
    
  • 1,5-Naphthyridine: Centrosymmetric (

    
    ). Simplified spectra due to equivalence.
    
Structural Visualization

The following diagram illustrates the atomic numbering and proton environments for the 1,7-isomer.

NaphthyridineStructure Figure 1: Connectivity of 1,7-Naphthyridine. Note the isolated protons at C2 and C8. N1 N1 C2 C2 (H) N1->C2 C3 C3 (H) C2->C3 C4 C4 (H) C3->C4 C4a C4a C4->C4a C5 C5 (H) C4a->C5 C8a C8a C4a->C8a Fusion C6 C6 (H) C5->C6 N7 N7 C6->N7 C8 C8 (H) N7->C8 C8->C8a C8a->N1

Comparative H NMR Analysis[2][4][5][6]

The most robust method for rapid differentiation is analyzing the spin systems (coupling patterns) rather than absolute chemical shifts, which vary with concentration and solvent.

The "Dual Singlet" Diagnostic

In 1,7-naphthyridine, the nitrogen arrangement creates two distinct "isolated" proton environments.

Feature1,7-Naphthyridine 1,6-Naphthyridine 1,5-Naphthyridine
Symmetry AsymmetricAsymmetricSymmetric (

)
Isolated Singlets Two (H2 and H8)One (H5)Zero (All coupled)
Spin Systems Two AX/AB systems (H3-H4 & H5-H6)One AMX system (Ring A) One AX system (Ring B)One AMX system (Repeated)
Detailed Mechanism:
  • 1,7-Naphthyridine:

    • H2: Located between N1 and C3. While technically coupled to H3 (

      
      ) and H4 (
      
      
      
      ), the N1 quadrupole and geometry often collapse this to a singlet or broad singlet.
    • H8: Located between N7 and the bridgehead C8a. It has no vicinal neighbors. It appears as a distinct singlet (usually the most deshielded proton,

      
       ppm).
      
    • Result: Spectra show two singlets and two sets of doublets.

  • 1,6-Naphthyridine:

    • Ring A (N1): H2 is vicinal to H3. H3 is vicinal to H4. This creates a coupled AMX or ABX system (d, dd, d). H2 is NOT a singlet.

    • Ring B (N6): H5 is isolated between the bridgehead and N6. It appears as one singlet .

    • Result: Spectra show only one singlet .

Coupling Constants ( )

If resolution permits, the coupling constants provide secondary validation.

  • 
     (Ring A):  ~4.0–8.0 Hz (Vicinal).
    
  • 
     (Ring A):  ~8.0 Hz (Vicinal, typically larger).
    
  • 
     (H4-H8):  < 1.0 Hz (Cross-ring couplings are rare but possible in fused systems).
    

Advanced Validation: HMBC Protocol

For unambiguous assignment, specifically when substituents block proton positions, Heteronuclear Multiple Bond Correlation (HMBC) is the "Gold Standard."

The Bridgehead Correlation Test

The connectivity of the isolated singlets to the quaternary bridgehead carbons (C4a, C8a) is definitive.

Protocol:

  • Identify the bridgehead carbons (C4a, C8a) in the

    
    C spectrum (typically weak signals, 120–150 ppm, not attached to protons in HSQC).
    
  • Run HMBC optimized for

    
     Hz.
    

The 1,7-Naphthyridine Signature:

  • H8 (Singlet): Shows a strong

    
     correlation to C4a  (the distal bridgehead) and C6 .
    
  • H2 (Singlet): Shows a strong

    
     correlation to C8a  (the distal bridgehead) and C4 .
    
  • Crucial Check: In 1,7-naphthyridine, the two singlets correlate to different bridgehead carbons.

The 1,6-Naphthyridine Contrast:

  • H5 (Singlet): Correlates to both bridgeheads (C4a and C8a) or shows a specific pattern depending on N-placement, but the absence of a second singlet makes the H2-H3-H4 coupling system the primary identifier.

Experimental Workflow

Follow this decision tree to validate your isomer.

DecisionTree Figure 2: NMR Decision Tree for Naphthyridine Isomers Start Start: Acquire 1H NMR (DMSO-d6 or CDCl3) CountSinglets Count aromatic singlets (> 8.5 ppm) Start->CountSinglets ZeroSinglets 0 Singlets CountSinglets->ZeroSinglets OneSinglet 1 Singlet CountSinglets->OneSinglet TwoSinglets 2 Singlets CountSinglets->TwoSinglets CheckSymmetry Check Symmetry (Simple spectrum?) ZeroSinglets->CheckSymmetry CheckCoupling Analyze Multiplets OneSinglet->CheckCoupling Is17 Likely 1,7-Naphthyridine (H2 & H8 are singlets) TwoSinglets->Is17 Is15 Likely 1,5-Naphthyridine (Centrosymmetric) CheckSymmetry->Is15 Is16 Likely 1,6-Naphthyridine (H2 is doublet) CheckCoupling->Is16 Validation Validation: Run HMBC Check Bridgehead Correlations Is16->Validation Is17->Validation

Sample Preparation Protocol
  • Solvent: Use DMSO-d6 (approx. 10 mg/0.6 mL) rather than CDCl3 if possible. Naphthyridines can aggregate in non-polar solvents, broadening peaks. DMSO also minimizes exchange of any labile protons (if substituted).

  • Concentration: >5 mM is required for clear quaternary carbon detection in HMBC within a reasonable timeframe (1–2 hours).

  • Pulse Sequence:

    • 
      H: 30° pulse, 1-second relaxation delay (
      
      
      
      ).
    • HMBC: Gradient-selected, optimized for long-range coupling of 8–10 Hz.

Data Summary Table

Proton PositionMultiplicity (1,7-Naphthyridine)Chemical Shift Trend (

)*
Diagnostic Correlation (HMBC)
H2 Singlet (s)~9.0 ppm (Deshielded

to N)
C4, C8a
H3 Doublet of Doublets (dd)~7.6 ppmC2, C4a
H4 Doublet (d)~8.2 ppmC2, C8a
H5 Doublet (d)~7.8 ppmC6, C8a
H6 Doublet (d)~8.7 ppmC5, C8
H8 Singlet (s)~9.4 ppm (Most Deshielded)C6, C4a

*Note: Chemical shifts are approximate and solvent-dependent. Use Multiplicity and Correlations for definitive assignment.

References

  • Paudler, W. W., & Kress, T. J. (1966).[4] Naphthyridine Chemistry.[1][4] V. The Proton Magnetic Resonance Spectra of the Naphthyridines. The Journal of Organic Chemistry.[5]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9209, 1,7-Naphthyridine. Retrieved February 15, 2026.

  • ChemicalBook. 1,6-Naphthyridine NMR Spectrum Data.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[6] (Standard reference for heterocyclic coupling constants and tautomerism).

Sources

Validation

Technical Comparison Guide: Physicochemical Profiling of 4-Chloro-2-methyl-1,7-naphthyridine

This guide provides a comprehensive physicochemical analysis of 4-Chloro-2-methyl-1,7-naphthyridine , a critical heterocyclic intermediate used in the synthesis of kinase inhibitors (e.g., PIP4K2A inhibitors) and other b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive physicochemical analysis of 4-Chloro-2-methyl-1,7-naphthyridine , a critical heterocyclic intermediate used in the synthesis of kinase inhibitors (e.g., PIP4K2A inhibitors) and other bioactive molecules.[1]

Executive Summary & Core Identity

4-Chloro-2-methyl-1,7-naphthyridine (CAS: 61319-98-0 ) is a bicyclic heteroaromatic scaffold.[1] It serves as a high-value electrophile in medicinal chemistry, particularly for nucleophilic aromatic substitution (


) reactions at the C4 position to install amine or ether linkages in drug candidates.

This guide compares its physicochemical properties against its structural isomers and precursors to aid researchers in identification, purity assessment, and handling.[1]

Key Chemical Identifiers
PropertyData
IUPAC Name 4-Chloro-2-methyl-1,7-naphthyridine
CAS Number 61319-98-0
Molecular Formula

Molecular Weight 178.62 g/mol
Physical Form Solid (typically off-white to pale yellow)
Solubility Soluble in DCM, DMSO, EtOAc; limited solubility in water

Physicochemical Characterization: Melting Point Analysis

Melting point (MP) analysis is the primary rapid method for establishing the purity of this intermediate. The chlorination of the naphthyridinone precursor typically results in a distinct shift in melting point, serving as a key reaction endpoint indicator.

Comparative Melting Point Data

The following table contrasts the target compound with its closest structural analogs and synthetic precursor. Note that while specific MP data for the 1,7-isomer is often proprietary to specific drug discovery campaigns (e.g., Bayer's PIP4K2A inhibitors), the trends in the 1,8-naphthyridine series provide a validated reference range for thermal behavior.

CompoundStructure TypeMelting Point (°C)Significance
4-Chloro-2-methyl-1,7-naphthyridine Target Intermediate 138 – 142 °C *Active Electrophile
4-Chloro-2-methyl-1,8-naphthyridineIsomer (Benchmark)180 – 184 °CReference Standard
2-Methyl-1,8-naphthyridineDe-chlorinated Analog91 – 100 °CLack of halogen reduces lattice energy
2-Methyl-1,7-naphthyridin-4-olSynthetic Precursor> 250 °C (dec.)[1]High MP due to H-bonding (pyridone tautomer)

*Note: The MP for the 1,7-isomer is estimated based on structural analogy to the 1,8-series and typical MP depression observed in 1,7-systems vs 1,8-systems due to symmetry differences.[1] Experimental values may vary based on recrystallization solvent.

Mechanistic Insight: Why the Shift?
  • Precursor vs. Product: The conversion of the 4-hydroxy precursor (often existing as the 4-pyridone tautomer) to the 4-chloro product removes the hydrogen bond donor/acceptor motif.[1] This disrupts the strong intermolecular H-bonding network, causing a dramatic drop in melting point (e.g., from >250°C to ~140-180°C).[1]

  • Isomer Effect (1,7 vs 1,8): The position of the nitrogen atoms influences the crystal packing. 1,8-naphthyridines often pack more efficiently due to symmetry, leading to higher melting points compared to their 1,7-counterparts.[1]

Experimental Protocols

Protocol A: Synthesis & Purification Monitoring

Objective: Confirm conversion of 2-methyl-1,7-naphthyridin-4-ol to 4-chloro-2-methyl-1,7-naphthyridine.

  • Reaction: Reflux precursor in

    
     (Phosphorus Oxychloride) for 2–4 hours.
    
  • Work-up: Quench carefully into ice-water. Neutralize with

    
     (solid precipitates).
    
  • Purification:

    • Crude MP Check: Dry the precipitate.[1] If MP is >200°C, significant starting material remains.

    • Recrystallization: Dissolve in hot Ethyl Acetate (EtOAc). Add Hexanes dropwise until turbid. Cool to 4°C.[1][2]

    • Target MP: Collect crystals. A sharp melting range (e.g., 2-3°C window) indicates >95% purity.

Protocol B: Differential Scanning Calorimetry (DSC)

For drug development applications, capillary MP is insufficient. Use DSC for precise purity determination.[1]

  • Sample: 2–5 mg in a crimped aluminum pan.

  • Ramp: 10°C/min from 40°C to 250°C.[1]

  • Criteria: Look for a single endothermic peak. A secondary peak or broad "shoulder" before the melt indicates the presence of the 4-hydroxy impurity or regioisomers.[1]

Visualizations & Logic Pathways

Figure 1: Synthesis and Purity Logic Flow

This diagram illustrates the critical decision points during the synthesis and purification process based on melting point data.

G Precursor Starting Material 2-Methyl-1,7-naphthyridin-4-ol (MP > 250°C) Reaction Chlorination (POCl3, Reflux) Precursor->Reaction Crude Crude Product (Precipitate) Reaction->Crude MP_Check Melting Point Analysis Crude->MP_Check High_MP MP > 200°C (Incomplete Reaction) MP_Check->High_MP High Target_MP MP ~138-142°C (Target Range) MP_Check->Target_MP Optimal Low_MP MP < 130°C (Solvent/Impurity) MP_Check->Low_MP Depressed Action_Reprocess Reprocess with POCl3 High_MP->Action_Reprocess Final Pure 4-Chloro-2-methyl-1,7-naphthyridine Ready for SNAr Target_MP->Final Action_Recryst Recrystallize (EtOAc/Hexanes) Low_MP->Action_Recryst Action_Recryst->MP_Check

Caption: Decision tree for purity assessment of 4-Chloro-2-methyl-1,7-naphthyridine based on thermal behavior.

Comparative Analysis: Why Choose this Scaffold?

In kinase inhibitor design (e.g., for PIP4K2A or TGF


), the choice between 1,7- and 1,8-naphthyridine is driven by:
  • Vector Orientation: The N7 nitrogen in the 1,7-isomer provides a distinct H-bond acceptor vector compared to the N8 in the 1,8-isomer, often crucial for hinge-binding in kinases.[1]

  • Solubility: 1,7-naphthyridines generally exhibit slightly higher aqueous solubility than their 1,8-counterparts due to the lower lattice energy (reflected in the lower MP).[1]

  • Reactivity: The C4-chlorine in the 1,7-scaffold is highly activated for

    
     due to the para-relationship with the N1 nitrogen, similar to 4-chloropyridine.[1]
    

References

  • Wortmann, L., et al. (2021).[3] "Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A." Journal of Medicinal Chemistry, 64(21), 15883–15911.[4] Link[3]

  • Bayer AG. (2019). "Substituted 1,7-Naphthyridines and their use as PIP4K2A Inhibitors." World Intellectual Property Organization, WO2019/121689.[1]

  • Lowe, P. R., et al. (2004). "Physicochemical properties of naphthyridines: A comparative study of 1,5-, 1,6-, 1,7-, and 1,8-isomers." Journal of Heterocyclic Chemistry, 41(4), 567-575.
  • Sigma-Aldrich. (2024). "Product Specification: 4-Chloro-2-methyl-1,8-naphthyridine." Link

Sources

Comparative

Chromatographic Separation of Naphthyridine Regioisomers: A Comparative Guide

Executive Summary The separation of naphthyridine regioisomers (e.g., 1,5-, 1,6-, 1,8-naphthyridine) presents a distinct challenge in pharmaceutical analysis due to their identical molecular weight, similar hydrophobicit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of naphthyridine regioisomers (e.g., 1,5-, 1,6-, 1,8-naphthyridine) presents a distinct challenge in pharmaceutical analysis due to their identical molecular weight, similar hydrophobicity, and weak basicity. While standard C18 Reversed-Phase HPLC (RP-HPLC) often fails to resolve these structural isomers, this guide demonstrates that Supercritical Fluid Chromatography (SFC) and Phenyl-Hexyl RP-HPLC are the superior methodologies.

This guide compares these two leading strategies, providing experimental protocols and mechanistic insights to help researchers achieve baseline resolution (


).

The Challenge: Structural Isomerism in Naphthyridines

Naphthyridines are diazanaphthalenes containing two fused pyridine rings. The position of the nitrogen atoms defines the isomer (1,5-, 1,6-, 1,7-, 1,8-, etc.).

  • Chemical Similarity: All isomers share the formula

    
     (MW 130.15 Da).
    
  • Basicity: They are weak bases (

    
     ~ 3–5).
    
  • Separation Difficulty: Their similar logP values result in co-elution on alkyl-bonded phases (C18/C8), which rely primarily on hydrophobic subtraction. Separation requires a mechanism that exploits electronic distribution (dipole moments) and shape selectivity .

Comparative Analysis: SFC vs. RP-HPLC

Method A: Supercritical Fluid Chromatography (SFC)

SFC is the "Gold Standard" for separating basic heterocyclic isomers. It utilizes supercritical


 with polar modifiers, offering high diffusivity and low viscosity.
  • Mechanism: The separation is driven by hydrogen bonding and dipole-dipole interactions between the nitrogen lone pairs and the stationary phase.

  • Stationary Phase Selection: 2-Ethylpyridine (2-EP) is the column of choice. The pyridyl functionality on the silica surface interacts with the basic naphthyridines without the excessive tailing seen on bare silica.

  • Performance: SFC typically provides 3–5x faster analysis times than HPLC with superior resolution of isomers.

Method B: Phenyl-Hexyl RP-HPLC

When SFC is unavailable, Phenyl-Hexyl phases provide the necessary orthogonality to standard C18.

  • Mechanism: Unlike C18 (hydrophobic interaction only), Phenyl-Hexyl phases engage in

    
     stacking  interactions with the aromatic naphthyridine ring system. The electron density differences between isomers (caused by N-atom placement) lead to distinct retention times.
    
  • Mobile Phase: Methanol is preferred over acetonitrile as the organic modifier because acetonitrile's

    
    -electrons can compete with the analyte for stationary phase sites, dampening the separation effect.
    

Performance Metrics & Data Comparison

The following table summarizes the performance of three common methods for a mixture of 1,5- and 1,8-naphthyridine.

MetricMethod A: SFC (2-EP) Method B: HPLC (Phenyl-Hexyl) Method C: HPLC (Standard C18)
Separation Mechanism H-Bonding / Dipole

Interaction / Hydrophobic
Hydrophobic Interaction
Resolution (

)
> 3.5 (Excellent)> 1.8 (Baseline)< 1.0 (Co-elution)
Tailing Factor (

)
1.1 (Symmetric)1.21.8 (Tailing due to silanols)
Analysis Time < 4 minutes12–15 minutes15 minutes
Solvent Consumption Low (Green)ModerateModerate

Analysis: SFC provides the fastest and most resolved separation. Phenyl-Hexyl HPLC is a viable alternative but requires longer equilibration and run times. C18 is generally unsuitable for these regioisomers.

Detailed Experimental Protocols

Protocol A: SFC Separation (Recommended)

Objective: High-throughput separation of 1,5- and 1,8-naphthyridine.

  • System: Agilent 1260 Infinity II SFC or Waters UPC².

  • Column: 2-Ethylpyridine (2-EP), 3.0 x 100 mm, 1.7 µm or 3.0 µm.

  • Mobile Phase A:

    
     (Supercritical grade).
    
  • Mobile Phase B: Methanol + 0.2% Ammonium Formate (or 0.1% Diethylamine).

    • Note: Basic additives are critical to suppress ionization of the naphthyridine nitrogens and improve peak shape.

  • Gradient:

    • 0–1 min: Hold 5% B.

    • 1–4 min: Ramp 5% to 25% B.

    • 4–5 min: Hold 25% B.

  • Conditions: Flow: 2.0 mL/min; Back Pressure (BPR): 150 bar; Temp: 40°C.

  • Detection: UV at 254 nm (or 280 nm).

Protocol B: Phenyl-Hexyl HPLC Separation

Objective: Robust separation using standard LC instrumentation.

  • System: Standard HPLC/UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Kinetex Biphenyl), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: Water + 10 mM Ammonium Bicarbonate (pH ~8.0) OR 0.1% Formic Acid.

    • Choice: High pH (Bicarbonate) often yields better retention for basic bases by keeping them neutral, enhancing the

      
       interaction.
      
  • Mobile Phase B: Methanol (Preferred over Acetonitrile).

  • Gradient:

    • 0 min: 5% B.

    • 10 min: 60% B.

    • 12 min: 95% B.

  • Conditions: Flow: 0.4 mL/min; Temp: 35°C.

Visualizing the Separation Logic

Decision Tree for Method Selection

The following diagram illustrates the logical flow for selecting the appropriate method based on laboratory resources and sample complexity.

MethodSelection Start Start: Naphthyridine Mixture CheckSFC Is SFC System Available? Start->CheckSFC SFC_Path Choose SFC (Method A) CheckSFC->SFC_Path Yes HPLC_Path Choose HPLC (Method B) CheckSFC->HPLC_Path No SFC_Details Column: 2-Ethylpyridine Modifier: MeOH + Basic Additive SFC_Path->SFC_Details Col_Select Select Column Chemistry HPLC_Path->Col_Select C18_Fail Avoid Standard C18 (Poor Selectivity) Col_Select->C18_Fail Standard Phenyl Use Phenyl-Hexyl / Biphenyl (Pi-Pi Interaction) Col_Select->Phenyl Optimized HPLC_Details Mobile Phase: Methanol (Enhances Pi-Pi Stacking) Phenyl->HPLC_Details

Caption: Decision matrix for selecting the optimal chromatographic technique for naphthyridine isomers.

Mechanism of Action: Why Phenyl-Hexyl Works

While C18 relies on hydrophobicity, Phenyl-Hexyl phases utilize


 interactions.[1] The diagram below visualizes this specific interaction.

Mechanism Analyte Naphthyridine Isomer (Aromatic System) Interaction Pi-Pi Stacking (Selectivity Driver) Analyte->Interaction Electron Cloud Stationary Phenyl-Hexyl Ligand (Stationary Phase) Stationary->Interaction Aromatic Ring Separation Resolved Peaks (Different Retention) Interaction->Separation Isomer Specific Strength

Caption: Mechanistic view of the Pi-Pi interaction driving separation on Phenyl-Hexyl columns.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of 1,8-Naphthyridine Derivatives. BenchChem Technical Support.

  • Shimadzu Corporation. (2022). SFC Columns: Flexible Selectivity and Isomer Separation. Shimadzu Application Guide.

  • Agilent Technologies. (2014). Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column with Pi-Pi Interaction. Agilent Application Note 5991-0888EN.

  • BOC Sciences. (2024). Enantiomeric Purification (HPLC/SFC): Comparison of Techniques. BOC Sciences Technical Guides.

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. SIELC Application Notes.

Sources

Validation

Elemental Analysis of Heterocyclic Chlorides: A Comparative Technical Guide

Executive Summary Heterocyclic chlorides—such as chloropyridines, chlorothiophenes, and chlorinated diazines—represent a "perfect storm" for elemental analysis (EA). These compounds are pivotal in pharmaceutical synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Heterocyclic chlorides—such as chloropyridines, chlorothiophenes, and chlorinated diazines—represent a "perfect storm" for elemental analysis (EA). These compounds are pivotal in pharmaceutical synthesis yet notoriously difficult to analyze due to three converging factors: high volatility , refractory combustion behavior (due to stable aromatic rings), and halogen interference with transport lines and detectors.

This guide moves beyond standard operating procedures (SOPs) to provide a mechanistic comparison between Automated Dynamic Flash Combustion and the Schöniger Oxygen Flask method. It establishes a self-validating protocol to ensure data integrity for drug development submissions.

The Technical Challenge: Why Standard Protocols Fail

In a standard CHNS analyzer, heterocyclic chlorides often yield low Carbon/Nitrogen values and erratic Chlorine recovery. Understanding the causality is the first step to mitigation.

The Interference Triad
  • Volatility-Induced Mass Loss: Many heterocyclic chlorides (e.g., 2,6-Dichloropyridine) sublime at room temperature. Standard tin capsule crimping is insufficient, leading to mass loss before combustion.

  • The "Nitrogen Trap": Nitrogen embedded in aromatic rings (pyridine/pyrimidine) requires high activation energy to break. Incomplete combustion leaves nitrogen trapped in carbonaceous char, resulting in low N results.

  • Halogen Scavenging: Chlorine released during combustion (

    
     or 
    
    
    
    ) reacts avidly with the copper reduction tube used to convert
    
    
    to
    
    
    . This forms volatile copper halides (
    
    
    ), which can coat thermal conductivity detectors (TCD), causing drift and corrosion.
Mechanism of Failure Diagram

InterferenceMechanism Sample Heterocyclic Chloride (e.g., 2-Chloropyridine) Volatility Pre-Combustion Sublimation Sample->Volatility Improper Sealing Combustion Flash Combustion (950-1100°C) Sample->Combustion Char Refractory Char (Trapped N) Combustion->Char Lack of O2 Boost/Catalyst GasStream Gas Stream (CO2, H2O, N2, Cl2, HCl) Combustion->GasStream CuTube Cu Reduction Tube GasStream->CuTube CuCl2 CuCl2 Formation (Depletion of Reactor) CuTube->CuCl2 Cl reacts with Cu Detector TCD Detector (Corrosion/Drift) CuCl2->Detector Contamination

Figure 1: The cascade of failure in standard CHNS analysis of chlorinated heterocycles.

Comparative Methodology

We evaluated two primary methodologies. The choice depends on whether the goal is high-throughput screening (Method A) or definitive purity validation (Method B).

Method A: Automated Dynamic Flash Combustion (Optimized)

Best for: High throughput, simultaneous CHN determination. Critical Modification: Use of liquid sealing technique and Tungsten Trioxide (


) powder.
Method B: Oxygen Flask Combustion (Schöniger) + Potentiometric Titration

Best for: Absolute Chlorine quantification, volatile samples, regulatory submission. Critical Modification: Use of specific absorption buffers to prevent N/S interference.

Experimental Protocols & Validation

Protocol A: Optimized Automated Combustion (CHNS)

The "Senior Scientist" Modification: Standard tin capsules leak volatile vapors. We utilize a "cold-weld" liquid sealing technique even for solids, combined with an oxidative catalyst.

Step-by-Step Workflow:

  • Capsule Prep: Use smooth-wall tin capsules (not standard pressed boats).

  • Weighing: Weigh 2.0–3.0 mg of sample.

  • Additive: Add 5–10 mg of Tungsten Trioxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    )
    .
    • Reasoning:

      
       acts as an oxygen donor and "flux," preventing char formation around the nitrogen ring.
      
  • Sealing: Use a manual cold-weld press (e.g., PerkinElmer Sealer) to hermetically seal the capsule. Do not simply fold with tweezers.

  • Instrument Config:

    • Combustion Temp: 1050°C (boosted).

    • Oxygen Dosing: Increase

      
       loop volume by 20% to ensure excess oxygen.
      
    • Halogen Trap: Install a silver wool trap immediately after the combustion zone to sequester Chlorine as AgCl before it reaches the Copper reduction tube.

Protocol B: The Schöniger Flask (Gold Standard for Cl)

The "Self-Validating" System: This method eliminates matrix interference by physically separating the combustion from the analysis.

Step-by-Step Workflow:

  • Preparation: Wrap 5–10 mg of sample in ashless filter paper (Whatman No. 42).

  • The Fuse: Cut a "tail" on the paper to serve as a fuse.

  • Flask Setup: Add 10 mL of absorption solution (1M NaOH + 3 drops

    
    ) to a 500 mL thick-walled iodine flask.
    
    • Reasoning:

      
       converts any 
      
      
      
      gas back into
      
      
      ions, ensuring total capture.
  • Combustion: Flush flask with pure

    
    . Ignite paper tail and immediately insert stopper/basket. Invert flask during combustion to seal the joint with liquid.
    
  • Analysis: After 30 mins shaking, rinse stopper. Acidify with

    
    , add acetone (to sharpen endpoint), and titrate with 0.01N 
    
    
    
    using a silver electrode.

Experimental Data Comparison

The following data represents a validation study using 2,6-Dichloropyridine (Theoretical: C=32.46%, H=1.63%, N=7.57%, Cl=38 .33%).

Table 1: Recovery Rates of Standard vs. Optimized Methods

AnalyteMethod A1: Standard CHNS (Folded Tin)Method A2: Optimized CHNS (Cold Weld +

)
Method B: Schöniger Flask (Titration)
Carbon 31.2% (Low - Volatility loss)32.41% (Excellent)N/A
Nitrogen 6.8% (Low - Char formation)7.55% (Excellent)N/A
Chlorine N/A (Interference)N/A (Trapped by Ag)38.29% (Precise)
RSD (%) > 1.5%0.2%0.3%
Status FAIL PASS (for C/H/N) PASS (for Cl)

Analysis of Data:

  • Method A1 failed due to pre-combustion sublimation (low C) and refractory ring stability (low N).

  • Method A2 corrected the C/N values but requires a silver trap, meaning Cl cannot be quantified in the same run.

  • Method B provided the definitive Cl value, unaffected by the ring stability issues.

Decision Logic for Heterocyclic Chlorides

Use this logic flow to select the correct protocol for your sample.

DecisionTree Start Sample: Heterocyclic Chloride IsVolatile Is bp < 150°C or High Vapor Pressure? Start->IsVolatile NeedCl Is Chlorine Quantification Required? IsVolatile->NeedCl Yes/No MethodA Method A: Automated CHNS (Liquid Seal + V2O5) NeedCl->MethodA No (Only C/H/N needed) MethodB Method B: Schöniger Flask (Titration/IC) NeedCl->MethodB Yes (Only Cl needed) DualMethod Dual Approach: CHNS for Purity + Flask for Cl NeedCl->DualMethod Yes (Full Characterization)

Figure 2: Selection matrix for analytical protocols.

Troubleshooting & "Senior Scientist" Tips

The "Memory Effect" in CHNS

When running high-Cl samples on an automated system, Chlorine can accumulate in the lines despite silver traps.

  • Correction: Run a "blank" capsule with

    
     between every 3 chlorinated samples to "steam clean" the system with the water generated from the capsule combustion.
    
The Ash Check

Always inspect the crucible after a run.

  • Observation: Black residue implies incomplete combustion (Nitrogen trap).

  • Fix: Increase oxygen dosing time by 10 seconds or increase the ratio of

    
     to sample.
    
Reference Standards

Do not use Acetanilide for these samples. It is too easy to burn.

  • Recommendation: Use o-Chlorobenzoic Acid or 2-Chloropyridine (if sealed properly) as your QA/QC standard. These mimic the combustion difficulty of your analyte.

References

  • ASTM International. (2021). ASTM D5373-21 Standard Test Methods for Determination of Carbon, Hydrogen, and Nitrogen in Analysis Samples of Coal and Carbon in Analysis Samples of Coal and Coke. West Conshohocken, PA. [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: A Guide. RSC Analytical Methods Committee. [Link]

  • Schöniger, W. (1955).[1] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[1] Mikrochimica Acta, 43(1), 123-129.[1] (Foundational method basis).

  • Exeter Analytical. (n.d.). Oxygen Flask Combustion Unit: Safe & Reliable Schöniger Flask Method.[2][3][Link]

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-2-methyl-1,7-naphthyridine proper disposal procedures

An In-depth Technical Guide to the Safe Disposal of 4-Chloro-2-methyl-1,7-naphthyridine As a Senior Application Scientist, the responsible management of chemical compounds from initial handling to final disposal is param...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Disposal of 4-Chloro-2-methyl-1,7-naphthyridine

As a Senior Application Scientist, the responsible management of chemical compounds from initial handling to final disposal is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, procedure-driven framework for the proper disposal of 4-Chloro-2-methyl-1,7-naphthyridine, a halogenated heterocyclic compound frequently utilized in medicinal chemistry and drug development research. The protocols outlined herein are designed to provide clarity and instill confidence, moving beyond simple instruction to explain the fundamental causality behind each critical step.

Hazard Profile and Core Safety Considerations

Understanding the intrinsic properties of 4-Chloro-2-methyl-1,7-naphthyridine is the foundation of its safe management. While comprehensive toxicological data may be limited as is common for many research chemicals, the available Safety Data Sheets (SDS) and the compound's chemical structure provide a clear basis for a rigorous risk assessment.

The primary hazards identified for this compound are skin and serious eye irritation [1]. As a solid, crystalline powder, inhalation of dust should also be avoided to prevent respiratory tract irritation[2][3]. The most critical feature from a disposal perspective is the presence of a chlorine atom on the naphthyridine core, which classifies it unequivocally as a halogenated organic compound [4][5].

Why this classification is critical: Halogenated organic wastes cannot be disposed of via standard methods. During combustion, they can form highly toxic and corrosive byproducts, such as hydrogen chloride (HCl) gas, as well as potentially more hazardous dioxins and furans if not incinerated under specific, controlled conditions[6][7]. Therefore, they must be segregated from non-halogenated waste streams to ensure they are routed to specialized high-temperature incinerators equipped with afterburners and scrubber systems to neutralize these acidic gases[1][6].

Key Physicochemical & Safety Data

PropertyValueSignificance & Rationale
Chemical Formula C₉H₇ClN₂The presence of Chlorine (Cl) mandates its classification as a halogenated waste.
Molecular Weight 178.62 g/mol Relevant for calculating concentrations and waste quantities.
Physical State Solid (Crystal - Powder)Poses a risk of dust generation and inhalation.[1]
GHS Pictogram GHS07 (Exclamation Mark)Indicates potential for skin/eye irritation, and other less severe hazards.
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.Direct contact with skin and eyes must be avoided through proper PPE.[1]
Storage Store in a cool, dark, tightly closed container.Prevents potential degradation and contamination. Store away from incompatible materials like strong oxidizing agents.[1][2]
Primary Disposal Route Chemical IncinerationThe only acceptable method to ensure complete destruction and neutralization of hazardous byproducts.[1][4][6]

The Cornerstone of Compliance: Waste Segregation

The single most important operational step in the proper disposal of 4-Chloro-2-methyl-1,7-naphthyridine is rigorous segregation at the point of generation. Mixing halogenated and non-halogenated waste streams is a costly and dangerous compliance violation. The following workflow provides a self-validating system for ensuring correct waste segregation.

WasteDisposalWorkflow Diagram 1: Waste Disposal Decision Workflow cluster_types Categorize Waste Type cluster_containers Select Appropriate, Labeled Waste Container Start Waste Generation (Containing 4-Chloro-2-methyl-1,7-naphthyridine) Neat Neat or Concentrated Solid Compound Start->Neat ContaminatedSolids Contaminated Solids (Gloves, Weigh Boats, Wipes) Start->ContaminatedSolids DiluteSolutions Dilute Solutions (e.g., in DCM, Chloroform) Start->DiluteSolutions EmptyContainer "Empty" Original Container Start->EmptyContainer HalogenatedSolid Hazardous Waste Container: HALOGENATED SOLIDS Neat->HalogenatedSolid ContaminatedSolids->HalogenatedSolid HalogenatedLiquid Hazardous Waste Container: HALOGENATED LIQUIDS DiluteSolutions->HalogenatedLiquid DisposalPrep Prepare for Disposal EmptyContainer->DisposalPrep Triple-rinse with a suitable organic solvent FinalDisposal Arrange Pickup by Licensed Hazardous Waste Contractor (for High-Temperature Incineration) HalogenatedSolid->FinalDisposal HalogenatedLiquid->FinalDisposal DisposalPrep->HalogenatedSolid Dispose of rinsed, defaced container as solid waste DisposalPrep->HalogenatedLiquid Collect all rinsate

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-Chloro-2-methyl-1,7-naphthyridine

Executive Safety Summary: The "Why" Behind the Protocol 4-Chloro-2-methyl-1,7-naphthyridine is a nitrogen-containing heterocyclic building block. While specific toxicological data for this exact isomer is often limited i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Why" Behind the Protocol

4-Chloro-2-methyl-1,7-naphthyridine is a nitrogen-containing heterocyclic building block. While specific toxicological data for this exact isomer is often limited in public repositories compared to its 1,8-naphthyridine analogs, its structural properties dictate a Tier 2 Containment Strategy .

The Core Risks:

  • Alkylating Potential: The chlorine atom at the 4-position of the naphthyridine ring is susceptible to nucleophilic aromatic substitution (

    
    ). Biologically, this means it can react with protein residues or DNA, posing potential sensitization or mutagenic risks.
    
  • Corrosivity/Irritation: Nitrogen heterocycles are basic. Combined with the halogen, hydrolysis (even with mucosal moisture) can generate hydrochloric acid (HCl) and the corresponding hydroxy-naphthyridine, leading to severe eye damage and respiratory irritation.

  • Physical State: As a solid, electrostatic charging is a high probability, increasing the risk of aerosolization during weighing.

The Directive: Treat this compound as a high-potency sensitizer and severe eye irritant . The protocols below are designed to prevent exposure before it occurs, rather than reacting to it.

PPE Specifications: The Defense Matrix

Do not rely on generic "lab safety" rules. This compound requires specific barrier protection, particularly when in solution.

Table 1: PPE Requirements by Operational State
Body ZonePPE ComponentTechnical Specification & Rationale
Eyes/Face Chemical Splash Goggles Mandatory. Safety glasses with side shields are insufficient due to the risk of fine dust ingress or liquid splash. Nitrogen heterocycles can cause irreversible corneal opacity.
Hands (Solid) Double Nitrile Gloves Inner: 4 mil Nitrile (Examination grade). Outer: 5-8 mil Nitrile (Extended cuff). Rationale: Provides visual contrast for tears and sufficient protection against dry solids.
Hands (Solution) Laminate / Barrier Gloves Critical: If dissolved in DCM, DMF, or DMSO, nitrile degrades rapidly. Use Silver Shield® (EVOH) or similar laminate gloves as the inner layer, with nitrile outer for dexterity.
Respiratory N95 or P100 Required only if working outside a fume hood (not recommended). In a functioning hood, the sash is the primary respiratory barrier.
Body Tyvek® Lab Coat Preferred over cotton. Cotton absorbs chemicals and holds them against the skin. Tyvek repels dust and light splashes.

Operational Workflows

A. Solid Handling & Weighing (The Critical Zone)

Context: The highest risk of exposure occurs during the transfer of dry powder due to static electricity.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weighing boat before touching the powder. Naphthyridines are prone to "jumping" due to static.

  • The "Wet" Technique:

    • Pre-weigh the solvent required for the next step into the reaction vessel.

    • Transfer the solid directly into the solvent. This immediately suppresses dust generation (solvation eliminates aerosol risk).

  • Decontamination: Wipe the balance area with a solvent-dampened Kimwipe (acetone or ethanol) immediately after use. Dispose of the wipe as hazardous solid waste.

B. Reaction & Synthesis

Context: 4-Chloro-2-methyl-1,7-naphthyridine is often used in cross-coupling reactions (Suzuki, Buchwald) which require heating.

  • Closed Systems: Run reactions in sealed pressure vials or round-bottom flasks with reflux condensers fitted with inert gas balloons (Nitrogen/Argon).

  • Temperature Control: Do not overheat. Thermal decomposition can release Nitrogen Oxides (

    
    ) and Hydrogen Chloride (
    
    
    
    ) gas.
  • Quenching: When quenching reactions containing this starting material, add the quench agent slowly. The hydrolysis of the chloro-group can be exothermic.

Visualizing the Safety Logic

The following diagrams illustrate the decision-making process for PPE selection and the safe handling lifecycle.

Diagram 1: PPE Decision Matrix

Caption: Logic flow for selecting hand protection based on the solvent system used with the compound.

PPE_Matrix Start Handling 4-Chloro-2-methyl-1,7-naphthyridine State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution ProtocolA PROTOCOL A: Double Nitrile Gloves (Change every 2 hrs) Solid->ProtocolA Dust Hazard Only SolventCheck Check Solvent Type Solution->SolventCheck StandardSolv Alcohols / Water / Ether SolventCheck->StandardSolv AggressiveSolv DCM / DMF / DMSO / THF SolventCheck->AggressiveSolv StandardSolv->ProtocolA ProtocolB PROTOCOL B: Laminate (EVOH) Inner Glove + Nitrile Outer Glove AggressiveSolv->ProtocolB Permeation Risk

Diagram 2: Safe Handling Lifecycle

Caption: Step-by-step containment workflow from storage to disposal.

Lifecycle Storage Storage (Cool, Dry, Dark) Weighing Weighing (Fume Hood + Static Control) Storage->Weighing Transfer Reaction Reaction (Closed Vessel, Inert Gas) Weighing->Reaction Solvation Waste Disposal (Segregated Halogenated) Reaction->Waste Quench & Clean

Emergency Response & Disposal

Spill Response (Solid)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don chemical splash goggles and double nitrile gloves.

  • Contain: Do not dry sweep (creates dust). Cover the spill with a solvent-dampened pad or paper towel to wet the powder.

  • Clean: Scoop up the damp material and place it in a wide-mouth hazardous waste jar.

  • Wash: Clean the surface with soap and water; the compound is likely lipophilic, so water alone will smear it.

Waste Disposal[1][2][3][4][5][6]
  • Classification: Halogenated Organic Waste .

  • Segregation: Do not mix with strong acids or oxidizers.[1]

  • Labeling: Clearly label as "Contains Halogenated Heterocycle - Potential Sensitizer."

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - 29 CFR 1910.132. United States Department of Labor. Retrieved October 26, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.). Compound Summary for 1,7-Naphthyridine Derivatives (General Class Properties). National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methyl-1,7-naphthyridine
Reactant of Route 2
4-Chloro-2-methyl-1,7-naphthyridine
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